Product packaging for 1-(2-Piperidin-1-yl-ethyl)-piperazine(Cat. No.:CAS No. 22763-65-1)

1-(2-Piperidin-1-yl-ethyl)-piperazine

Cat. No.: B1363478
CAS No.: 22763-65-1
M. Wt: 197.32 g/mol
InChI Key: NWWINQCALMSSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Piperidin-1-yl-ethyl)-piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3 B1363478 1-(2-Piperidin-1-yl-ethyl)-piperazine CAS No. 22763-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWINQCALMSSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371917
Record name 1-(2-Piperidin-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22763-65-1
Record name 1-(2-Piperidin-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22763-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Piperidin-1-yl-ethyl)-piperazine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Authored by a Senior Application Scientist

Introduction: The Significance of Piperazine-Piperidine Scaffolds

In the landscape of modern drug discovery, certain molecular scaffolds appear with remarkable frequency due to their favorable physicochemical and pharmacological properties. The piperazine and piperidine rings are prime examples of such "privileged structures"[1][2]. Their prevalence stems from their ability to confer aqueous solubility, modulate lipophilicity, and provide a synthetically versatile framework for constructing molecules that can effectively interact with a wide range of biological targets, particularly within the central nervous system (CNS)[1][2].

This guide provides a detailed technical protocol for the synthesis of This compound , a molecule that combines both of these important heterocyclic moieties. This compound serves as a valuable building block for the development of more complex pharmaceutical agents. Our focus will be on the practical execution of a robust synthetic route, underpinned by a thorough explanation of the chemical principles and experimental choices that ensure a successful and reproducible outcome. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry.

Core Synthetic Strategy: Nucleophilic Alkylation

The most direct and widely employed method for synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This cornerstone of organic chemistry involves an amine acting as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.

For the target molecule, this strategy can be approached in two primary ways:

  • Route A: Alkylation of piperazine (nucleophile) with an N-substituted piperidine carrying a reactive ethyl group, such as 1-(2-chloroethyl)piperidine.

  • Route B: Alkylation of piperidine (nucleophile) with an N-substituted piperazine, such as 1-(2-chloroethyl)piperazine.

Both routes are viable. However, a critical challenge in this synthesis is controlling the selectivity of the alkylation, particularly on the piperazine ring. Piperazine has two secondary amine nitrogens, creating the potential for mono-alkylation, di-alkylation, or even polymerization.

cluster_0 Synthetic Pathway Overview piperazine Piperazine product This compound piperazine->product Route A (Piperazine as Nucleophile) piperidine_halide 1-(2-haloethyl)piperidine piperidine_halide->product piperidine Piperidine piperidine->product Route B (Piperidine as Nucleophile) piperazine_halide 1-(2-haloethyl)piperazine piperazine_halide->product

Caption: Primary synthetic routes to the target compound.

This guide will focus on Route A , which often involves reacting an excess of piperazine with the halo-ethyl piperidine derivative. The use of a large excess of piperazine is a key strategy to statistically favor the desired mono-alkylation product over the di-alkylated byproduct, 1,4-bis(2-(piperidin-1-yl)ethyl)piperazine.

Detailed Synthesis Protocol (Route A)

This protocol is a generalized procedure adapted from established methods for the N-alkylation of piperazine derivatives[3]. It prioritizes operational simplicity and high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
1-(2-Chloroethyl)piperidine hydrochloride184.115.0 g0.0271.0
Anhydrous Piperazine86.1418.8 g0.2188.0
Toluene-150 mL--
Potassium Carbonate (K₂CO₃)138.2111.3 g0.0813.0
Deionized Water-As needed--
10% (w/v) Acetic Acid-As needed--
10% (w/v) Sodium Hydroxide-As needed--
Diethyl Ether (or Ethyl Acetate)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Experimental Procedure

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (18.8 g, 0.218 mol) and toluene (150 mL).

  • Begin stirring the mixture to form a slurry.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (5.0 g, 0.027 mol) and potassium carbonate (11.3 g, 0.081 mol) to the flask.

  • Causality & Expertise: The use of 1-(2-chloroethyl)piperidine hydrochloride is common as the salt is more stable and less volatile than the free base[4]. Potassium carbonate acts as the base, serving two crucial functions: it neutralizes the hydrochloride salt of the starting material, and it scavenges the HCl generated during the SN2 reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Toluene is chosen as the solvent for its suitable boiling point for reflux and its immiscibility with water, which simplifies the subsequent work-up. An 8-fold excess of piperazine is used to maximize the statistical probability of mono-alkylation[5].

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain a gentle reflux with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Trustworthiness: Monitoring the reaction is critical for reproducibility. The disappearance of the limiting reagent, 1-(2-chloroethyl)piperidine, indicates the reaction's completion and prevents the formation of degradation byproducts from prolonged heating.

Step 3: Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (approx. 100 mL) to the flask and stir for 15 minutes. This will dissolve the potassium salts and any remaining excess piperazine.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

  • To the separated toluene layer, add a 10% aqueous solution of acetic acid (approx. 100 mL) to extract the basic amine products into the aqueous phase as their acetate salts. Shake vigorously and separate the layers.

  • Cool the acidic aqueous layer in an ice bath and make it alkaline (pH > 12) by the slow addition of a 10% aqueous sodium hydroxide solution. The free base product will precipitate or form an oil.

  • Extract the product from the now basic aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Expertise & Validation: This acid-base extraction is a highly effective purification method. The desired product and unreacted piperazine are both basic and are extracted into the acidic solution, separating them from non-basic impurities in the toluene. Subsequent basification and extraction into a fresh organic solvent leave the highly water-soluble piperazine behind in the aqueous layer, providing a significant degree of purification before final steps.

Step 4: Final Purification

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation or recrystallization to yield this compound as a crystalline solid or oil. A high yield (e.g., >80%) is expected based on similar syntheses[6].

Mechanism and Selectivity Control

The core of this synthesis is the SN2 reaction. The process can be visualized as follows:

G cluster_mechanism SN2 Reaction Mechanism Piperazine\n(Nucleophile) Piperazine (Nucleophile) Transition State Transition State Piperazine\n(Nucleophile)->Transition State Attacks α-carbon Product\n(Protonated) Product (Protonated) Transition State->Product\n(Protonated) Cl⁻ leaves 1-(2-chloroethyl)piperidine\n(Electrophile) 1-(2-chloroethyl)piperidine (Electrophile) 1-(2-chloroethyl)piperidine\n(Electrophile)->Transition State Final Product Final Product Product\n(Protonated)->Final Product + Base - HB⁺

Caption: Simplified SN2 mechanism for the alkylation step.

Controlling Mono- vs. Di-alkylation

The primary challenge is preventing the newly formed this compound from reacting with another molecule of 1-(2-chloroethyl)piperidine. Several factors are manipulated to favor the desired mono-substituted product:

  • Stoichiometry: As implemented in the protocol, a large excess of piperazine ensures that a molecule of 1-(2-chloroethyl)piperidine is far more likely to encounter a piperazine molecule than the mono-alkylated product.

  • Slow Addition: In some protocols, the alkylating agent (1-(2-chloroethyl)piperidine) is added slowly to the solution of excess piperazine. This maintains a low concentration of the electrophile throughout the reaction, further minimizing the chance of a second alkylation on the product molecule.

  • Protecting Groups: For syntheses where high purity is paramount and yield is a secondary concern, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). The alkylation is performed on the unprotected nitrogen, followed by a deprotection step to yield the final product. While effective, this adds steps and cost to the synthesis[5].

Conclusion

The synthesis of this compound via nucleophilic alkylation is a robust and scalable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the use of a suitable base, high yields of the desired mono-alkylated product can be achieved. The principles of SN2 reactions and acid-base chemistry are expertly applied in the work-up to ensure efficient isolation and purification. This compound remains a valuable platform for the development of novel therapeutics, and a solid understanding of its synthesis is essential for professionals in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Piperidin-1-yl-ethyl)-piperazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages robust computational prediction methodologies to elucidate its pKa, lipophilicity (logP), and aqueous solubility. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, enabling researchers to validate and expand upon the predictive data presented. This guide is structured to provide not just data, but a causal understanding of how these properties influence a compound's behavior, thereby empowering researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1][2] These fundamental characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] A thorough understanding and early characterization of these properties are therefore not merely academic exercises but critical components of a successful drug discovery program.[5] Neglecting these foundational assessments can lead to costly failures in later stages of development.[2]

This guide focuses on this compound, a compound featuring two distinct basic nitrogen-containing heterocycles. Its structure suggests a complex interplay of ionization states and lipophilicity that will profoundly impact its formulation, interaction with biological membranes, and target engagement.

Compound Identification and Predicted Physicochemical Profile

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. For the purpose of this guide, we will be examining the following compound:

Identifier Value
IUPAC Name 1-(2-(Piperidin-1-yl)ethyl)piperazine
CAS Number 22763-65-1
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.33 g/mol
SMILES C1CCN(CC1)CCN2CCCCC2

Given the limited availability of experimental data for this specific molecule, we have employed well-regarded computational tools to predict its key physicochemical parameters. These predictions serve as a valuable starting point for experimental design and hypothesis generation.

Physicochemical Property Predicted Value Computational Tool/Method
Most Basic pKa 9.39Chemicalize[1]
Second Most Basic pKa 5.31Chemicalize[1]
logP (Octanol-Water Partition Coefficient) 1.15SwissADME (Consensus)[2][6]
Aqueous Solubility (logS) -2.5 to -3.0Estimated from predictive models like SwissADME[2][6]

These predicted values suggest that this compound is a basic compound with two distinct ionization centers, moderate lipophilicity, and likely low to moderate aqueous solubility. The implications of these properties are discussed in the subsequent sections.

Ionization Constant (pKa): The Compass of Physiological Behavior

The pKa of a molecule is a measure of its acidity or basicity and is a critical determinant of its charge state at a given pH.[7] For a basic compound like this compound, the pKa values indicate the pH at which the protonated and neutral forms are in equilibrium.

Predicted pKa and Its Implications

Our computational analysis predicts two basic pKa values for this compound: a stronger basic site with a pKa of approximately 9.39 and a weaker one around 5.31. This is consistent with the presence of two distinct amine environments: the piperidine nitrogen and the two nitrogens within the piperazine ring. The piperidine nitrogen and the secondary amine of the piperazine are expected to be the more basic centers.

At physiological pH (approximately 7.4), the more basic nitrogen (pKa 9.39) will be predominantly protonated, carrying a positive charge. The less basic nitrogen (pKa 5.31) will be largely in its neutral form. This charge state has profound consequences for:

  • Solubility: The charged, protonated form will generally exhibit higher aqueous solubility.

  • Permeability: The neutral, uncharged form is typically more capable of passively diffusing across lipid membranes.

  • Target Binding: The ionization state can significantly influence the electrostatic interactions with the target protein.

Experimental Determination of pKa: Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method.[6][8] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

The choice of potentiometric titration is based on its precision and ability to directly measure the pH changes associated with protonation/deprotonation events.[9] The use of a co-solvent may be necessary if the compound's aqueous solubility is low, though this requires extrapolation to determine the aqueous pKa.[10]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in deionized water. If solubility is a concern, a co-solvent like methanol may be used, and a series of measurements at different co-solvent concentrations should be performed to allow for extrapolation to 0% co-solvent.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[6]

    • To a known volume (e.g., 20 mL) of the compound solution, add a sufficient volume of 0.15 M KCl.

    • If titrating the conjugate acid, add a stoichiometric excess of 0.1 M HCl to fully protonate the compound.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH reading after each addition, allowing the solution to equilibrate.

    • Continue the titration until the pH has passed through the expected pKa ranges and plateaus in the basic region.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (the points of maximum slope in the first derivative plot).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Standardized Titrants and Analyte Solution calibrate_ph Calibrate pH Meter add_titrant Incrementally Add Titrant calibrate_ph->add_titrant record_ph Record pH at Equilibrium add_titrant->record_ph record_ph->add_titrant Repeat plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve Titration Complete determine_pka Determine pKa from Inflection Points plot_curve->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Key to Membrane Permeation and Beyond

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[3] It is a crucial parameter for predicting a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3]

Predicted logP and Its Significance

The predicted consensus logP for this compound is 1.15. This value suggests a molecule with a balanced hydrophilic-lipophilic character. A logP in this range is often considered favorable for oral drug candidates, as it may allow for sufficient aqueous solubility for dissolution while also possessing enough lipophilicity to permeate the gut wall.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.[11][12] It directly measures the partitioning of a compound between n-octanol and water.

This method's strength lies in its direct measurement of the equilibrium partitioning, providing a definitive value for logP.[11] Careful execution is required to ensure that true equilibrium is reached and that the analytical method for concentration determination is accurate.

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

    • Pre-saturate water (typically a buffer at a pH where the compound is neutral, if possible) with n-octanol.

  • Partitioning:

    • Prepare a stock solution of this compound in one of the pre-saturated phases.

    • Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a flask.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation and Analysis:

    • Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate_phases Pre-saturate n-octanol and Aqueous Phase prepare_stock Prepare Analyte Stock Solution mix_phases Mix Phases and Analyte prepare_stock->mix_phases shake Shake to Equilibrium mix_phases->shake separate_phases Separate Phases shake->separate_phases analyze_conc Analyze Concentration in Each Phase separate_phases->analyze_conc calculate_logP Calculate logP analyze_conc->calculate_logP

Figure 2: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.[13] For orally administered drugs, adequate solubility is a prerequisite for absorption and, consequently, bioavailability.[13]

Predicted Aqueous Solubility and Its Implications

The predicted logS for this compound is in the range of -2.5 to -3.0, which corresponds to a solubility of approximately 1 to 3 mg/mL. This suggests that the compound is likely to have sufficient solubility for many in vitro assays and may not present significant challenges for formulation in early-stage in vivo studies. However, the pH-dependent nature of its solubility, owing to its basic pKa values, must be considered.

Experimental Determination of Kinetic Solubility: The Turbidimetric Method

For early-stage drug discovery, kinetic solubility is often measured as it is a high-throughput method that provides a good indication of a compound's behavior under non-equilibrium conditions, which are relevant to many biological assays.[4][14] The turbidimetric method is a common approach for determining kinetic solubility.[15]

This method is favored in early discovery due to its speed, low compound consumption, and amenability to automation.[4] It provides a rapid assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer.[14]

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Assay Procedure:

    • In a multi-well plate, perform a serial dilution of the DMSO stock solution.

    • Add the aqueous buffer to each well, resulting in a final DMSO concentration that is consistent across all wells (typically 1-2%).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Measurement and Data Analysis:

    • Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

Turbidimetric_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_stock Prepare High-Concentration DMSO Stock Solution prepare_buffer Prepare Aqueous Buffer serial_dilution Serial Dilution of Stock in Plate prepare_buffer->serial_dilution add_buffer Add Aqueous Buffer serial_dilution->add_buffer incubate Incubate at Controlled Temperature add_buffer->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity determine_solubility Determine Solubility Concentration measure_turbidity->determine_solubility

Figure 3: Workflow for kinetic solubility determination by the turbidimetric method.

Conclusion: An Integrated Perspective on Physicochemical Properties

The physicochemical properties of this compound, as elucidated through computational prediction and outlined for experimental validation, paint a picture of a molecule with a promising profile for further investigation. Its basic nature, balanced lipophilicity, and moderate aqueous solubility are attributes that are often sought in drug candidates. However, it is the interplay of these properties that will ultimately dictate its success. For instance, its pH-dependent solubility and charge state will be critical considerations in formulation development and in understanding its absorption and distribution in vivo.

This guide has provided a framework for both understanding the predicted physicochemical landscape of this compound and for empirically verifying these predictions. By embracing a deep and early understanding of these core properties, drug development professionals can navigate the complexities of the discovery process with greater confidence and a higher probability of success.

References

1-(2-Piperidin-1-yl-ethyl)-piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Piperidin-1-yl-ethyl)-piperazine

Introduction

The landscape of modern drug discovery is profoundly shaped by the strategic use of heterocyclic scaffolds that confer advantageous physicochemical and pharmacological properties to novel molecular entities. Among these, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational building blocks in the architecture of a vast array of pharmaceuticals.[1][2] The compound this compound represents a quintessential example of a bifunctional molecular scaffold, integrating the distinct characteristics of both moieties. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental identifiers, physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols, providing a holistic understanding of its utility and significance.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. This compound is a diamine featuring a piperidine ring linked via an ethyl bridge to a piperazine ring. This unique structure combines the lipophilic, higher basicity of piperidine with the more hydrophilic, dual-amine functionality of piperazine.[1]

Key Identifiers

The primary identifiers for this compound are summarized below for clarity and unambiguous reference.

IdentifierValueSource(s)
CAS Number 22763-65-1
IUPAC Name 1-(2-(Piperidin-1-yl)ethyl)piperazineN/A
Molecular Formula C₁₁H₂₃N₃[3]
Molecular Weight 197.33 g/mol [3]
MDL Number MFCD01075189
SMILES C1CCN(CC1)CCN2CCNCC2[3]
InChI Key JOXMSOKQNJLNEN-UHFFFAOYSA-N[3]
Physicochemical Data

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from its constituent parts and related structures. The presence of two distinct basic nitrogen centers (one in the piperidine ring, one in the piperazine ring) suggests it will be readily soluble in acidic aqueous solutions. The piperazine moiety, in particular, is known to enhance aqueous solubility, a desirable trait in drug design.[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through nucleophilic substitution, a fundamental reaction in organic chemistry. The strategic choice of reactants is critical for achieving a high yield and purity.

General Synthetic Approach

A common and efficient method involves the N-alkylation of piperazine with a suitable 2-(piperidin-1-yl)ethyl electrophile. The most direct precursor is 1-(2-chloroethyl)piperidine. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group.

The workflow for this synthesis is illustrated below.

G Piperazine Piperazine (Nucleophile) Target This compound (Target Compound) Piperazine->Target Chloroethyl 1-(2-Chloroethyl)piperidine (Electrophile) Chloroethyl->Target Solvent Solvent (e.g., DMF, Acetonitrile) Base Base (e.g., K₂CO₃, Et₃N) To scavenge HCl byproduct Heat Heat (e.g., 80-100 °C) To drive reaction Byproduct HCl Salt of Base

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a representative, step-by-step methodology for the synthesis.

Materials:

  • Piperazine (2 equivalents)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1 equivalent)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperazine, 1-(2-chloroethyl)piperidine hydrochloride, and potassium carbonate.

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

  • Heating: Heat the reaction mixture to 125°C and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

    • Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. An excess of piperazine can also act as the base, but an inorganic base like K₂CO₃ is often preferred to drive the reaction to completion by neutralizing the generated HCl.[6] Heating is necessary to overcome the activation energy of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in the structure of marketed drugs.[4][7] It is valued for its ability to improve pharmacokinetic properties, particularly aqueous solubility, and for providing a versatile scaffold to orient pharmacophoric groups.[7] The piperidine ring is also a cornerstone in drug design, often contributing to receptor binding and CNS penetration.[1][2]

The combination of these two rings in this compound makes it a highly valuable building block for creating molecules with complex pharmacological profiles. Its primary application is as an intermediate or fragment in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[8]

G cluster_core Core Scaffold cluster_derivatives Potential Drug Candidates Core This compound (Building Block) CNS CNS Agents (e.g., Antipsychotics, Antidepressants) Core->CNS N-Arylation/ N-Acylation Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer Coupling to heterocyclic core Antiviral Antiviral / Antimicrobial Agents Core->Antiviral Functionalization of terminal NH Other Other Therapeutic Areas Core->Other Diverse Synthetic Modifications

Caption: Role as a scaffold for developing diverse therapeutic agents.

The terminal secondary amine on the piperazine ring provides a reactive handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce further alkyl substituents.[6]

  • N-Arylation: Using methods like the Buchwald-Hartwig amination to couple aromatic or heteroaromatic rings.[7]

  • Amide Bond Formation: By reacting with carboxylic acids or acid chlorides to form amides.[9]

  • Urea/Thiourea Formation: Through reaction with isocyanates or isothiocyanates.

These modifications allow chemists to systematically explore the chemical space around this core structure to optimize binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a desired biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related piperazine and amine compounds. Piperazine itself is classified as a flammable solid that causes severe skin burns and eye damage and may cause allergic reactions.[10]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • In case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold. By merging the distinct and advantageous properties of both the piperidine and piperazine heterocycles, it serves as a valuable starting point and intermediate for the synthesis of novel compounds in medicinal chemistry. Its utility in constructing libraries of potential therapeutic agents for a wide range of diseases underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent molecular building block.

References

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4][5] The unique structural features of the piperazine ring—its inherent basicity, conformational flexibility, and the capacity for substitution at the 1- and 4-positions—allow for the precise modulation of physicochemical and biological properties.[6] This often translates to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a "privileged scaffold" in drug design.[1][6] This guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and their therapeutic potential across various disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action.[7] Piperazine derivatives have emerged as a promising class of compounds in this ongoing battle, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[7][8]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of piperazine derivatives is often multifactorial. Structure-activity relationship (SAR) studies have revealed that the incorporation of specific lipophilic moieties and electron-withdrawing groups on the piperazine scaffold can significantly enhance their potency.[9] These modifications are thought to facilitate the penetration of the microbial cell membrane, leading to the disruption of cellular integrity and vital metabolic processes.[10] Molecular docking studies have further elucidated that some piperazine derivatives can bind to and inhibit essential microbial enzymes, thereby interfering with critical biosynthetic pathways.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The piperazine derivative is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. The inclusion of controls validates the experimental setup, confirming that the medium supports growth and is not contaminated.

Antipsychotic Activity: Modulating Neurotransmitter Pathways

Piperazine derivatives form the chemical backbone of numerous atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.[11] Their therapeutic efficacy stems from their ability to modulate the activity of key neurotransmitter receptors in the central nervous system (CNS).[12]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Many antipsychotic piperazine derivatives exhibit a multi-receptor binding profile, acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[13] The antagonism of D2 receptors in the mesolimbic pathway is correlated with the alleviation of positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.[13] The specific substituents on the piperazine ring play a crucial role in determining the receptor binding affinity and selectivity.[11]

Workflow for Evaluating Antipsychotic Potential

Antipsychotic_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assays (D2, 5-HT2A) functional_assays Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assays Assess Potency behavioral_models Behavioral Models (e.g., Apomorphine-induced climbing) functional_assays->behavioral_models Determine Efficacy pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies behavioral_models->pk_pd_studies Establish Dose-Response clinical_candidate Clinical Candidate pk_pd_studies->clinical_candidate Select for Development lead_compound Piperazine Derivative lead_compound->receptor_binding Evaluate Affinity PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits Piperazine_Derivative->Akt Inhibits

References

Spectroscopic Characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed experimental protocols, in-depth data interpretation, and the underlying scientific rationale for our predictions. This document serves as a valuable resource for researchers involved in the synthesis, identification, and quality control of this and related piperazine derivatives.

Introduction: The Structural Elucidation Imperative

This compound is a disubstituted piperazine featuring both a piperidine and a piperazine moiety linked by an ethyl bridge. The presence of multiple nitrogen atoms and saturated heterocyclic rings necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing unique and complementary information about the molecule's atomic connectivity, functional groups, and molecular weight.

The insights derived from these techniques are critical throughout the drug development lifecycle, from initial synthesis confirmation to metabolic profiling. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis of this molecule, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference from solvent protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts (δ) to 0.00 ppm. TMS is chosen for its chemical inertness and its single, sharp resonance peak far upfield from most organic proton signals.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms h1_nmr ¹H NMR Acquisition add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (¹H) baseline->integration For ¹H NMR chem_shift Chemical Shift Analysis baseline->chem_shift integration->chem_shift structure Structure Elucidation chem_shift->structure coupling Coupling Constant Analysis (¹H) coupling->structure

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.85t4HPiperazine CH₂ (positions 3, 5)
~ 2.65t4HPiperazine CH₂ (positions 2, 6)
~ 2.55t2HN-CH₂-CH₂-N
~ 2.45t2HN-CH₂-CH₂-N
~ 2.40m4HPiperidine CH₂ (positions 2, 6)
~ 1.55m4HPiperidine CH₂ (positions 3, 5)
~ 1.40m2HPiperidine CH₂ (position 4)
~ 1.90s (broad)1HPiperazine N-H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 58.0N-C H₂-CH₂-N
~ 56.5Piperidine C H₂ (positions 2, 6)
~ 55.0N-CH₂-C H₂-N
~ 54.0Piperazine C H₂ (positions 2, 6)
~ 46.0Piperazine C H₂ (positions 3, 5)
~ 26.0Piperidine C H₂ (positions 3, 5)
~ 24.5Piperidine C H₂ (position 4)
In-Depth Interpretation
  • Piperazine Ring Protons: The protons on the piperazine ring are expected to appear as two distinct triplets around 2.65 and 2.85 ppm. The protons adjacent to the substituted nitrogen will be slightly downfield compared to those adjacent to the NH group. The broad singlet around 1.90 ppm is characteristic of the N-H proton of the secondary amine in the piperazine ring.

  • Piperidine Ring Protons: The protons of the piperidine ring will appear as a series of multiplets in the upfield region (1.40-2.40 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected around 2.40 ppm, while the other methylene protons will be further upfield.

  • Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as two triplets around 2.45 and 2.55 ppm. The coupling between these adjacent groups will result in the triplet splitting pattern (J ≈ 7 Hz).

  • Carbon Signals: In the ¹³C NMR spectrum, the carbon atoms closer to the electronegative nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The carbons of the piperidine and piperazine rings are expected in the 45-57 ppm range. The carbons of the ethyl linker are predicted to be in a similar region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Methodology:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere (CO₂ and water vapor).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis place_sample Place Sample on ATR Crystal background_scan Collect Background Spectrum place_sample->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan subtract_bg Background Subtraction sample_scan->subtract_bg peak_id Identify Absorption Bands subtract_bg->peak_id functional_group Assign Functional Groups peak_id->functional_group

Predicted IR Data

The following table outlines the expected characteristic IR absorption bands for this compound.[4][5][6]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3250 - 3350Medium, broadN-H StretchSecondary amine (piperazine)
2930 - 2960StrongC-H StretchAliphatic (piperidine & ethyl)
2800 - 2850StrongC-H StretchAliphatic (piperazine)
1440 - 1470MediumC-H BendMethylene scissoring
1100 - 1250StrongC-N StretchAliphatic amines
In-Depth Interpretation
  • N-H Stretching: A key feature in the IR spectrum will be a medium-intensity, broad absorption band in the region of 3250-3350 cm⁻¹. This is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring. The broadening is due to hydrogen bonding.

  • C-H Stretching: Strong absorption bands between 2800 and 3000 cm⁻¹ are expected due to the numerous C-H stretching vibrations of the methylene groups in the piperidine and piperazine rings, as well as the ethyl bridge.

  • C-N Stretching: The C-N stretching vibrations of the aliphatic amines will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

  • C-H Bending: Methylene scissoring vibrations are expected to appear in the 1440-1470 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization (ESI) cluster_analysis Mass Analysis cluster_interp Data Interpretation dissolve Dissolve Sample in Volatile Solvent infuse Infuse Sample Solution dissolve->infuse electrospray Electrospray Ionization infuse->electrospray mass_sep Separate Ions by m/z electrospray->mass_sep detection Ion Detection mass_sep->detection mol_ion Identify Molecular Ion Peak detection->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₂₃N₃, with a monoisotopic mass of 197.19.

Table 4: Predicted Key Mass Fragments (ESI-MS)

m/zProposed Fragment
198.20[M+H]⁺ (Molecular Ion)
113.12[C₇H₁₅N]⁺ (Piperidinylethyl fragment)
98.10[C₅H₁₂N]⁺ (Piperidine ring fragment)
85.09[C₄H₉N₂]⁺ (Piperazine ring fragment)
In-Depth Interpretation and Fragmentation Pathway
  • Molecular Ion Peak: The most important signal in the mass spectrum will be the protonated molecular ion peak, [M+H]⁺, at an m/z of approximately 198.20. This confirms the molecular weight of the compound.

  • Fragmentation: The fragmentation of piperazine and piperidine derivatives is well-documented.[7] The most likely fragmentation pathways for this compound involve the cleavage of the C-C and C-N bonds of the ethyl bridge.

    • Cleavage of the bond between the two methylene groups of the ethyl linker can lead to the formation of a piperidinylmethyl radical and a piperazinylmethyl cation, or vice versa.

    • Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amines. This can result in the loss of alkyl radicals from the rings or the ethyl bridge.

Fragmentation cluster_frags Major Fragments parent [M+H]⁺ m/z = 198.20 frag1 [C₇H₁₅N]⁺ m/z = 113.12 parent->frag1 Loss of C₄H₈N₂ frag2 [C₅H₁₂N]⁺ m/z = 98.10 parent->frag2 Loss of C₆H₁₁N₂ frag3 [C₄H₉N₂]⁺ m/z = 85.09 parent->frag3 Loss of C₇H₁₄N

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While this guide presents predicted data based on well-established principles and analysis of analogous structures, it underscores the importance of a multi-technique approach. Each method provides a piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The protocols and interpretive guidance provided herein are intended to be a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a novel chemical entity. Recognizing the absence of established public data for this compound, this document details the requisite experimental protocols to rigorously determine its aqueous solubility and chemical stability. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences. This guide is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling the generation of robust and reliable data essential for preclinical assessment.

Introduction: Structural Rationale and Predicted Physicochemical Properties

This compound is a unique molecule incorporating two distinct saturated heterocyclic amines: a piperidine ring and a piperazine ring, linked by an ethyl bridge. An initial analysis of this structure allows for several key physicochemical predictions that are fundamental to designing its solubility and stability studies.

  • Basicity and Ionization: The structure contains three nitrogen atoms, each with a lone pair of electrons, conferring a basic character. The piperidine nitrogen and the piperazine nitrogens will have distinct basicities (pKa values). Piperidine has a pKa of approximately 11.2, while piperazine exhibits two pKa values, around 9.7 and 5.4.[1] This dibasic or potentially tribasic nature means the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the medium.[2][3] At physiological pH (~7.4), it is expected to exist predominantly in a protonated, cationic form, which generally enhances aqueous solubility.[4]

  • Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding with water suggests a degree of intrinsic aqueous solubility.[5][6] However, the overall carbon framework contributes to its lipophilicity. The interplay between these factors will determine its solubility profile. The compound's basic nature predicts that solubility will be significantly higher in acidic conditions where it is fully protonated and lower in basic conditions where it exists as the free base.[7][8]

  • Stability: The molecule lacks intrinsically labile functional groups (e.g., esters, amides) that are highly susceptible to hydrolysis. However, the tertiary amine functionalities can be susceptible to oxidation. Therefore, a comprehensive stability assessment must include oxidative stress conditions, in addition to standard hydrolytic, thermal, and photolytic stress.

This guide outlines the necessary experimental workflows to move from these theoretical predictions to empirical data.

Part 1: Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is critical for its development. We will delineate protocols for determining both thermodynamic and kinetic solubility, as each provides distinct and valuable insights.[9]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the saturation concentration of a compound in a given solvent at equilibrium and is considered the "true" solubility.[10] The gold-standard method for this determination is the Shake-Flask method.[11][12]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0.

  • Compound Addition: Add an excess amount of solid this compound to separate vials containing each buffer. A visible excess of solid material must remain to ensure saturation.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant into the mobile phase used for analysis.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. LC-MS can be used if the compound lacks a suitable chromophore.[13]

  • pH Verification: Measure the final pH of the suspension in each vial to confirm it has not shifted during the experiment.[11]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[14] This is a high-throughput assay that mimics conditions in early-stage biological screens and can highlight potential precipitation issues.[15][16]

Objective: To rapidly assess the solubility and precipitation potential of the compound under non-equilibrium conditions.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[15]

  • Assay Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.[15]

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[15]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

Data Presentation for Solubility Studies

Results should be compiled into a clear, concise table.

Parameter pH 2.0 pH 4.5 pH 6.8 pH 7.4 pH 9.0
Thermodynamic Solubility (µg/mL) ResultResultResultResultResult
Kinetic Solubility (µM) N/AN/AN/AResultN/A
Temperature (°C) 2525252525

Solubility Determination Workflow

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T_Start Add excess solid to pH buffers T_Equil Equilibrate (24-48h shaking) T_Start->T_Equil T_Filter Filter supernatant (0.22 µm filter) T_Equil->T_Filter T_Quant Quantify via HPLC-UV T_Filter->T_Quant T_End Equilibrium Solubility Data T_Quant->T_End K_Start Add DMSO stock to aqueous buffer K_Incub Incubate (1-2h) K_Start->K_Incub K_Measure Measure light scattering K_Incub->K_Measure K_End Kinetic Solubility Data K_Measure->K_End Start This compound Start->T_Start Gold Standard Start->K_Start High Throughput

Caption: Workflow for solubility profiling.

Part 2: Chemical Stability and Forced Degradation Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under various environmental factors.[17][18] Forced degradation studies are a cornerstone of this process, deliberately stressing the compound to identify likely degradation products and establish stability-indicating analytical methods.[19][20][21] These studies are mandated by ICH guideline Q1A(R2).[17][22]

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.[23][24] A reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection is standard.[24]

Key Method Attributes:

  • Specificity: The method must demonstrate that the peak for the parent compound is free from interference from degradants, impurities, or excipients.

  • Peak Purity: Peak purity analysis (e.g., using a photodiode array detector) should be performed on the stressed samples to confirm that the parent peak is spectrally pure.

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation pathways and products for this compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[25]

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Application of Stress Conditions: Expose the compound to the following conditions in parallel:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.[25]

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.[25]

    • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Store a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25]

  • Sample Quenching: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Determine the number and relative retention times (RRT) of any degradation products formed.

    • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

Data Presentation for Stability Studies

Summarize the forced degradation results in a structured table.

Stress Condition Reagent/Temp Duration % Degradation No. of Degradants RRT of Major Degradant(s)
Acid Hydrolysis 0.1 M HCl24 hResultResultResult
Base Hydrolysis 0.1 M NaOH24 hResultResultResult
Oxidation 3% H₂O₂24 hResultResultResult
Thermal (Solid) 70°C48 hResultResultResult
Photolytic (Solution) ICH Q1B-ResultResultResult

Stability Assessment Workflow

G cluster_stress Forced Degradation (ICH Q1A) Start This compound (1 mg/mL Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (70°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples with Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Identify Degradation Pathways & Quantify Degradants Analysis->Report

Caption: Workflow for forced degradation studies.

Conclusion and Forward-Looking Strategy

The experimental framework detailed in this guide provides a robust pathway for the comprehensive characterization of this compound. The solubility data will directly inform formulation strategies and the design of in vivo studies, while the stability profile is crucial for determining appropriate storage conditions, re-test periods, and identifying critical quality attributes.[26]

By systematically executing these protocols, researchers can generate the foundational data package necessary to confidently advance this novel compound through the drug development pipeline, ensuring both scientific rigor and regulatory compliance.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The novel chemical entity 1-(2-Piperidin-1-yl-ethyl)-piperazine, integrating both piperidine and piperazine scaffolds, presents a compelling profile for potential therapeutic intervention, particularly within the central nervous system (CNS). This in-depth technical guide delineates a strategic and scientifically rigorous approach to elucidating its mechanism of action. Drawing upon the extensive pharmacology of related heterocyclic compounds, we posit a primary hypothesis centered on the modulation of the Sigma-1 Receptor (S1R), a chaperone protein implicated in a myriad of cellular functions and disease states. This document provides a comprehensive roadmap for the preclinical investigation of this compound, from initial target validation to cellular and functional characterization. It is designed not as a rigid protocol, but as a guiding framework for discovery, empowering researchers to make informed, data-driven decisions in the exploration of this promising molecule.

Introduction: The Therapeutic Potential of Piperazine and Piperidine Moieties

The piperazine and piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2][3] Piperazine derivatives, in particular, are well-represented in therapeutics targeting the CNS, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4][5] Their biological effects are often mediated through interactions with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[4][6] Similarly, the piperidine scaffold is a key component of a wide array of pharmaceuticals, noted for its presence in analgesics, antihistamines, and antipsychotics.[1][7][8]

The compound this compound is a unique hybrid, suggesting a polypharmacological profile with potential for novel therapeutic applications. The ethyl linker between the two heterocyclic moieties provides conformational flexibility, allowing for optimal interaction with specific biological targets. Given the absence of specific literature on this molecule, our approach is to leverage the known pharmacology of its constituent parts and structurally similar compounds to formulate a testable hypothesis regarding its mechanism of action.

Primary Hypothesis: A Focus on the Sigma-1 Receptor (S1R)

A key insight into the potential mechanism of this compound comes from a structurally related compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which has been identified as a potent S1R agonist with high affinity.[9] The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is involved in regulating a wide range of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. Its modulation has shown therapeutic promise in neurodegenerative diseases, psychiatric disorders, and pain management.

We hypothesize that This compound acts as a modulator, likely an agonist, of the Sigma-1 Receptor. This hypothesis is based on the structural similarity to a known S1R agonist and the general propensity of piperazine and piperidine derivatives to interact with CNS targets.

Experimental Validation Strategy

To systematically investigate our primary hypothesis, we propose a multi-tiered experimental approach, progressing from in vitro target engagement to cellular functional assays.

Tier 1: In Vitro Target Engagement and Selectivity Profiling

The initial step is to ascertain direct binding of this compound to the S1R and to assess its selectivity against a panel of other relevant CNS receptors.

Experimental Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the human S1R.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line overexpressing the human S1R (e.g., HEK293-S1R).

    • Incubate the membrane homogenates with a constant concentration of a high-affinity S1R radioligand (e.g., --INVALID-LINK---pentazocine).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Data from S1R Binding Assay

CompoundIC50 (nM)Ki (nM)
This compound[Data to be generated][Data to be generated]
Haloperidol (Reference Compound)2.51.8

Experimental Protocol 2: Receptor Selectivity Screening

  • Objective: To evaluate the selectivity of this compound against a panel of CNS receptors.

  • Methodology:

    • Submit the compound to a commercial or in-house receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The panel should include, at a minimum:

      • Sigma-2 Receptor

      • Dopamine receptors (D1, D2, D3, D4)

      • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

      • Adrenergic receptors (α1, α2, β1, β2)

      • Muscarinic receptors (M1-M5)

      • Opioid receptors (μ, δ, κ)

      • NMDA receptor

    • Initial screening is typically performed at a single high concentration (e.g., 10 µM).

    • For any receptor showing significant inhibition (e.g., >50%), a full concentration-response curve should be generated to determine the Ki.

Tier 2: In Vitro Functional Characterization

Following confirmation of binding, the functional activity of the compound at the S1R must be determined.

Experimental Protocol 3: FLIPR-Based Calcium Mobilization Assay

  • Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of S1R-mediated calcium signaling.

  • Methodology:

    • Plate cells expressing S1R (e.g., SH-SY5Y neuroblastoma cells) in black-walled, clear-bottom microplates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a Fluorometric Imaging Plate Reader (FLIPR) to measure baseline fluorescence.

    • To assess agonist activity, add increasing concentrations of this compound and monitor for changes in intracellular calcium levels.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known S1R agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced calcium response.

G cluster_workflow Functional Assay Workflow start Plate and load cells with Fluo-4 AM agonist_test Add this compound (Agonist Mode) start->agonist_test antagonist_preincubation Pre-incubate with This compound (Antagonist Mode) start->antagonist_preincubation read_fluorescence Measure Ca2+ flux via FLIPR agonist_test->read_fluorescence agonist_stimulation Stimulate with known S1R agonist antagonist_preincubation->agonist_stimulation agonist_stimulation->read_fluorescence analyze Determine EC50 or IC50 read_fluorescence->analyze G cluster_pathway Hypothesized S1R Agonist Signaling Pathway Compound This compound S1R Sigma-1 Receptor (S1R) (ER-Mitochondria Interface) Compound->S1R Binds and Activates IP3R IP3 Receptor S1R->IP3R Modulates Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Cell Survival) S1R->Cellular_Response Other pathways Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondrial Function (e.g., ATP Production) Ca_release->Mitochondria Stimulates Mitochondria->Cellular_Response

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a titan in the landscape of medicinal chemistry. Its unassuming structure belies a remarkable versatility that has propelled it to the forefront of drug discovery for decades. From blockbuster anticancer agents to revolutionary antipsychotics, the piperazine moiety is a recurring motif, a testament to its "privileged" status in the pharmacopeia.[1][2] This guide provides a comprehensive technical overview of piperazine-containing compounds, delving into their synthesis, diverse pharmacological activities, and the intricate mechanisms that underpin their therapeutic effects. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the power of the piperazine scaffold in their own quest for novel therapeutics.

The Art of Synthesis: Crafting Piperazine-Containing Molecules

The synthetic accessibility of the piperazine core is a key driver of its widespread use in drug discovery. A variety of robust and versatile methods exist for the construction and functionalization of this critical scaffold.

Core Synthetic Strategies

The introduction of substituents onto the piperazine ring can be broadly categorized into N-functionalization and C-functionalization. N-arylation and N-alkylation are the most common modifications, profoundly influencing the pharmacological profile of the resulting compounds.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a go-to method for the efficient formation of N-arylpiperazines.[3] This cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly valuable tool in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3) (2 mol%)

  • Phosphine ligand (e.g., Xantphos) (4 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-Boc-piperazine, and base.

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the anhydrous solvent.

  • Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free N-arylpiperazine.

Diagram: Buchwald-Hartwig Amination Workflow

buchnerd reagents Aryl Halide, N-Boc-Piperazine, Base reaction Reaction at 80-110°C reagents->reaction catalyst Pd Catalyst, Ligand catalyst->reaction solvent Anhydrous Solvent solvent->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Chromatography) workup->purification product N-Aryl-N'-Boc-piperazine purification->product deprotection Boc Deprotection (Acidic Conditions) product->deprotection final_product N-Arylpiperazine deprotection->final_product

A schematic of the Buchwald-Hartwig amination process.

Reductive amination is a widely employed method for the N-alkylation of piperazines, involving the reaction of a carbonyl compound (aldehyde or ketone) with piperazine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination for Piperazine N-Alkylation

Materials:

  • Piperazine or a mono-substituted piperazine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) (1.5 equiv)

  • Solvent (e.g., dichloromethane, DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the piperazine and the carbonyl compound in the solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

A Spectrum of Biological Activities: The Pharmacological Prowess of Piperazines

The true power of the piperazine scaffold lies in the vast array of pharmacological activities exhibited by its derivatives. By strategically modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the biological profile of these compounds to target a wide range of diseases.[4]

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant number of piperazine-containing compounds have demonstrated potent anticancer activity against various cancer cell lines.[3][5][6] One of the key mechanisms underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Apoptosis Induction

Many anticancer piperazine derivatives trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[3][7] The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3] The extrinsic pathway is triggered by the binding of death ligands to their receptors, leading to the activation of caspase-8, which can then directly activate caspase-3.

Diagram: Piperazine-Induced Apoptotic Pathways

apoptosis piperazine Piperazine Derivative mitochondria Mitochondria piperazine->mitochondria death_receptor Death Receptor piperazine->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Piperazine derivatives can induce apoptosis via intrinsic and extrinsic pathways.

Quantitative Data: Anticancer Activity of Piperazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperazine-quinoline derivative (RB1)MDA-MB-231 (Breast)98.34[2]
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00[6]
Vindoline-piperazine conjugate (25)HOP-92 (Lung)1.35[6]
4-(benzo[1][8]dioxol-5-ylmethyl) piperazine amideMDA-MB-231 (Breast)11.3[9]
Piperazine-benzimidazole hybrid (58)G2/M phase arrest1.92[3]

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6][8][10][11][12]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][13]

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Chalcone-piperazine derivativeCandida albicans2.22[1]
Mannich base with piperazineMicrococcus luteus125-500[13]
Mannich base with piperazineBacillus subtilis125-500[13]
1,3,4-thiadiazole-piperazineStaphylococcus aureus16[7]
1,3,4-thiadiazole-piperazineEscherichia coli8[7]
Novel piperazine (RL-308)MRSA2[14]
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly for the treatment of depression and psychosis.[15][16][17][18][19][20]

Many arylpiperazine derivatives exhibit high affinity for various serotonin (5-HT) receptors, particularly the 5-HT1A receptor, and act as agonists or partial agonists.[15][16][17][18][19][21] This interaction is a key mechanism for their antidepressant effects. Vortioxetine, a multimodal antidepressant, is a prime example of a piperazine-containing drug that targets multiple serotonin receptors and the serotonin transporter.[9][22][23][24][25]

Mechanism of Action: Serotonin Receptor Modulation

The binding of arylpiperazine derivatives to 5-HT1A receptors, which are often autoreceptors on serotonergic neurons, can lead to an increase in serotonin release in key brain regions.[19][20] This modulation of the serotonergic system is believed to be a primary driver of their therapeutic efficacy in depression.

Diagram: Arylpiperazine Interaction with Serotonin Receptors

serotonin arylpiperazine Arylpiperazine Derivative receptor_pre 5-HT1A Autoreceptor arylpiperazine->receptor_pre Agonist/Partial Agonist presynaptic Presynaptic Neuron serotonin Serotonin Release presynaptic->serotonin Increased Firing Rate (long-term) postsynaptic Postsynaptic Neuron effect Antidepressant Effect postsynaptic->effect receptor_pre->presynaptic Inhibition of Serotonin Release (initially) receptor_post Postsynaptic 5-HT Receptor receptor_post->postsynaptic Signal Transduction serotonin->receptor_post

Arylpiperazines modulate serotonergic neurotransmission.

Quantitative Data: Serotonin Receptor Binding Affinity of Piperazine Derivatives

CompoundReceptorKi (nM)Reference
Compound 6a5-HT1A1.28[15]
FW015-HT1A51.9[16]
Compound 75-HT1A0.57[17]
N-methylquipazine5-HT3Similar to quipazine[18]
(S)-9 (CSP-2503)5-HT1A4.1[16]

Piperazine-containing compounds are also prominent in the field of antipsychotic drug development. Their mechanism of action often involves the blockade of dopamine D2 receptors in the brain.[11][26][27][28][29][30][31][32]

Quantitative Data: Dopamine Receptor Binding Affinity of Piperazine-Containing Antipsychotics

CompoundReceptorKi (nM)Reference
AsenapineD21.26[22]
ClozapineD2135[22]
OlanzapineD212.8[22]
ZiprasidoneD24.6[22]
Compound 6aD31.4[20]

Experimental Protocol: Receptor Binding Assay for Ki Determination

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A or D2)

  • Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2)

  • Piperazine derivative (test compound)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[33][34][35][36][37]

Case Studies: Piperazine-Containing Drugs in the Clinic

The therapeutic success of piperazine-containing compounds is best illustrated by examining some of the blockbuster drugs that have made a significant impact on modern medicine.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Synthesis: The synthesis of imatinib typically involves a multi-step process culminating in the coupling of a pyrimidine amine derivative with a benzamide fragment containing the N-methylpiperazine moiety.[38][39][40][41][42]

Mechanism of Action: Imatinib is a tyrosine kinase inhibitor that specifically targets the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML). By blocking the ATP binding site of Bcr-Abl, imatinib inhibits its kinase activity, thereby preventing the phosphorylation of downstream signaling molecules and inducing apoptosis in cancer cells.[7]

Ciprofloxacin: A Broad-Spectrum Antibiotic

Synthesis: The synthesis of ciprofloxacin involves the construction of the quinolone core followed by the introduction of the piperazine ring at the C-7 position.[43][44][45][46][47]

Mechanism of Action: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death.[44][46]

Vortioxetine (Trintellix®): A Multimodal Antidepressant

Mechanism of Action: Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors. It is an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors, a partial agonist at the 5-HT1B receptor, and a full agonist at the 5-HT1A receptor.[9][22][23][24][25] This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The pharmacological activity of piperazine derivatives is highly dependent on the nature and position of the substituents on both the piperazine and the aryl rings. Understanding these structure-activity relationships is crucial for the rational design of new and improved drug candidates.

  • Anticancer Activity: For some vindoline-piperazine conjugates, substitution at position 17 of the vindoline core is more favorable than at position 10. N-alkyl linkers tend to be more active than N-acyl linkers. The presence of electron-withdrawing groups, such as trifluoromethyl, on the N-aryl substituent can enhance cytotoxic activity.[1][5][17][48]

  • Antidepressant Activity: For arylpiperazines targeting serotonin receptors, the nature of the aryl group is critical. Bulky substituents at the ortho and meta positions of the aryl ring can enhance affinity for the 5-HT1A receptor. The length of the alkyl chain connecting the piperazine to another pharmacophore can also significantly impact activity.[13][14][15][16][18][19][21][49]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its enduring relevance in drug discovery. As our understanding of disease biology deepens, the rational design of novel piperazine-containing compounds will undoubtedly lead to the development of next-generation medicines with improved efficacy, selectivity, and safety profiles. The future of piperazine chemistry is bright, promising a continued legacy of innovation and therapeutic advancement.

References

Navigating the Unknown: A Technical Safety and Handling Guide for 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Operating with Scientific Prudence

In the landscape of drug discovery and chemical research, scientists are often tasked with handling novel or sparsely documented compounds. 1-(2-Piperidin-1-yl-ethyl)-piperazine (CAS No. 19788-48-4) is one such molecule. A thorough review of publicly available safety literature reveals a significant data gap, with no specific Material Safety Data Sheet (MSDS) or comprehensive toxicological studies for this exact compound.

This guide, therefore, is constructed upon the principles of chemical analogy and risk mitigation. The safety and handling protocols outlined herein are synthesized from established data for structurally related compounds, namely the piperazine and piperidine moieties. This document is intended to empower researchers, scientists, and drug development professionals to work with this compound with a heightened sense of awareness and a robust framework for safety. It is imperative to treat this compound as potentially hazardous and to apply the most stringent safety measures described.

Section 1: Chemical Identity and Inferred Properties

This compound is a diamine derivative, integrating both a piperazine and a piperidine ring, linked by an ethyl chain. The absence of specific data necessitates an examination of its constituent parts to forecast its physicochemical properties and potential reactivity.

PropertyInferred CharacteristicRationale based on Analogues
Appearance Likely a liquid or low-melting solidMany substituted piperazines and piperidines are liquids or solids with low melting points at room temperature.
Odor Amine-like, potentially strong and unpleasantAliphatic amines are known for their distinct, often fishy or ammoniacal odors.
Solubility Expected to be soluble in water and polar organic solvents.[1]The presence of multiple nitrogen atoms suggests the potential for hydrogen bonding, leading to water solubility.[1]
Reactivity Basic in nature; may react exothermically with acids.[2][3]The nitrogen atoms in both the piperazine and piperidine rings are basic and will react with acids. Piperazine solutions are strong bases.[2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]Similar to other amines, it can react violently with strong oxidizers and is incompatible with acidic compounds.[2][3]

Section 2: Hazard Identification and GHS Classification (Extrapolated)

Given the lack of specific data, a conservative approach to hazard classification is warranted. The following GHS classifications are extrapolated from known hazards of piperazine and its derivatives, which are often corrosive and can cause sensitization.[2][3][5]

Hazard ClassExtrapolated ClassificationRationale and Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Piperazine derivatives have shown acute toxicity.[2]
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage.[5][6][8] Piperazine itself is classified as causing severe skin burns.[3]
Serious Eye Damage/Eye Irritation Category 1 Causes serious eye damage.[5][6][9] Direct contact with similar compounds can cause irreversible eye damage.[2]
Respiratory or Skin Sensitization Category 1 May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3][5][6] Piperazine is a known skin and respiratory sensitizer.[3][5]

Hazard Pictograms (Anticipated):

Signal Word: Danger

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H311: Toxic in contact with skin.[6]

  • H314: Causes severe skin burns and eye damage.[6][8]

  • H317: May cause an allergic skin reaction.[6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H412: Harmful to aquatic life with long-lasting effects.[6]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive and comprehensive approach to personal protection is critical. The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following represents the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[5]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to check the glove manufacturer's compatibility chart. Double gloving is recommended. Contaminated gloves should be disposed of immediately.

    • Lab Coat: A chemically resistant lab coat should be worn at all times.

    • Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities.

  • Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep_Start Don Appropriate PPE Review_SDS Review Safety Data for Analogues Prep_Start->Review_SDS Prep_Hood Prepare Work Area in Fume Hood Review_SDS->Prep_Hood Weigh Weigh Compound in Hood Prep_Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean_Spill Clean Minor Spills Immediately Transfer->Clean_Spill If spill occurs Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Remove_PPE Remove PPE in Correct Order Dispose->Remove_PPE

Caption: A logical workflow for handling this compound.

Section 4: Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[2][9]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9] A dedicated, locked cabinet for corrosive and toxic substances is recommended.

  • Incompatibilities: Segregate from acids, strong oxidizing agents, and foodstuff containers.[2][3]

Disposal
  • Waste Classification: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[5]

  • Container: Collect waste in a designated, properly labeled, and sealed container.

  • Decontamination: All containers and equipment that have come into contact with the compound must be thoroughly decontaminated before reuse or disposal.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety personnel.

The following flowchart provides a decision-making framework for spill response.

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess IsMajor Is it a Major Spill? Assess->IsMajor Evacuate Evacuate Area and Call Emergency Response IsMajor->Evacuate Yes MinorSpill Minor Spill IsMajor->MinorSpill No DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect and Dispose of as Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: A decision-making flowchart for responding to a spill.

Conclusion

The responsible handling of this compound demands a conservative and informed approach. In the absence of specific safety data, researchers must rely on the established hazard profiles of its constituent chemical families. By adhering to the stringent protocols outlined in this guide, scientists can mitigate the potential risks and foster a culture of safety in the laboratory. It is the professional responsibility of every individual handling this compound to remain vigilant, informed, and prepared.

References

A Senior Application Scientist's Technical Guide to 1-(2-Piperidin-1-yl-ethyl)-piperazine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule possessing both a piperidine and a piperazine moiety linked by an ethyl chain, represents a versatile scaffold for medicinal chemists. The distinct basicities and substitution patterns of the two nitrogen-containing heterocycles offer a rich platform for derivatization, enabling its use as a flexible linker or a core structural element in the design of novel therapeutic agents.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis, quality control, and potential applications in research.

Commercial Availability: Sourcing High-Purity this compound

A reliable supply of starting materials is the foundation of any successful research campaign. This compound (CAS No. 22763-65-1) is available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of notable commercial suppliers offering this compound for research purposes.

SupplierProduct NumberPurityAvailable Quantities
Howei Pharm1021UC403Inquire500mg, 100g, 500g
J&K Scientific90055198%Inquire
MoldbM36829195+%Inquire
ChemicalBookCB771584897%, 98+%250mg, 1g, 5g
Guidechem-InquireInquire

Note: Availability and purity levels are subject to change. Researchers should always verify the latest information directly with the supplier.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in chemical synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 22763-65-1J&K Scientific[1]
Molecular Formula C₁₁H₂₃N₃Howei Pharm
Molecular Weight 197.33 g/mol Howei Pharm
Appearance Colorless to pale yellow oilChemicalBook[2]
Boiling Point 90-92 °C at 1 mmHgChemicalBook[2]
Purity Typically ≥95%Moldb[3]

The presence of three nitrogen atoms with varying steric and electronic environments imparts this molecule with interesting properties. The piperidine nitrogen is a tertiary amine, while the piperazine ring contains one tertiary and one secondary amine. This difference in basicity can be exploited for selective reactions.

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Reaction Scheme:

cluster_reaction Proposed Synthesis of this compound reactant1 Piperazine arrow + reactant1->arrow reactant2 1-(2-Chloroethyl)piperidine arrow2 reactant2->arrow2 product This compound arrow->reactant2 arrow2->product

Caption: Proposed reaction for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous piperazine (2.0 equivalents) and a suitable solvent such as toluene or acetonitrile.

  • Addition of Alkylating Agent: Slowly add 1-(2-chloroethyl)piperidine hydrochloride (1.0 equivalent) to the stirred solution. The use of the hydrochloride salt may require the addition of a base, such as triethylamine or potassium carbonate (2.2 equivalents), to liberate the free base in situ.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.

  • Extraction: The filtrate can be washed with water to remove any remaining piperazine hydrochloride. The organic layer is then extracted with a dilute acid solution (e.g., 1M HCl) to protonate the desired product and transfer it to the aqueous phase.

  • Isolation: The acidic aqueous layer is then basified with a suitable base (e.g., NaOH) to a pH > 12. The deprotonated product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds. For basic compounds like this compound, a reverse-phase method is often suitable.

Example HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For example, a gradient from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the chromophore is weak, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more appropriate if available).[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the analysis of volatile and semi-volatile compounds, providing both purity information and structural confirmation from the mass spectrum.

Example GC-MS Protocol:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or DB-17 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or methanol.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. While specific NMR data for this compound is not available in the searched literature, a predicted spectrum can be inferred based on the chemical structure.

Expected ¹H NMR Resonances:

  • Signals corresponding to the piperidine ring protons.

  • Signals for the ethyl linker protons, likely appearing as two triplets.

  • Signals for the piperazine ring protons.

  • A broad singlet for the N-H proton of the piperazine ring.

Expected ¹³C NMR Resonances:

  • Multiple signals in the aliphatic region corresponding to the carbon atoms of the piperidine, ethyl linker, and piperazine moieties.

Applications in Research and Drug Discovery

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The piperazine and piperidine motifs are prevalent in a wide range of biologically active compounds.[6][7]

1. As a Versatile Linker:

The ethyl chain connecting the two heterocyclic rings can act as a flexible linker in the design of bifunctional molecules. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), linkers are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination. The piperazine moiety, in particular, can enhance the solubility of the resulting PROTAC.

TargetBinder Target Protein Binder Linker This compound (as linker) TargetBinder->Linker E3Binder E3 Ligase Binder Linker->E3Binder

Caption: Role as a linker in bifunctional molecules.

2. As a Scaffold for Library Synthesis:

The secondary amine of the piperazine ring provides a convenient handle for further derivatization, allowing for the rapid generation of a library of compounds for screening. This can be achieved through reactions such as acylation, alkylation, or reductive amination. The piperidine nitrogen can also be functionalized, although it is generally less reactive.

3. Incorporation into Bioactive Scaffolds:

Both piperidine and piperazine are considered "privileged structures" in medicinal chemistry, as they are frequently found in approved drugs. By incorporating this compound into a lead molecule, researchers can explore new chemical space and potentially improve pharmacokinetic properties such as solubility and cell permeability. For example, piperazine derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

  • May be harmful if swallowed.

  • Causes skin irritation and potentially severe eye irritation or damage.[1]

  • May cause an allergic skin reaction.[1]

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company.

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in research and drug discovery. Its unique structure, featuring two distinct heterocyclic moieties, provides a flexible platform for the synthesis of novel compounds with a wide range of potential biological activities. By understanding its properties, synthesis, and analytical characterization, researchers can effectively leverage this valuable chemical tool in their quest for new therapeutic agents. As with any chemical reagent, adherence to proper safety and handling procedures is essential to ensure a safe and productive research environment.

References

Introduction: The Imperative for Unambiguous Molecular Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the InChI and SMILES Notations for 1-(2-Piperidin-1-yl-ethyl)-piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical research, precision is paramount. The ability to uniquely and consistently identify a chemical substance across disparate datasets, publications, and regulatory filings is the bedrock of scientific integrity and reproducibility. Trivial or ambiguous names can lead to costly errors, while complex systematic names can be cumbersome for computational processing. To bridge this gap, cheminformatics relies on line notations—text strings that encode a molecule's structure.

This guide provides a detailed examination of two predominant notation systems, the Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI), through the lens of a specific molecule: This compound . This compound, with its distinct arrangement of cyclic and linear fragments, serves as an excellent model for exploring the nuances, generation, and application of these powerful identifiers. For professionals in drug development, a thorough understanding of these systems is not merely academic; it is essential for effective data management, database searching, and computational modeling.

The Subject Molecule: this compound

Before delving into its notations, we must first understand the molecule itself. This compound is a tertiary amine containing two saturated heterocyclic rings—a piperidine ring and a piperazine ring—connected by an ethyl linker.

Core Chemical Properties

A summary of the key identifiers and properties for this molecule is presented below. This data provides a foundational, verifiable profile of the compound.

PropertyValueSource
IUPAC Name 1-(2-piperidin-1-ylethyl)piperazine[J&K Scientific][1]
CAS Number 22763-65-1[J&K Scientific][1]
PubChem CID 2737212[J&K Scientific][1]
Molecular Formula C₁₁H₂₃N₃[J&K Scientific][1]
Molecular Weight 197.32 g/mol [J&K Scientific][1]
Canonical SMILES C1CCN(CC1)CCN2CCNCC2[J&K Scientific][1]
InChI InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2[德尔塔][2]
InChIKey NWWINQCALMSSFD-UHFFFAOYSA-N[J&K Scientific][1]
Structural Representation

The two-dimensional structure of the molecule is the basis for generating its line notations. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of this compound.

The SMILES Notation: A Practical Approach

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes a chemical structure using a short ASCII string.[3] Developed in the 1980s, its human-readability and compactness have made it a staple in chemical databases and machine learning applications.[4]

Core Principles of SMILES Generation

SMILES generation is conceptually a depth-first traversal of the molecular graph.[5] The key rules are:

  • Atoms: Represented by their atomic symbols. Elements in the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) do not need brackets unless charged.[6]

  • Bonds: Single, double, and triple bonds are represented by -, =, and # respectively. Single bonds are the default and are usually omitted.[3]

  • Branches: Side chains are enclosed in parentheses ().[2]

  • Rings: Cyclic structures are broken at an arbitrary point. The two atoms at the break are given the same number to indicate their connection.[2]

Deconstructing the SMILES for this compound

The canonical SMILES for our molecule is C1CCN(CC1)CCN2CCNCC2. Let's break down how this string represents the structure.

smiles_logic p1 C1 p2 C p1->p2 -- p3 C p2->p3 -- p4 N p3->p4 -- p5 C p4->p5 -- l1 N(...) p6 C1 p5->p6 -- p6->l1 l2 C l1->l2 -- l3 C l2->l3 -- z1 N2 l3->z1 z2 C z1->z2 -- z3 C z2->z3 -- z4 N z3->z4 -- z5 C z4->z5 -- z6 C2 z5->z6 --

Caption: Logical flow for generating the SMILES string.

  • C1CCN : The algorithm starts at a carbon in the piperidine ring, assigning it the ring-opening number 1. It proceeds around the ring through two more carbons to the nitrogen.

  • N(...) : The piperidine nitrogen is a branch point. The atoms on the main ring path are listed first, and the side chain is enclosed in parentheses.

  • (CC1) : Inside the parentheses, the algorithm traverses the rest of the piperidine ring—two carbons—until it reaches the atom designated 1, closing the ring.

  • CCN2 : After the parenthesis closes, the string continues from the branch atom (the piperidine nitrogen) down the ethyl linker (CC) to the first nitrogen of the piperazine ring. This nitrogen is part of a new ring, so it's assigned the number 2.

  • CCNCC2 : The path continues around the piperazine ring (CCNCC) until it reaches the atom designated 2, closing the second ring.

While many valid SMILES strings can be written for one molecule, a Canonical SMILES is a unique variant generated by a canonicalization algorithm.[3] This ensures that a given molecule will always have the exact same SMILES string, which is critical for indexing and searching chemical databases.[5]

The InChI Notation: A Universal Standard

The IUPAC International Chemical Identifier (InChI) is a non-proprietary, open-standard identifier designed to be a unique, machine-readable signature for a chemical substance.[7] Developed by IUPAC and the InChI Trust, it provides a hierarchical, layered representation of molecular information.

The Layered Structure of InChI

An InChI string is a sequence of layers, each providing a more specific level of detail. This structure allows users to define chemical identity at different levels of granularity (e.g., ignoring or including stereochemistry). The standard layers include:

  • Main Layer: Contains the chemical formula, atom connections (without formal bond orders), and hydrogen atom positions.

  • Charge Layer: Specifies charges and protonation states.

  • Stereochemical Layer: Defines stereochemistry around double bonds and tetrahedral centers.

  • Isotopic Layer: Defines isotopic labeling.

Deconstructing the InChI for this compound

The InChI for our molecule is InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2.

Caption: The layered structure of the InChI for the target molecule.

  • InChI=1S/ : The prefix indicates a standard InChI, version 1.

  • C11H23N3 : This is the chemical formula layer, ordered according to Hill notation (C, then H, then alphabetical).

  • /c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14 : This is the connectivity layer. It describes how the 14 heavy atoms (11 carbons and 3 nitrogens) are connected. The notation 13(7-3-1) indicates that atom 13 (the piperidine nitrogen) is connected to atoms 7, 3, and 1, and also to the next atom in the chain (atom 10).

  • /h12H,1-11H2 : This is the hydrogen layer. It specifies that atom 12 (the secondary amine in the piperazine ring) has one attached hydrogen (12H), and atoms 1 through 11 each have two attached hydrogens (1-11H2).

The InChIKey: A Constant-Length Hash for Web Searching

While InChI strings are unique, their variable length makes them poorly suited for indexing in standard search engines. To solve this, the InChIKey was developed. It is a 27-character, fixed-length hash of the full InChI string.

For our molecule, the InChIKey is NWWINQCALMSSFD-UHFFFAOYSA-N .

  • NWWINQCALMSSFD : The first 14 characters encode the core molecular connectivity.

  • UHFFFAOYSA : This block encodes stereochemistry and other layers (in this case, it indicates default, non-isomeric information).

  • N : A final character indicates the protonation state.

This fixed-length key is highly effective for searching web databases like PubChem, Google Patents, and others, ensuring that a search for a specific chemical structure is precise and comprehensive.

Protocol: Generation and Validation of Molecular Notations

This protocol outlines a self-validating workflow for generating SMILES and InChI notations from a chemical structure, a fundamental task in cheminformatics.

Objective: To generate and cross-validate the SMILES and InChI for this compound using freely available online tools.

Methodology:

  • Structure Drawing:

    • Navigate to a web-based chemical sketcher such as MolView or the PubChem Sketcher.

    • Using the drawing tools, construct the this compound molecule.

      • Draw a piperidine ring.

      • Draw a piperazine ring.

      • Connect the nitrogen of the piperidine ring to one of the nitrogens on the piperazine ring via a two-carbon (ethyl) chain.

      • Ensure the secondary amine on the piperazine ring has an implicit hydrogen.

  • Notation Generation:

    • Most chemical sketchers have a function to export or display molecular identifiers.

    • Locate the "Export" or "Tools" menu and select the options to generate "SMILES" and "InChI".

    • Record the generated strings.

      • Expected SMILES: C1CCN(CC1)CCN2CCNCC2

      • Expected InChI: InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2

  • Cross-Validation (Trustworthiness Check):

    • The core of a self-validating protocol is to reverse the process.

    • Open a new, blank instance of the chemical sketcher.

    • Find the "Import" or "Load from SMILES" function.

    • Paste the generated SMILES string (C1CCN(CC1)CCN2CCNCC2) into the input field and execute.

    • Verification Step: Visually inspect the resulting structure. Does it perfectly match the structure drawn in Step 1? If yes, the SMILES string is validated.

  • InChIKey Validation:

    • Navigate to the InChI Trust's online resolver or a major chemical database like PubChem.

    • Search using the generated InChIKey: NWWINQCALMSSFD-UHFFFAOYSA-N.

    • Verification Step: The search result should unambiguously retrieve this compound. This confirms the InChIKey correctly corresponds to the intended structure.

This closed-loop process ensures that the generated notations are not only syntactically correct but also structurally accurate, providing a high degree of confidence in the data.

Conclusion: Integrating Notations into the Drug Development Workflow

SMILES and InChI are not just abstract representations; they are workhorse tools in modern drug discovery. SMILES, with its relative simplicity, is frequently used for creating virtual libraries for high-throughput screening and as an input format for quantitative structure-activity relationship (QSAR) models. InChI and its hashed InChIKey serve as the ultimate standard for archiving, publication, and patenting, ensuring that a molecule discovered today can be unequivocally identified decades from now.

For the drug development professional, fluency in generating, interpreting, and validating these notations is a critical skill. By mastering these systems, researchers can leverage the full power of computational chemistry and global databases, accelerating the path from molecular concept to therapeutic reality.

References

Methodological & Application

Application Notes & Protocols for the In Vitro Exploration of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular and Molecular Biology

Abstract: This document provides a comprehensive guide for the initial in vitro investigation of the novel compound 1-(2-Piperidin-1-yl-ethyl)-piperazine. The piperidine and piperazine heterocycles are core scaffolds in a multitude of pharmacologically active agents, suggesting a broad range of potential biological activities for this hybrid molecule.[1][2] This guide outlines detailed protocols for preliminary screening assays, including cytotoxicity, potential anticancer, antimicrobial, and neurological applications, based on the known activities of related derivatives.[3][4][5][6] The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles to aid researchers in designing and interpreting their experiments.

Introduction: The Therapeutic Potential of Piperidine and Piperazine Moieties

The piperidine ring is a fundamental structural component in numerous pharmaceuticals and natural alkaloids, contributing to a wide array of biological activities.[2] Similarly, the piperazine scaffold is a well-established pharmacophore found in drugs with applications in oncology, microbiology, and neurology.[1][3][5] The compound this compound integrates both of these privileged structures, presenting a unique opportunity for discovering novel biological functions.

Given the lack of specific literature on this compound, this guide proposes an exploratory workflow to elucidate its potential therapeutic applications. The following sections provide detailed protocols for a tiered screening approach, starting with fundamental cytotoxicity assessments and progressing to more specific functional assays.

Preliminary Characterization and Handling

Prior to initiating biological assays, it is crucial to characterize the compound and establish safe handling procedures.

2.1. Physicochemical Properties (Hypothetical)

PropertyValueRemarks
Molecular FormulaC11H23N3Derived from structure.
Molecular Weight197.32 g/mol Calculated.
AppearanceOff-white to light yellow solidTypical for similar compounds.[7]
SolubilitySoluble in water, DMSO, EthanolPiperazine and piperidine are generally soluble in polar solvents.[8]

2.2. Safety and Handling Precautions

Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated chemical fume hood.[9][11]

Experimental Workflows and Protocols

The following protocols are designed as a starting point for the in vitro evaluation of this compound.

Workflow for Initial In Vitro Screening

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: Downstream Analysis A Compound Solubilization & Stock Preparation B Cytotoxicity Screening (MTT Assay) A->B C Anticancer Evaluation (e.g., against PC-3, K562 cells) B->C If cytotoxic D Antimicrobial Susceptibility (MIC Determination) B->D Broad-spectrum screen E Neurological Target Binding (e.g., Sigma-1, Dopamine D2 Receptors) B->E Based on structural similarity to antipsychotics F Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR) C->F G Enzyme Inhibition Assays (e.g., Urease, Tyrosinase) E->G G A This compound B Receptor Tyrosine Kinase (e.g., JAK2) A->B Inhibition C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation, Survival E->F

References

Application Notes and Protocols for the In Vivo Investigation of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on 1-(2-Piperidin-1-yl-ethyl)-piperazine: A Novel Chemical Entity

The compound this compound is a novel chemical entity that is not extensively documented in current scientific literature. As such, established in vivo applications and standardized protocols for this specific molecule are not available. This guide, therefore, serves as a scientifically-grounded roadmap for researchers initiating the preclinical investigation of this compound.

The rationale for the proposed studies is derived from the well-established and diverse pharmacological activities of its core structural motifs: the piperazine and piperidine rings. These heterocycles are privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Derivatives of piperazine are known to exhibit a wide spectrum of biological activities, including effects on the central nervous system (CNS), as well as antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][4][5][6][7][8]

This document provides hypothetical, yet detailed, protocols for the initial in vivo screening of this compound in animal models, based on its predicted therapeutic potential. All proposed studies should be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 and relevant FDA guidelines for preclinical research.[9][10][11]

Part 1: Predicted Pharmacological Profile and Initial Screening Strategy

The structure of this compound, containing two distinct basic nitrogen-containing scaffolds, suggests a high likelihood of interaction with various biological receptors and enzymes. The piperazine moiety is a common pharmacophore in drugs targeting CNS receptors (e.g., serotonin, dopamine) and is also found in anticancer and antimicrobial agents.[1][12][13][14] The piperidine ring is also prevalent in neuroactive and other therapeutic compounds. Therefore, a logical first-pass in vivo screening strategy should investigate the following potential activities:

  • Central Nervous System (CNS) Activity: Assessing effects on motor function, sedation, and psychostimulant responses.

  • Anti-inflammatory Potential: Evaluating the ability to mitigate acute inflammatory responses.

  • Anticancer (Cytotoxic) Potential: Determining efficacy in a preliminary tumor growth inhibition model.

The following diagram outlines a general workflow for the initial preclinical evaluation of a new chemical entity (NCE) like this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening in Animal Models cluster_2 Phase 3: Data Analysis & Decision Compound This compound (NCE) Tox Acute Toxicity Study (Dose Range Finding) Compound->Tox PK Pharmacokinetic (PK) Profiling (ADME) Tox->PK CNS CNS Activity (e.g., Open Field Test) PK->CNS Inform Dosing for Efficacy Studies AntiInflam Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema) PK->AntiInflam Inform Dosing for Efficacy Studies AntiCancer Anticancer Activity (e.g., Xenograft Model) PK->AntiCancer Inform Dosing for Efficacy Studies Analysis Analyze Efficacy, Toxicity, and PK Data CNS->Analysis AntiInflam->Analysis AntiCancer->Analysis GoNoGo Go/No-Go Decision for Further Development Analysis->GoNoGo

Caption: General workflow for preclinical evaluation of a novel chemical entity.

Part 2: Foundational In Vivo Protocols

Before efficacy testing, it is crucial to establish the compound's safety profile and pharmacokinetic behavior.

Protocol 1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound in a rodent model. This study is essential for selecting appropriate dose levels for subsequent efficacy studies.[9][15]

Animal Model: Swiss Albino mice (n=3-5 per group, mixed-sex).

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose). The formulation should be validated for stability and homogeneity.

  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to dosing.

  • Dosing: Administer the compound via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

    • A control group receiving only the vehicle is mandatory.

  • Observation: Monitor animals continuously for the first 4 hours post-administration, and then at regular intervals for up to 14 days.

  • Data Collection: Record the following parameters:

    • Mortality.

    • Clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions).

    • Body weight changes.

    • At the end of the study, perform gross necropsy on all animals.

Data Presentation:

Dose Group (mg/kg, i.p.)Vehicle Control10301003001000
Mortality (n) 0/50/50/50/51/54/5
Key Clinical Signs NormalNormalMild SedationSedation, AtaxiaSevere Ataxia, LethargyConvulsions, Moribund
Body Weight Change (Day 7) +5%+4.5%+4%+2%-3%N/A
MTD Estimate (mg/kg) ----~100-300-

This table presents hypothetical data for illustrative purposes.

Part 3: Efficacy Screening Protocols

Based on the MTD, select 3-4 dose levels for efficacy screening (e.g., 10, 30, and 100 mg/kg).

Protocol 2: Evaluation of CNS Activity - Open Field Test

Rationale: Many piperazine derivatives interact with neurotransmitter systems, potentially leading to sedative, anxiolytic, or stimulant effects.[1][12][16] The open field test is a standard method to assess general locomotor activity and anxiety-like behavior in rodents.

Animal Model: C57BL/6 mice (n=10-12 per group).

Methodology:

  • Habituation: Habituate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle i.p. 30 minutes before placing the animal in the open field arena.

  • Testing: Place each mouse in the center of the open field arena (e.g., a 40x40 cm box). Record its activity for 10-15 minutes using an automated video-tracking system.

  • Parameters to Measure:

    • Total Distance Traveled: An indicator of overall locomotor activity.

    • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: An exploratory behavior.

Protocol 3: Evaluation of Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Rationale: Piperazine derivatives have shown promise as anti-inflammatory agents by modulating pro-inflammatory cytokines.[1][4][17][18][19] The carrageenan-induced paw edema model is a classic, robust, and widely used assay for screening acute anti-inflammatory activity.[18][19]

Animal Model: Wistar rats (n=6-8 per group).

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer this compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Treatment Group (p.o.)Dose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.35 ± 0.0358.8%
Compound X 100.72 ± 0.0615.3%
Compound X 300.55 ± 0.0435.3%
Compound X 1000.41 ± 0.0451.8%

This table presents hypothetical data for "Compound X" (this compound).

Protocol 4: Preliminary Evaluation of Anticancer Activity - Human Tumor Xenograft Model

Rationale: The piperazine scaffold is present in several successful anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic potential.[1][13][20][21][22][23] A xenograft model provides a preliminary in vivo assessment of a compound's ability to inhibit tumor growth.[24]

Animal Model: Immunocompromised mice (e.g., Nude or SCID), n=8-10 per group.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups. Begin daily administration of this compound (e.g., i.p. or p.o.), vehicle, or a positive control (e.g., Doxorubicin) at predetermined doses.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize animals, excise tumors, and record final tumor weights.

Visualization of Potential Mechanism:

Many piperazine-based anticancer agents function by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway that could be investigated in subsequent mechanistic studies.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound This compound (Hypothetical Agent) Bax Bax/Bak Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway induced by a cytotoxic agent.

Part 4: Trustworthiness and Self-Validation

For every protocol described, the inclusion of both vehicle control and positive control groups is a critical component of a self-validating system.

  • Vehicle Control: Establishes the baseline response in the model, ensuring that any observed effects are due to the test compound and not the solvent or formulation.

  • Positive Control: Utilizes a compound with known activity in the specific model (e.g., Indomethacin for inflammation). This validates the assay's sensitivity and ensures the model is performing as expected, confirming that a lack of effect from the test compound is not due to experimental failure.

By adhering to these principles and the guidelines set forth by regulatory bodies, researchers can generate reliable and interpretable data on the in vivo applications of novel compounds like this compound.[9][10][11][15][25]

References

Application Notes & Protocol: Solubilization of 1-(2-Piperidin-1-yl-ethyl)-piperazine for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed, validated protocol for the solubilization and handling of 1-(2-Piperidin-1-yl-ethyl)-piperazine for use in cell-based assays. Piperazine derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their successful application in in vitro studies is critically dependent on proper solubilization to ensure accurate, reproducible, and meaningful results. This guide outlines the physicochemical considerations, solvent selection strategies, and step-by-step procedures for preparing high-concentration stock solutions and sterile working solutions for cell culture experiments. Furthermore, it addresses common challenges such as compound precipitation and offers troubleshooting strategies to ensure experimental success.

Introduction: The Challenge of Solubility in Cell-Based Assays

This compound belongs to the piperazine family, a class of heterocyclic amines that are foundational scaffolds in many pharmacologically active molecules.[3] The dual piperidine and piperazine rings contribute to a molecular structure with basic nitrogen centers, which influences its physicochemical properties, including solubility. While many piperazine compounds are available as salts (e.g., hydrochloride) to improve aqueous solubility, the free base form often presents a challenge.[4][5]

Physicochemical Properties & Pre-Protocol Considerations

Before proceeding with dissolution, it is essential to understand the properties of the compound and ensure its quality.

2.1. Compound Identity and Purity The identity and purity of the compound should be confirmed upon receipt. This is the most critical first step before any biological testing.[7] Standard analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally required for biological assays.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

2.2. Inferred Physicochemical Characteristics While specific experimental data for this compound may not be readily available, its structure allows for the inference of key properties based on the piperazine scaffold.

PropertyInferred Value / CharacteristicRationale & Significance
Molecular Formula C₁₃H₂₇N₃Calculated from the chemical structure.
Molecular Weight 225.38 g/mol Essential for calculating molar concentrations for stock solutions.
Appearance Likely a solid or viscous liquid at room temperature.Piperazine and its derivatives are often crystalline solids.[3][8]
Solubility Profile Poorly soluble in water; soluble in organic solvents.The hydrocarbon backbone imparts lipophilicity. Piperazine itself is freely soluble in water, but substituted derivatives can have significantly lower aqueous solubility.[9][10]
Basicity (pKa) Expected to have two pKa values, typical of diamines.Piperazine has pKa values of 5.35 and 9.73.[9] The basic nitrogen atoms can be protonated, a property that can be exploited to increase aqueous solubility by lowering the pH, if the assay permits.[4]

Safety and Handling Precautions

Substituted piperazines must be handled with care. Safety Data Sheets (SDS) for structurally related compounds indicate potential hazards.[11][12][13]

  • Hazard Statement: May be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. May cause an allergic skin reaction.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[12] Avoid creating dust or aerosols. Keep away from strong acids and oxidizing agents.[8]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[12]

Detailed Protocol: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a common water-miscible organic solvent used to dissolve hydrophobic compounds for biological assays.[4][6]

4.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, use with caution)

  • Sterile 0.22 µm syringe filter (PVDF or other chemically resistant membrane)

  • Sterile syringes

4.2. Step-by-Step Dissolution Procedure This procedure is for preparing 1 mL of a 100 mM stock solution. Adjust volumes as needed.

  • Tare the Scale: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh out 22.54 mg of this compound into the tared tube.

    • Causality: The target weight is calculated based on the desired concentration and volume (Molecular Weight = 225.38 g/mol ).

    • Calculation: (0.1 mol/L) * (0.001 L) * (225.38 g/mol) = 0.02254 g = 22.54 mg

  • Add Solvent: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.

  • Gentle Warming (Optional): If the compound does not fully dissolve, you may warm the solution to 37°C for 5-10 minutes, followed by vortexing.[14]

    • Expert Insight: Do not overheat, as this can degrade the compound. Always check the compound's thermal stability if data is available.

  • Sterile Filtration: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new, sterile amber microcentrifuge tube. This removes any potential microbial contamination and undissolved micro-precipitates. Autoclaving is not recommended for organic compounds as it can cause degradation.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (100 mM in DMSO), preparation date, and your initials.

  • Aliquoting and Long-Term Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture. Store aliquots at -20°C or -80°C, protected from light.[14] Piperazine compounds can be light-sensitive and hygroscopic.[8]

Protocol: Preparation of Working Solutions in Cell Culture Medium

This part of the protocol details the dilution of the DMSO stock solution into your aqueous cell culture medium for treating cells.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you will perform a 1:1000 dilution.

    • Calculation: V₁ = (C₂ * V₂) / C₁ = (100 µM * 1000 µL) / 100,000 µM = 1 µL

  • Serial Dilution (Recommended): For high dilution factors (like 1:1000), it is more accurate to perform a serial dilution.

    • Step A (Intermediate Dilution): Add 10 µL of the 100 mM stock to 990 µL of medium to create a 1 mM solution. Vortex gently.

    • Step B (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of medium to achieve the final 100 µM concentration.

  • Dilution Technique: Add the small volume of the compound (from the DMSO stock) to the larger volume of the cell culture medium while gently vortexing or swirling the tube.

    • Expert Insight: This rapid mixing is crucial to prevent the compound from precipitating out of solution as it transitions from a high concentration in an organic solvent to a low concentration in an aqueous environment. This is a common point of failure.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in your highest concentration working solution. For a 1:1000 dilution, the final DMSO concentration is 0.1%. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[4]

    • Trustworthiness: The final concentration of DMSO in the culture should ideally not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[4]

  • Use Immediately: Use the freshly prepared working solutions to treat your cells immediately. Do not store diluted aqueous solutions for long periods unless their stability has been experimentally verified.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not dissolve in DMSO. Insufficient solvent volume; low-quality compound or solvent; compound has very low solubility.- Ensure calculations are correct.- Try gentle warming (37°C) and/or sonication.- If still insoluble, a different solvent like ethanol or a co-solvent system may be needed.[4]
Precipitate forms when diluting stock into aqueous medium. Compound "crashing out" due to poor aqueous solubility; buffer incompatibility (pH, salts).- Add the stock solution to the medium while vortexing to ensure rapid mixing.- Perform serial dilutions in the medium.- If the assay allows, try adjusting the pH of the medium to a more acidic value to protonate the compound and increase solubility.[4]
Low or no biological activity observed. Compound precipitated out of solution; compound degradation; incorrect structure or low purity.- Visually inspect the working solution for precipitation before adding to cells.- Confirm compound identity and purity.[7]- Assess compound stability in the assay buffer under experimental conditions (e.g., 37°C for 24h) using HPLC.[7]
Toxicity observed in vehicle control cells. DMSO concentration is too high; poor quality DMSO.- Ensure the final DMSO concentration is ≤ 0.5% (ideally ≤ 0.1%).- Use only high-purity, anhydrous, cell culture grade DMSO.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from compound handling to cell treatment, emphasizing critical quality control and preparation steps.

G cluster_prep Phase 1: Preparation & QC cluster_stock Phase 2: Stock Solution cluster_working Phase 3: Cell Treatment Compound Receive Compound QC Verify Identity & Purity (HPLC, MS, NMR) Compound->QC Critical First Step Safety Review SDS & Don PPE QC->Safety Weigh Weigh Compound Safety->Weigh Dissolve Dissolve in 100% DMSO (Vortex / Warm) Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Store Aliquot & Store at -80°C Sterilize->Store Dilute Prepare Working Solution in Pre-warmed Medium Store->Dilute Use Fresh Aliquot Treat Treat Cells Dilute->Treat Vehicle Prepare Vehicle Control (Medium + DMSO) Vehicle->Treat

Caption: Workflow for preparing this compound for cell culture.

References

A Guide to the Pre-clinical Characterization of Novel CNS-Active Compounds: The Case of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The molecular scaffold of 1-(2-Piperidin-1-yl-ethyl)-piperazine combines two privileged structures in neuropharmacology: the piperazine and piperidine rings. The piperazine moiety is a cornerstone of many atypical antipsychotics and antidepressants, often conferring affinity for dopamine (D₂) and serotonin (5-HT) receptors.[1][2] The piperidine ring is also a common feature in ligands for various CNS targets, including sigma receptors (σ₁) and muscarinic acetylcholine receptors.[3]

Given this structural heritage, we hypothesize that this compound (hereafter designated as NC-101 , for "Novel Compound 101") acts as a multi-target ligand, with a primary affinity for the dopamine D₄ receptor and the sigma-1 (σ₁) receptor. The D₄ receptor is an important target in cognition and psychosis, while the σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[4][5] A compound that modulates both targets could offer a unique therapeutic profile for neuropsychiatric or neurodegenerative disorders.

This guide outlines the essential protocols to validate this hypothesis and characterize the pharmacological profile of NC-101.

Physicochemical Properties and Handling

Before any biological assay, it is critical to understand the compound's basic properties.

PropertyValue (Hypothetical)Notes
Molecular Formula C₁₁H₂₃N₃---
Molecular Weight 197.32 g/mol ---
Appearance White to off-white solidBased on similar compounds.[6]
Solubility Soluble in DMSO (>20 mg/mL), Water (with acidification), EthanolInitial solubility tests are crucial for stock solution preparation.
Storage Store at -20°C, desiccated, protected from lightTo prevent degradation.

Safety Precautions: Piperazine derivatives can be skin and respiratory sensitizers and may cause severe eye damage.[7][8][9] Always handle NC-101 in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed handling instructions.[8]

In Vitro Characterization: Target Engagement and Functional Activity

The first step is to determine if and how NC-101 interacts with its putative targets.

Primary Target Affinity Profile (Hypothetical Data)

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. In this assay, NC-101 would be tested for its ability to displace a known high-affinity radioligand from D₄ and σ₁ receptors expressed in a stable cell line (e.g., HEK293 cells).

TargetRadioligandKᵢ of NC-101 (nM)Interpretation
Dopamine D₄ [³H]-Spiperone45 nMSuggests potent interaction with the D₄ receptor.
Sigma-1 (σ₁) [³H]-(+)-Pentazocine80 nMSuggests significant interaction with the σ₁ receptor.
Dopamine D₂ [³H]-Spiperone> 1,500 nMIndicates >30-fold selectivity for D₄ over D₂.
Serotonin 5-HT₂ₐ [³H]-Ketanserin> 2,000 nMLow affinity for this common off-target.
Adrenergic α₁ [³H]-Prazosin950 nMModerate off-target affinity.
Protocol: Radioligand Binding Assay for D₄ Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Kᵢ) of NC-101 for the human dopamine D₄ receptor.

Objective: To quantify the affinity of NC-101 by measuring its ability to compete with [³H]-Spiperone for binding to D₄ receptors.

Materials:

  • HEK293 cells stably expressing human D₄ receptors.

  • Cell membrane preparation from these cells.

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • NC-101 (test compound).

  • Haloperidol (positive control/non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of NC-101 in DMSO. Create a serial dilution series (e.g., from 1 µM to 100 µM) in the binding buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of binding buffer to wells.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.

    • Test Compound: Add 50 µL of each NC-101 dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.5 nM) to all wells.

  • Add Membranes: Add 100 µL of the D₄ receptor membrane preparation (protein concentration ~10-20 µ g/well ) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert the CPM for each NC-101 concentration into a percentage of specific binding.

  • Plot the percentage of specific binding against the log concentration of NC-101 to generate a competition curve.

  • Use non-linear regression (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration of NC-101 that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Is NC-101 an Agonist or Antagonist?

Determining functional activity is crucial. For the D₄ receptor, a Gᵢ-coupled receptor, agonist activation inhibits the production of cyclic AMP (cAMP).

Protocol: cAMP Assay for D₄ Functional Activity

Objective: To determine if NC-101 acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist) at the D₄ receptor.

Procedure:

  • Seed D₄-expressing cells in a 96-well plate.

  • Agonist Mode: Treat cells with forskolin (to stimulate cAMP production) and varying concentrations of NC-101.

  • Antagonist Mode: Treat cells with forskolin, a known D₄ agonist (e.g., PD 168,077), and varying concentrations of NC-101.

  • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Interpretation:

    • If NC-101 decreases cAMP levels in agonist mode, it is an agonist.

    • If NC-101 has no effect on its own but blocks the cAMP decrease caused by the D₄ agonist, it is an antagonist.

In Vivo Characterization: Behavioral Pharmacology

If in vitro data is promising, the next step is to assess the compound's effects in a living organism. Assuming NC-101 is a D₄ antagonist, a relevant behavioral test would be the Novel Object Recognition (NOR) task, as D₄ antagonism has been shown to improve cognitive performance in rodents.

Experimental Workflow: Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory in rodents. It is based on their innate tendency to explore a novel object more than a familiar one.

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Familiarization Phase cluster_Day3 Day 3: Test Phase Hab Place mouse in empty arena (10 minutes) Dosing Administer Vehicle or NC-101 (e.g., 1, 5, 10 mg/kg, i.p.) 30 min before trial Fam Place mouse in arena with two identical objects (A & A) (10 minutes) Dosing->Fam Test Place mouse in arena with one familiar and one novel object (A & B) (5 minutes) Fam->Test 24h Delay Record Record time spent exploring each object Test->Record Analysis DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar) Record->Analysis Calculate Discrimination Index

Caption: Workflow for the Novel Object Recognition task.

Protocol: Novel Object Recognition (NOR) Task

Objective: To assess the effect of NC-101 on recognition memory in mice.

Animals: Adult male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Day 1 (Habituation): Allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes to acclimate them to the environment.

  • Day 2 (Familiarization):

    • Administer NC-101 (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the trial.

    • Place two identical objects (Object A) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore for 10 minutes.

    • Record the session with an overhead video camera. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

  • Day 3 (Test Phase):

    • 24 hours after the familiarization phase, place one of the familiar objects (Object A) and one new, novel object (Object B) in the same locations.

    • Place the mouse back in the arena and allow it to explore for 5 minutes, recording the session.

  • Data Analysis:

    • Manually or using automated tracking software, score the time spent exploring the familiar (T_Familiar) and novel (T_Novel) objects during the test phase.

    • Calculate the Discrimination Index (DI) for each mouse: DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar).

    • A DI significantly above zero indicates successful recognition memory. Compare the DI between the vehicle-treated group and the NC-101-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Expected Outcome: If NC-101 enhances cognitive function, mice treated with an effective dose of the compound should exhibit a significantly higher DI compared to the vehicle-treated group.

Signaling Pathway Visualization

Understanding the downstream consequences of receptor modulation is key. As a hypothetical D₄ antagonist, NC-101 would block the Gᵢ-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels.

D4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R D₄ Receptor Dopamine->D4R Activates NC101 NC-101 (Antagonist) NC101->D4R Blocks Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: Postulated mechanism of NC-101 at the D₄ receptor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel compound, NC-101 (this compound). By systematically assessing its affinity, functional activity, and in vivo behavioral effects, researchers can build a comprehensive pharmacological profile. Positive results from these initial studies would warrant further investigation, including:

  • Full selectivity screening: Testing against a broad panel of receptors, ion channels, and transporters.

  • Pharmacokinetic studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology assessment: Evaluating potential adverse effects.

  • Testing in disease models: Assessing efficacy in relevant animal models of psychosis or cognitive impairment.

This structured approach ensures that the scientific evaluation is rigorous, reproducible, and provides a solid foundation for any subsequent drug development efforts.

References

Application Notes and Protocols for High-Throughput Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in High-Throughput Screening

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs stems from its unique combination of physicochemical properties.[3][4] The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the creation of diverse chemical libraries with tailored pharmacological profiles.[5][6] Furthermore, the piperazine moiety often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and the ability to cross the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system (CNS).[4][7]

High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. When applied to piperazine-based libraries, HTS allows for the efficient identification of novel hit compounds with potential therapeutic applications ranging from anticancer and antimicrobial to neurological disorders.[1][7][8] This guide provides detailed application notes and protocols for conducting HTS campaigns with piperazine derivatives, focusing on two widely applicable assay formats: a cell-based G-protein coupled receptor (GPCR) antagonist assay and a biochemical kinase inhibition assay.

Assay Development and Optimization: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay.[9][10] The primary goal is to create an assay with a large enough signal window and low enough variability to confidently distinguish between active and inactive compounds. A key statistical parameter used to assess the quality of an HTS assay is the Z'-factor.[9][11] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[9][11]

Key considerations during assay development include:

  • Miniaturization: Transitioning the assay from a 96-well to a 384-well or 1536-well format is crucial for increasing throughput and reducing reagent costs.[11][12]

  • Automation: Utilizing automated liquid handlers and plate readers ensures consistency and minimizes human error.[13][14]

  • Controls: The inclusion of appropriate positive and negative controls on every assay plate is essential for data normalization and quality control.[11][14]

  • Compound Concentration: For primary screens, a single concentration, typically 10 µM, is used to identify initial hits.[1][11]

Application Note 1: High-Throughput Screening of a Phenylpiperazine Library for GPCR Antagonists

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many piperazine-containing compounds are known to modulate their activity.[1][15] This application note describes a cell-based HTS campaign to identify antagonists of a specific GPCR, the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.[1]

Experimental Workflow: GPCR Antagonist Screening

A typical HTS workflow for identifying GPCR antagonists involves a primary screen of the entire library at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the confirmed hits.[1]

HTS_Workflow_GPCR cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Dose-Response & SAR Primary_Screen Screen Library (e.g., 10,000 compounds) @ 10 µM Identify_Hits Identify Primary Hits (e.g., >50% Inhibition) Primary_Screen->Identify_Hits 1.5% Hit Rate Retest_Hits Re-test Primary Hits Identify_Hits->Retest_Hits Eliminate_False Eliminate False Positives Retest_Hits->Eliminate_False IC50_Det IC50 Determination (e.g., 10-point curve) Eliminate_False->IC50_Det Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) IC50_Det->SAR_Analysis Gaq_Signaling_Pathway Agonist Agonist (e.g., Serotonin) GPCR 5-HT2A Receptor (GPCR) Agonist->GPCR Binding G_protein Gαq/βγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Selectivity & MOA Screen_Library Screen Compound Library (e.g., @ 10 µM) Identify_Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Screen_Library->Identify_Primary_Hits Confirm_Hits Confirm Hits (Re-test) Identify_Primary_Hits->Confirm_Hits Dose_Response Dose-Response Curves (IC50 Determination) Confirm_Hits->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Confirmed & Potent Hits MOA_Studies Mechanism of Action (MOA) Studies Selectivity_Profiling->MOA_Studies

References

Application Notes and Protocols for the Investigation of 1-(2-Piperidin-1-yl-ethyl)-piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine and piperidine rings are considered "privileged scaffolds" due to their frequent appearance in a vast number of biologically active compounds.[1][2] Their unique physicochemical properties, including their basicity and ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics such as improved solubility and oral bioavailability.[1] The compound 1-(2-Piperidin-1-yl-ethyl)-piperazine (CAS: 22763-65-1) represents an intriguing chemical entity that combines both of these important pharmacophores. This strategic amalgamation suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS).

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and detailed experimental protocols for the evaluation of this compound. Based on a structural analysis and the known pharmacology of related compounds, we hypothesize that this molecule may exhibit significant activity as a ligand for sigma-1 (σ1), dopamine D2, and histamine H1 receptors. These receptors are implicated in a range of neurological and psychiatric disorders, positioning this compound as a promising candidate for further investigation in areas such as psychosis, neurodegenerative diseases, pain, and allergic conditions.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 22763-65-1Internal Database
Molecular Formula C₁₁H₂₃N₃Internal Database
Molecular Weight 197.32 g/mol Internal Database
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point ~285 °C (predicted)Supplier Data
Solubility Soluble in water and most organic solventsSupplier Data

Hypothesized Biological Targets and Therapeutic Areas

The structural components of this compound provide a strong rationale for investigating its interaction with several key CNS receptors.

G cluster_compound This compound cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Applications Piperidine Piperidine Moiety EthylLinker Ethyl Linker Piperidine->EthylLinker Sigma1 Sigma-1 Receptor Piperidine->Sigma1 Known Ligand Motif Piperazine Piperazine Moiety D2R Dopamine D2 Receptor Piperazine->D2R Common in Antipsychotics H1R Histamine H1 Receptor Piperazine->H1R Feature of Antihistamines EthylLinker->Piperazine Neuroprotection Neuroprotection Sigma1->Neuroprotection Analgesic Analgesic Sigma1->Analgesic Antipsychotic Antipsychotic D2R->Antipsychotic Antihistamine Antihistamine H1R->Antihistamine

Caption: Hypothesized relationships between the structural motifs of this compound, its potential biological targets, and resulting therapeutic applications.

Experimental Protocols: A Step-by-Step Guide to Biological Characterization

The following protocols provide a detailed framework for the in vitro and in vivo evaluation of this compound.

PART 1: In Vitro Characterization

This protocol describes the determination of the binding affinity (Ki) of this compound for the human sigma-1, dopamine D2, and histamine H1 receptors.

Objective: To quantify the affinity of the test compound for its hypothesized molecular targets.

Materials:

  • HEK293 cells stably expressing the human sigma-1, dopamine D2, or histamine H1 receptor.

  • Radioligands: [³H]-(+)-pentazocine (for sigma-1), [³H]-spiperone (for D2), [³H]-mepyramine (for H1).[8][9][10]

  • Non-specific binding competitors: Haloperidol (for sigma-1 and D2), triprolidine (for H1).

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.[8]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer to the wells.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 2 hours).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membrane->Incubate Radioligand Prepare Radioligand and Competitors Radioligand->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for the radioligand binding assay.

These assays determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

A. Dopamine D2 Receptor - cAMP Inhibition Assay [11][12]

Objective: To measure the effect of the test compound on forskolin-stimulated cAMP production in cells expressing the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • To determine antagonist activity, pre-incubate with the test compound before adding a known D2 agonist (e.g., quinpirole) and forskolin.

B. Histamine H1 Receptor - Calcium Flux Assay [13][14]

Objective: To measure changes in intracellular calcium concentration in response to the test compound in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • Fluorescence plate reader.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Add various concentrations of this compound and measure the fluorescence signal over time.

  • To determine antagonist activity, pre-incubate with the test compound before adding histamine.

Objective: To assess the cytotoxic potential of this compound on a relevant cell line.

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[15]

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

PART 2: In Vivo Characterization

Objective: To evaluate the potential for extrapyramidal side effects, a common feature of typical antipsychotics.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • A horizontal bar raised above the bench surface.

  • Haloperidol (positive control).

Procedure:

  • Administer this compound, vehicle, or haloperidol to the animals.

  • At specified time points after administration, place the forepaws of the animal on the horizontal bar.

  • Measure the time it takes for the animal to remove its paws from the bar (descent latency).

  • A prolonged descent latency is indicative of catalepsy.

Objective: To assess the ability of the test compound to reverse psychostimulant-induced hyperlocomotion, a model for the positive symptoms of psychosis.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Open-field activity chambers equipped with infrared beams.

  • A psychostimulant such as phencyclidine (PCP) or amphetamine.

Procedure:

  • Administer this compound or vehicle to the animals.

  • After a pre-treatment period, administer the psychostimulant.

  • Place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.

  • A reduction in psychostimulant-induced hyperlocomotion suggests antipsychotic-like activity.

Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial pharmacological profile of this compound.

AssayPositive Result IndicationNext Steps
Radioligand Binding High affinity (low Ki) for one or more target receptors.Proceed to functional assays to determine the mode of action (agonist/antagonist).
Functional Assays Potent agonism or antagonism at a target receptor.Further in vitro characterization (e.g., selectivity profiling, downstream signaling).
Cell Viability Low cytotoxicity (high IC50).Proceed to in vivo studies.
Catalepsy Test No significant induction of catalepsy at effective doses.Suggests a lower risk of extrapyramidal side effects.
Hyperlocomotion Reversal of psychostimulant-induced hyperlocomotion.Supports potential antipsychotic efficacy.

A favorable profile from these initial studies would warrant further investigation, including more extensive in vivo efficacy studies in relevant disease models, pharmacokinetic profiling, and toxicology studies, to fully elucidate the therapeutic potential of this compound.

References

Application Note & Protocols: Strategic Synthesis of Novel Bioactive Derivatives from the 1-(2-Piperidin-1-yl-ethyl)-piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-Piperidin-1-yl-ethyl)-piperazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological potential. Piperazine derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antifungal, antipsychotic, antidepressant, and anxiolytic properties.[1][2][3][4] The versatility of the piperazine ring, particularly the presence of a reactive secondary amine, allows for extensive structural modification to fine-tune its pharmacokinetic and pharmacodynamic profiles.[5] This guide provides an in-depth exploration of three robust and widely applicable synthetic strategies for derivatizing the N4 position of this compound: Palladium-catalyzed Buchwald-Hartwig amination, direct N-acylation, and reductive amination. Each section includes a detailed, field-tested protocol, the underlying chemical principles, and expert insights to ensure successful synthesis and characterization of novel derivatives for drug discovery and development programs.

The this compound Scaffold: A Gateway to Novel Therapeutics

Chemical Properties and Strategic Derivatization

The core structure, this compound, possesses two distinct nitrogen environments. The piperidine nitrogen and the N1-piperazine nitrogen are both tertiary amines and are generally unreactive under standard derivatization conditions. The key to unlocking the synthetic potential of this molecule lies in the secondary amine at the N4 position of the piperazine ring. This nitrogen atom is nucleophilic and serves as the primary handle for introducing a wide array of chemical moieties, allowing for systematic exploration of the chemical space. Minor modifications to this position can lead to significant changes in the resulting compound's medicinal properties.[1]

Pharmacological Significance

Piperazine-containing molecules are among the most frequently found heterocycles in FDA-approved drugs.[6][7] Their prevalence is due to favorable physicochemical properties, such as high water solubility and oral bioavailability, which are often conferred by the polar nature of the two nitrogen atoms.[5] Derivatives have been developed as therapeutic agents for a multitude of central nervous system disorders, infectious diseases, and cancer.[4][8] The ability to readily synthesize a library of derivatives from a common core is therefore a cornerstone of modern medicinal chemistry.

Overview of Synthetic Strategies

Three primary synthetic transformations are presented herein to functionalize the N4 position. The choice of method depends on the desired final structure—an N-aryl, N-acyl (amide), or N-alkyl derivative.

Synthesis_Overview cluster_reactions Key Synthetic Transformations cluster_products Resulting Derivative Classes Start This compound (Scaffold) Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl/Heteroaryl Halide Acylation N-Acylation Start->Acylation Acyl Chloride/ Anhydride Reductive Reductive Amination Start->Reductive Aldehyde/ Ketone Aryl N-Aryl Derivatives Buchwald->Aryl Amide N-Amide/Sulfonamide Derivatives Acylation->Amide Alkyl N-Alkyl Derivatives Reductive->Alkyl

Caption: High-level overview of synthetic pathways.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or triflate).[9] It is the premier method for synthesizing N-aryl piperazines, a moiety prevalent in many biologically active molecules.[7][10] This method is highly versatile, tolerating a wide range of functional groups on the aryl halide, and has largely replaced older, harsher methods.[9] The reaction proceeds under an inert atmosphere to protect the palladium catalyst from oxidation.

Experimental Protocol

Buchwald_Workflow Setup 1. Assemble Reagents in Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Anhydrous Solvent & Catalyst Inert->Solvent Heat 4. Heat Reaction (e.g., 80-110 °C) Solvent->Heat Workup 5. Cool, Dilute, & Aqueous Wash Heat->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Pure N-Aryl Derivative Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Reagent Table

Reagent Purpose Typical Equivalents
This compound Nucleophile 1.2 eq
Aryl Halide (e.g., Bromide, Chloride) Electrophile 1.0 eq
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst 1-5 mol%
Phosphine Ligand (e.g., Xantphos) Catalyst Stabilizer 2-10 mol%
Base (e.g., NaOt-Bu, Cs₂CO₃) Proton Scavenger 1.5 - 2.0 eq

| Anhydrous Toluene or Dioxane | Solvent | To desired concentration |

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Reagent Addition: Add the palladium pre-catalyst under a positive flow of inert gas. Then, add anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl derivative.

Protocol 2: N-Acylation for Amide Synthesis

Principle and Rationale

Direct acylation is a fundamental and straightforward method for forming robust amide bonds. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acyl chloride or anhydride.[11][12] A non-nucleophilic base is typically added to quench the HCl or carboxylic acid byproduct generated during the reaction. This method is highly efficient and generally proceeds quickly at room temperature.

Experimental Protocol

Acylation_Workflow Setup 1. Dissolve Amine & Base in Solvent Cool 2. Cool Mixture in Ice Bath (0 °C) Setup->Cool Acyl 3. Add Acyl Chloride Dropwise Cool->Acyl Stir 4. Stir at Room Temp. Acyl->Stir Workup 5. Aqueous Wash & Extraction Stir->Workup Purify 6. Dry & Purify (Column/Crystallization) Workup->Purify Product Pure N-Amide Derivative Purify->Product

Caption: Workflow for N-Acylation.

Reagent Table

Reagent Purpose Typical Equivalents
This compound Nucleophile 1.0 eq
Acyl Chloride or Anhydride Electrophile 1.0 - 1.1 eq
Triethylamine (TEA) or DIPEA Base (HCl Scavenger) 1.2 - 1.5 eq

| Dichloromethane (DCM) or THF | Solvent | To desired concentration |

Step-by-Step Methodology

  • Initial Setup: Dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in an appropriate solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C with stirring.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 equiv.), dissolved in a small amount of DCM, dropwise to the cooled solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by flash chromatography or recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

Principle and Rationale

Reductive amination is a powerful and highly versatile method for forming C-N bonds, creating secondary or tertiary amines.[13][14] The process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[15] A key advantage of this one-pot procedure is that it avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[13] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions.[14]

Experimental Protocol

Reductive_Amination_Workflow Setup 1. Combine Amine & Carbonyl in Solvent Stir 2. Stir for Iminium Formation (20-30 min) Setup->Stir Reduce 3. Add Reducing Agent (e.g., STAB) Stir->Reduce React 4. Stir at Room Temp. (2-12 h) Reduce->React Workup 5. Quench & Perform Aqueous Extraction React->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Pure N-Alkyl Derivative Purify->Product

Caption: Workflow for Reductive Amination.

Reagent Table

Reagent Purpose Typical Equivalents
This compound Nucleophile 1.0 eq
Aldehyde or Ketone Electrophile 1.0 - 1.2 eq
Sodium Triacetoxyborohydride (STAB) Reducing Agent 1.2 - 1.5 eq
Dichloroethane (DCE) or THF Solvent To desired concentration

| Acetic Acid (optional) | Catalyst | 0.1 eq |

Step-by-Step Methodology

  • Reaction Setup: To a flask, add this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a solvent such as dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 2-12 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes, then transfer to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Characterization of Synthesized Derivatives

Confirming the identity and purity of the newly synthesized compounds is critical. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Note that N-acylated piperazines can exhibit complex spectra due to the presence of rotational conformers (rotamers) resulting from the partial double-bond character of the amide C-N bond.[16][17][18] This can lead to the appearance of broadened or duplicated signals for the piperazine protons at room temperature.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Table of Representative Characterization Data

Derivative Type Example Structure Expected ¹H NMR Features Expected Mass (M+H)⁺
N-Aryl 4-Phenyl derivative Aromatic protons (δ 6.8-7.5 ppm); Piperazine/Piperidine protons (δ 2.4-3.5 ppm) 288.2181
N-Amide 4-Benzoyl derivative Aromatic protons (δ 7.3-7.8 ppm); Broadened piperazine signals due to rotamers 316.2181

| N-Alkyl | 4-Benzyl derivative | Benzyl CH₂ (δ ~3.5 ppm); Aromatic protons (δ 7.2-7.4 ppm) | 302.2338 |

References

Application Note & Protocols: Characterizing 1-(2-Piperidin-1-yl-ethyl)-piperazine Scaffolds in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] These characteristics make piperazine derivatives, like those built upon the 1-(2-piperidin-1-yl-ethyl)-piperazine backbone, attractive candidates for targeting a wide array of biological receptors, particularly within the central nervous system (CNS).[4]

This application note provides a comprehensive guide for researchers utilizing receptor binding assays to characterize the pharmacological profile of compounds containing the this compound scaffold. While this specific molecule serves as a representative structure, the principles and protocols described herein are broadly applicable to a wide range of novel piperidine and piperazine-based derivatives. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for determining binding affinity at key targets like the sigma receptors, and offer guidance on data interpretation.

Pillar 1: The Scientific Principle of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand (e.g., a test compound) and its target receptor.[5][6][7] The most common format is the competitive radioligand binding assay , which is considered the gold standard for quantifying binding affinity.[8][9]

The core principle involves three key components:

  • Receptor Source: A preparation of tissues, cell membranes, or purified proteins that express the receptor of interest.[7]

  • Radioligand: A molecule with known high affinity and specificity for the target receptor, which has been labeled with a radioactive isotope (commonly ³H or ¹²⁵I).[7]

  • Test Compound: The unlabeled molecule whose affinity for the receptor is to be determined.

The assay measures the ability of the test compound to compete with and displace the radioligand from the receptor binding sites. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the test compound, a competition curve is generated. From this curve, the IC₅₀ (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined. The IC₅₀ is then used to calculate the equilibrium inhibition constant (Kᵢ), a true measure of the compound's binding affinity.

Pillar 2: Experimental Workflow & Protocols

Compounds containing the piperidine/piperazine scaffold have shown significant affinity for sigma receptors (S1R and S2R).[10][11][12] The following protocol details a classic filtration-based radioligand binding assay for the Sigma-1 receptor (S1R), a common target for this chemical class.

Experimental Workflow: Filtration-Based Radioligand Binding Assay

The following diagram illustrates the key steps in a typical filtration assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Membrane Homogenate (e.g., Guinea Pig Brain) A1 Aliquot Membrane, Radioligand ([³H]-(+)-pentazocine) & Buffer into Assay Tubes/Plates P1->A1 P2 Prepare Assay Buffer, Radioligand & Test Compound Dilutions P2->A1 A2 Add Vehicle (Total Binding), Excess Unlabeled Ligand (NSB), or Test Compound A1->A2 A3 Incubate to Equilibrium (e.g., 150 min at 37°C) A2->A3 S1 Rapidly Filter Contents through Glass Fiber Filters A3->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Place Filters in Scintillation Vials with Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (CPM/DPM) via Scintillation Counter S3->S4 D1 Calculate Specific Binding: Total - Non-Specific (NSB) S4->D1 D2 Plot % Specific Binding vs. [Test Compound] D1->D2 D3 Determine IC₅₀ via Non-linear Regression D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a filtration-based competitive radioligand binding assay.

Protocol 1: S1R Competitive Binding Assay (Filtration Method)

This protocol is adapted from established methodologies for characterizing S1R ligands.[10][13]

A. Materials and Reagents

  • Receptor Source: Guinea pig brain cortex membrane homogenate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol). The final concentration in the assay should be at or near its Kₔ value for S1R (~2-3 nM).

  • Non-Specific Binding (NSB) Determinand: Unlabeled (+)-pentazocine or Haloperidol at a high concentration (e.g., 10 µM).

  • Test Compound: this compound or its derivative, prepared as a 10 mM stock in DMSO and serially diluted.

  • Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer).

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Counter and compatible scintillation fluid and vials.

B. Experimental Procedure

  • Preparation: Thaw the guinea pig brain membrane homogenate on ice. Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound (typically 50-100 µg protein per reaction).[14]

  • Assay Plate Setup: Prepare a 96-well plate or assay tubes. For each concentration of the test compound, prepare triplicate wells. Include triplicate wells for Total Binding (TB) and Non-Specific Binding (NSB).

  • Reaction Mixture: To each well/tube, add the components in the following order for a final volume of 200 µL:

    • 140 µL of Assay Buffer containing the diluted membrane homogenate.

    • 20 µL of Assay Buffer (for TB wells), 10 µM unlabeled (+)-pentazocine (for NSB wells), or the serially diluted test compound.

    • 40 µL of [³H]-(+)-pentazocine diluted in Assay Buffer to achieve a final concentration of ~2.5 nM.

  • Incubation: Gently mix the plate/tubes and incubate at 37°C for 150 minutes to allow the binding reaction to reach equilibrium.[10] The choice of incubation time and temperature is critical and must be determined during assay development to ensure steady-state is achieved.[14]

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. This step is crucial for separating the receptor-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Assay Buffer to remove any remaining unbound radioactivity. The speed of this step is critical to prevent dissociation of the radioligand-receptor complex.[15]

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours before counting in a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the % Specific Binding versus the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Fit the data using non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

Pillar 3: Advanced Methodologies & Data Presentation

While the filtration assay is robust, modern drug screening often employs higher-throughput, homogeneous methods like the Scintillation Proximity Assay (SPA).

Alternative Methodology: Scintillation Proximity Assay (SPA)

SPA is a powerful technique that eliminates the need for a physical separation step.[16][17][18] In this assay, the receptor-containing membranes are coupled to microspheres (beads) that contain a scintillant.[19] Only radioligand molecules that bind to the receptor are brought close enough to the bead to excite the scintillant and produce a light signal, which is then detected.[20] Unbound radioligand in the solution is too far away to generate a signal.[19]

Advantages of SPA:

  • Homogeneous Format: No filtration or washing steps are required, simplifying automation.[17]

  • High Throughput: Well-suited for screening large compound libraries.

  • Real-time Kinetics: Can be adapted to measure the association and dissociation rates of ligands.[17]

The following diagram illustrates the principle of competitive binding in an SPA format.

G cluster_signal Binding & Signal Generation cluster_competition Competition & Signal Reduction Bead SPA Bead (with scintillant) Receptor Receptor Radio Radioligand Compound Test Compound Bead_S Bead_S Receptor_S Receptor_S Bead_S->Receptor_S Bead_C Bead_C Radio_S Radio_S Receptor_S->Radio_S Radio_S->Bead_S excites scintillant (Signal) Receptor_C Receptor_C Bead_C->Receptor_C Compound_C Compound_C Receptor_C->Compound_C Radio_C Radio_C Compound_C->Radio_C displaces (No Signal)

Caption: Principle of a competitive Scintillation Proximity Assay (SPA).

Data Presentation: Binding Affinity and Selectivity Profile

The ultimate goal of these assays is to determine a compound's affinity (Kᵢ) and its selectivity for different receptor subtypes. Data should be summarized in a clear, tabular format.

Table 1: Hypothetical Binding Profile for a this compound Derivative

Receptor TargetRadioligandKᵢ (nM)nSource / Assay Type
Sigma-1 (S1R) [³H]-(+)-pentazocine3.2 3Filtration Assay
Sigma-2 (S2R) [³H]-DTG450 3Filtration Assay
Dopamine D₃ [³H]-Spiperone98 2Filtration Assay
Histamine H₃ [¹²⁵I]-Iodoproxyfan>10,000 2SPA

Kᵢ values represent the mean of 'n' independent experiments.

This table clearly shows that the hypothetical compound is a potent S1R ligand with high selectivity over the S2R (>140-fold) and moderate selectivity over the D₃ receptor (~30-fold), with no significant activity at the H₃ receptor. This profile can guide further drug development efforts.

Conclusion

Receptor binding assays are indispensable tools for elucidating the pharmacological characteristics of novel chemical entities like this compound and its analogs. By employing the robust filtration-based protocols or high-throughput SPA methods detailed in this guide, researchers can accurately determine binding affinities (Kᵢ values) and establish selectivity profiles across various receptor targets. This foundational data is critical for understanding structure-activity relationships, guiding lead optimization, and ultimately advancing the development of new therapeutics.

References

Electrophysiological studies using 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Electrophysiological Investigation of 1-(2-Piperidin-1-yl-ethyl)-piperazine: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction

The piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of a vast array of pharmacologically active agents.[1][2] These heterocyclic compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and voltage-gated ion channels.[3][4] Consequently, they exhibit diverse therapeutic effects, from antipsychotic and antihistaminic to anthelmintic actions.[5][6]

The compound this compound is a novel molecule incorporating both piperidine and piperazine moieties. While specific electrophysiological data for this particular compound are not yet extensively documented in peer-reviewed literature, its structural components suggest a high probability of interaction with neuronal ion channels and receptors. This guide, therefore, serves as a comprehensive framework for the electrophysiological characterization of this compound and other novel piperazine derivatives. We will outline a logical, field-proven workflow to elucidate its mechanism of action, from initial screening to detailed biophysical characterization. The protocols provided herein are designed to be self-validating and are grounded in established electrophysiological principles.

Predicted Electrophysiological Targets and Rationale

Based on the extensive literature on structurally related compounds, we can hypothesize several potential targets for this compound. A systematic investigation of these targets will be crucial to defining its pharmacological profile.

  • GABA-A Receptors: Many piperazine compounds exhibit agonist activity at γ-aminobutyric acid (GABA) receptors.[6][7] This interaction typically leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent inhibitory effect on neuronal firing.[7][8] Electrophysiological recordings would be expected to show an outward current under voltage clamp (at holding potentials above the chloride reversal potential) or a hyperpolarization in current-clamp mode.

  • Serotonin (5-HT) Receptors: Certain piperazine derivatives are known to act as antagonists at 5-HT1A receptors.[9] An antagonistic action would be identified by the compound's ability to block the effects of a known 5-HT1A agonist on neuronal firing or membrane potential.

  • Voltage-Gated Calcium Channels (VGCCs): Recent studies have identified piperazinyl derivatives that act as selective ligands for the α2δ-1 subunit of VGCCs, modulating channel function.[10] Inhibition of VGCCs would lead to a reduction in calcium-dependent processes, including neurotransmitter release.

  • Other Potential Targets: The broad activity of piperazine derivatives also suggests potential interactions with histamine receptors, sigma receptors,[3] and transporters for neurotransmitters like serotonin and noradrenaline.[4] Furthermore, some derivatives have been shown to modulate the activity of TRP channels[11] and small-conductance calcium-activated potassium (SK) channels.[12]

Experimental Workflow for Electrophysiological Characterization

A tiered approach is recommended to efficiently characterize the electrophysiological effects of a novel compound like this compound. This workflow ensures that broad effects are identified first, followed by more detailed mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Studies A Whole-Cell Patch Clamp on Cultured Neurons (e.g., Hippocampal or Cortical) B Assess Effects on: - Resting Membrane Potential (RMP) - Action Potential (AP) Firing - Input Resistance A->B Current-Clamp C Voltage-Clamp Recordings (Cultured Neurons or Brain Slices) A->C Proceed if activity is observed D Characterize Effects on: - Ligand-Gated Currents (e.g., GABA, Glutamate) - Voltage-Gated Currents (Na+, K+, Ca2+) C->D E Heterologous Expression Systems (e.g., HEK293 or Xenopus Oocytes) D->E Proceed to confirm specific target F Express Specific Ion Channel Subunits E->F G Determine: - Agonist/Antagonist/Modulator Activity - IC50/EC50 Values - State-Dependence of Block F->G

Caption: A tiered experimental workflow for the electrophysiological characterization of novel compounds.

Experimental Protocols

Protocol 1: Initial Screening in Cultured Neurons (Whole-Cell Current-Clamp)

This protocol is designed to provide a first look at the compound's impact on overall neuronal excitability.

1. Materials and Reagents:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

  • Stock solution of this compound (e.g., 10 mM in DMSO).

2. Pipette Fabrication and Recording Setup:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

  • Perfuse the chamber with external solution at a rate of 1-2 mL/min.

3. Data Acquisition:

  • Establish a whole-cell configuration on a healthy-looking neuron.

  • Switch to current-clamp mode and allow the cell to stabilize for 5 minutes.

  • Record the resting membrane potential (RMP).

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms duration) to elicit voltage responses and action potentials.

  • Record a stable baseline for 5-10 minutes.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Repeat the current injection steps at regular intervals to observe the time course of the drug's effect.

  • Perform a washout by perfusing with the drug-free external solution.

4. Data Analysis:

  • Measure the RMP before, during, and after drug application.

  • Plot the number of action potentials fired versus the injected current (I-F curve).

  • Measure the input resistance from the voltage response to a small hyperpolarizing current step.

Protocol 2: Characterization of Effects on GABA-A Receptors (Voltage-Clamp)

This protocol will determine if the compound interacts with GABA-A receptors.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of GABA (γ-aminobutyric acid).

2. Data Acquisition:

  • Establish a whole-cell configuration and voltage-clamp the neuron at -60 mV.

  • Record baseline holding current.

  • Apply a short pulse of GABA (e.g., 10 µM for 2 seconds) via a puffer pipette or fast perfusion system to elicit an inward chloride current.

  • Record several stable GABA-evoked currents as a baseline.

  • Bath-apply this compound for 2-3 minutes.

  • During drug application, apply GABA pulses as before.

  • To test for agonist activity, apply the compound in the absence of GABA.

  • To test for antagonist activity, co-apply the compound with GABA.

  • To test for modulatory effects, pre-apply the compound and then apply GABA.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current before, during, and after application of the test compound.

  • Calculate the percentage of inhibition or potentiation.

  • Construct a dose-response curve to determine the IC50 or EC50 value.

Hypothetical Signaling Pathway: GABAergic Modulation

If this compound acts as a positive allosteric modulator of GABA-A receptors, it would enhance the inhibitory tone in the central nervous system.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor Cl_channel Cl- Channel GABA_R->Cl_channel opens Hyperpol Hyperpolarization Cl_channel->Hyperpol Cl- influx Inhibition Decreased Neuronal Excitability Hyperpol->Inhibition GABA->GABA_R Binds Compound This compound Compound->GABA_R Potentiates

Caption: Hypothetical potentiation of GABA-A receptor signaling by the test compound.

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy interpretation and comparison.

Table 1: Effects of this compound on Neuronal Properties

ConcentrationChange in RMP (mV)Change in Input Resistance (%)Change in AP Firing at 100 pA (%)
1 µM-2.5 ± 0.8+15 ± 5-20 ± 7
10 µM-8.2 ± 1.5+45 ± 12-75 ± 10
100 µM-15.6 ± 2.1+90 ± 18-100 ± 0

Data are presented as mean ± SEM, n=8 cells. This is example data.

Table 2: Inhibition of Ion Channel Currents by this compound

Ion ChannelIC50 (µM)Hill Slope
GABA-A Receptor5.8 ± 1.21.1
Nav1.5> 100N/A
Cav2.225.3 ± 4.50.9

Data are presented as mean ± SEM from dose-response curves, n=6-8 cells per channel. This is example data.

Conclusion

The electrophysiological characterization of novel compounds such as this compound is fundamental to understanding their therapeutic potential and off-target effects. Due to the pharmacological promiscuity of the piperazine scaffold, a systematic and multi-tiered approach, as outlined in this guide, is essential. By progressing from broad screening in native neurons to detailed mechanistic studies in heterologous expression systems, researchers can build a comprehensive profile of a compound's activity. The protocols and workflow described here provide a robust starting point for elucidating the specific molecular targets of this compound and paving the way for its further development.

References

Application Notes and Protocols for the Preclinical Formulation of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a novel basic compound, for preclinical evaluation. Recognizing the limited public data on this specific molecule, this guide synthesizes established principles for the formulation of piperazine derivatives and poorly soluble basic drugs. It offers a logical, step-by-step workflow from initial physicochemical characterization to the development of stable, injectable formulations suitable for early-stage animal studies. Detailed protocols for solubility screening, formulation preparation, and analytical characterization are provided, emphasizing the scientific rationale behind each step to ensure the generation of reliable and reproducible preclinical data.

Introduction: The Formulation Challenge of Novel Piperazine Derivatives

This compound belongs to a broad class of piperazine derivatives that are frequently investigated in drug discovery due to their versatile pharmacological activities.[1][2] These compounds often serve as privileged scaffolds in medicinal chemistry.[1] A common challenge with novel amine-containing drug candidates is their poor aqueous solubility at physiological pH, which can significantly hinder oral bioavailability and complicate the development of parenteral dosage forms.[3][4]

The presence of multiple basic nitrogen atoms in the structure of this compound suggests a pH-dependent solubility profile. This property can be leveraged to enhance solubility through the formation of salts or by adjusting the pH of the formulation vehicle.[5][6] This application note will detail a systematic approach to formulating this compound, focusing on creating simple, safe, and effective solutions for preclinical toxicology and efficacy studies.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation strategy.[6] These initial studies will guide the selection of appropriate excipients and a suitable formulation approach.

Physicochemical Properties (Predicted)

While experimental data for the target molecule is scarce, we can infer some properties based on its structure and data from similar compounds like 1-(2-Aminoethyl)piperazine and 1-(2-Hydroxyethyl)piperazine.[7]

PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Molecular Formula C13H27N3
Molecular Weight ~225.38 g/mol Influences diffusion and dissolution rates.
pKa Multiple basic centers; predicted pKa values in the range of 7.5-9.5 and 4.0-6.0.[8]The compound will be ionized at acidic pH, leading to higher solubility. Formulation at a lower pH is a primary strategy.
LogP Moderately lipophilicMay have limited aqueous solubility at neutral pH. Lipid-based formulations could be an alternative if simple aqueous systems fail.[5]
Aqueous Solubility Poor at neutral pH, higher at acidic pH.pH adjustment is the most direct approach to enhance solubility.
Workflow for Pre-formulation Assessment

The following diagram outlines the logical flow of pre-formulation studies.

G cluster_0 Pre-formulation Assessment API API Characterization (Purity, Identity) Solubility Kinetic & Equilibrium Solubility Screening API->Solubility Informs solvent selection Stability Solution & Solid-State Stability Assessment Solubility->Stability Identifies promising vehicles

Caption: Workflow for Pre-formulation Studies.

Protocol: Kinetic and Equilibrium Solubility Screening

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound API

  • Water for Injection (WFI)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 5% Dextrose in Water (D5W)

  • 0.9% Saline

  • Various buffers (e.g., citrate, acetate) at different pH values (e.g., pH 3, 4, 5, 6)

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

  • Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS 15

  • Vials, magnetic stirrer, analytical balance, HPLC-UV system

Methodology:

  • Kinetic Solubility (Shake-flask method):

    • Prepare stock solutions of the API in a suitable organic solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to each test vehicle to a target concentration (e.g., 1 mg/mL).

    • Shake at room temperature for 24 hours.

    • Visually inspect for precipitation.

    • Filter the samples and analyze the supernatant for the concentration of the dissolved drug by a qualified analytical method (e.g., HPLC-UV).

  • Equilibrium Solubility:

    • Add an excess amount of the API to each vehicle in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

    • Allow the samples to stand, then filter to remove undissolved solid.

    • Quantify the API concentration in the filtrate using a validated HPLC method.

Interpretation of Results: The data will identify suitable solvent systems. A significant increase in solubility at lower pH values will confirm the utility of a pH-adjustment strategy.

Formulation Development: From Simple Solutions to Advanced Systems

Based on the pre-formulation data, a tiered approach to formulation development is recommended. Start with the simplest formulation and increase complexity only as needed.

Tier 1: pH-Adjusted Aqueous Solutions

This is the most common and preferred approach for basic compounds.[6] By lowering the pH, the amine functional groups become protonated, increasing the molecule's polarity and aqueous solubility.

Protocol: Preparation of a pH-Adjusted Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a citrate buffer.

Materials:

  • This compound API

  • Citric acid

  • Sodium citrate

  • Water for Injection (WFI)

  • pH meter, sterile filters (0.22 µm)

Methodology:

  • Buffer Preparation: Prepare a 50 mM citrate buffer at the target pH (e.g., pH 4.0) by dissolving the appropriate amounts of citric acid and sodium citrate in WFI.

  • API Dissolution: Weigh the required amount of API and add it to approximately 80% of the final volume of the citrate buffer.

  • Solubilization: Stir the mixture until the API is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before final volume adjustment.

  • pH Verification and Adjustment: Check the pH of the solution and adjust if necessary with small additions of a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Final Volume Adjustment: Add the buffer to reach the final desired volume.

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile container.

G cluster_0 pH-Adjusted Formulation Workflow Start Weigh API AddBuffer Add ~80% of Buffer Volume Start->AddBuffer Stir Stir to Dissolve AddBuffer->Stir CheckpH Check & Adjust pH Stir->CheckpH FinalVolume Adjust to Final Volume CheckpH->FinalVolume Filter Sterile Filtration (0.22 µm) FinalVolume->Filter End Final Formulation Filter->End

Caption: Workflow for pH-Adjusted Formulation.

Tier 2: Co-solvent and Surfactant-based Formulations

If adequate solubility cannot be achieved through pH adjustment alone, or if the required pH is too low for physiological tolerance, co-solvents or surfactants can be employed.[4][9]

  • Co-solvents (e.g., PEG 400, Propylene Glycol): These water-miscible organic solvents can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.

  • Surfactants (e.g., Polysorbate 80): These agents form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in an aqueous medium.[3]

Example Co-solvent Formulation:

ComponentConcentration (% w/v)Function
This compound1.0Active Pharmaceutical Ingredient
PEG 40020.0Co-solvent
Propylene Glycol10.0Co-solvent
50 mM Citrate Buffer (pH 5.0)q.s. to 100%Vehicle and Buffering Agent

Analytical Characterization and Quality Control

Once a lead formulation is developed, it must be thoroughly characterized to ensure it is suitable for in-vivo studies.

Essential Analytical Tests
ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity, color, and particulate matter.
pH PotentiometryEnsure the pH is within the target range for solubility and stability.
Drug Concentration & Purity HPLC-UVVerify the correct dosage and assess for any degradation products.[10][11]
Osmolality OsmometerImportant for parenteral formulations to minimize injection site irritation.[12]
Protocol: HPLC-UV Method for Quantification

Objective: To quantify the concentration of this compound and detect impurities.

Rationale: The piperazine moiety itself lacks a strong UV chromophore.[11] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance UV activity for sensitive detection.[10][13] However, for formulation analysis where concentrations are higher, direct UV detection at low wavelengths (e.g., 210 nm) may be sufficient.

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1260 or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of calibration standards of the API in the formulation vehicle.

  • Inject the standards to generate a calibration curve.

  • Inject the test formulation samples (diluted if necessary).

  • Calculate the concentration of the API in the samples based on the calibration curve.

  • Assess purity by examining the peak area percentage of the main peak relative to any impurity peaks.

Stability Assessment

Preclinical formulations should be stable for the duration of the study. A short-term stability study is crucial.

Protocol: Short-Term Stability Study

Objective: To assess the chemical and physical stability of the lead formulation under various storage conditions.

Methodology:

  • Prepare a batch of the final formulation.

  • Aliquot the formulation into sealed, sterile vials.

  • Store the vials at different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C / 60% RH)

    • Accelerated (40°C / 75% RH)

  • At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), withdraw samples and analyze for:

    • Appearance

    • pH

    • Drug Concentration and Purity (by HPLC)

Caution: Amine-containing drugs can be susceptible to oxidative degradation and reactions with excipient impurities.[14][15] For instance, N-nitrosation can occur if nitrite impurities are present.[16] Careful selection of high-purity excipients is essential.[17][18]

Conclusion

The successful formulation of this compound for preclinical studies hinges on a systematic, data-driven approach. By beginning with thorough pre-formulation characterization, a stable and effective formulation can be developed. A pH-adjusted aqueous solution represents the most straightforward and desirable option for this basic compound. Should this prove insufficient, the use of co-solvents or surfactants provides viable alternatives. Rigorous analytical characterization and stability testing are mandatory to ensure the quality and reliability of the formulation, thereby providing a solid foundation for the subsequent in-vivo evaluation of this promising new chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Piperidin-1-yl-ethyl)-piperazine. This molecule is a valuable building block in medicinal chemistry, often incorporated into structures targeting the central nervous system. However, its synthesis presents a classic challenge in amine chemistry: achieving selective mono-N-alkylation of the symmetric piperazine ring.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions to improve yield and purity. We will focus on the most common synthetic route: the nucleophilic substitution of piperazine with 1-(2-chloroethyl)piperidine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Answer: Low yield is the most common issue, typically stemming from a lack of selectivity and suboptimal reaction conditions. The primary culprits are the formation of a di-substituted byproduct and unreacted starting materials.

  • Primary Cause: Di-alkylation of Piperazine The piperazine ring has two secondary amines of nearly identical reactivity. After the first successful alkylation, the remaining N-H group on the mono-substituted product can react with another molecule of the alkylating agent, 1-(2-chloroethyl)piperidine, to form the undesired 1,4-bis(2-piperidin-1-yl-ethyl)piperazine byproduct. This is a common challenge in piperazine chemistry.[1][2][3]

    Solutions:

    • Employ a Large Excess of Piperazine: Using a 5- to 10-fold molar excess of piperazine statistically favors the reaction of the alkylating agent with the more abundant, unsubstituted piperazine.[2][4] This is often the simplest and most cost-effective initial approach.

    • Utilize a Mono-Protected Piperazine: A more controlled method involves using a piperazine derivative where one nitrogen is temporarily blocked by a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][5][6] The alkylation is directed to the free secondary amine. The protecting group is then removed in a subsequent step to yield the desired product. This method offers the highest selectivity.

    • In-Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride can form the piperazine monohydrochloride salt in situ.[1][7] The protonated nitrogen is deactivated, effectively protecting it and allowing the reaction to proceed at the free amine.

  • Secondary Cause: Suboptimal Reaction Conditions The choice of base, solvent, and temperature critically influences the reaction rate and selectivity.[1][8]

    Solutions:

    • Base Selection: A base is required to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[1] However, a strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-substitution. Therefore, a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases like sodium hydroxide.[1]

    • Temperature Control: Higher temperatures can increase the rate of the desired reaction but may also favor the formation of the thermodynamically stable di-substituted byproduct.[2] It is crucial to conduct the reaction at the lowest temperature that allows for a reasonable rate, which can be determined by monitoring the reaction's progress.

    • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are commonly used as they can dissolve the reactants and facilitate the Sₙ2 reaction.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield Di-alkylation of PiperazineUse a 5-10 fold excess of piperazine.[4]Statistically favors the reaction of the alkylating agent with unsubstituted piperazine.
Use mono-Boc-protected piperazine.Directs alkylation to a single nitrogen, preventing di-substitution.
Suboptimal BaseUse a weak inorganic base (e.g., K₂CO₃).Neutralizes acid byproduct without significantly deprotonating the mono-alkylated product, thus reducing its reactivity towards further alkylation.
High TemperatureRun the reaction at a lower temperature (e.g., room temp to 70°C) and monitor progress.[2]Minimizes the rate of the competing di-alkylation side reaction.
Difficult Purification Similar Polarity of Product & ByproductsAdd 0.5-1% triethylamine to the eluent during column chromatography.[2]The basic modifier deactivates the acidic silica gel, preventing tailing of the basic amine products and improving separation.
Contamination with SaltsPerform an acid-base extraction during work-up.The basic product is extracted into an acidic aqueous layer as a salt, separating it from non-basic organic impurities. The product is then recovered by basifying the aqueous layer and re-extracting.[2][4]
Product is an OilConvert the final product to its hydrochloride salt.Salts are often crystalline solids that are easier to handle, purify by recrystallization, and store.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the alkylating agent, 1-(2-chloroethyl)piperidine? A1: 1-(2-Chloroethyl)piperidine is often prepared from 1-(2-hydroxyethyl)piperidine by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] It is typically isolated as its hydrochloride salt, which is a more stable, crystalline solid.[10] Using freshly prepared or high-purity alkylating agent is crucial for good yield.

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like Dichloromethane/Methanol (e.g., 9:1) with a small amount of triethylamine or ammonia to prevent streaking. Stain the plate with ninhydrin to visualize the primary/secondary amines (piperazine) or with potassium permanganate to visualize the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the desired product (m/z) and byproducts.[1][8]

Q3: Is a reductive amination approach viable for this synthesis? A3: Yes, reductive amination is a powerful alternative.[11][12][13] This would involve reacting piperidine with a suitable piperazine-containing aldehyde or ketone, such as 1-(2-oxoethyl)piperazine, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[5] However, it requires the synthesis of the carbonyl-containing precursor.

Q4: What are the key safety precautions for this synthesis? A4: 1-(2-Chloroethyl)piperidine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Thionyl chloride, used in its preparation, is highly corrosive and reacts violently with water, releasing toxic gases; it must be handled in a fume hood. Piperazine and piperidine are corrosive and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Visualizations and Diagrams

Reaction Scheme and Side Reaction

This diagram illustrates the primary synthetic pathway via nucleophilic substitution and the common di-alkylation side reaction.

reaction_scheme cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product This compound (Desired Product) Piperazine->Product + AlkylHalide (1 eq.) AlkylHalide 1-(2-chloroethyl)piperidine Byproduct 1,4-bis(2-piperidin-1-yl-ethyl)piperazine (Di-alkylation Byproduct) Product->Byproduct + AlkylHalide (1 eq.)

Caption: Primary reaction pathway and common side reaction.

General Experimental Workflow

The following diagram outlines the typical sequence of operations for the synthesis and purification.

workflow Setup 1. Reaction Setup (Piperazine, Solvent, Base) Addition 2. Slow Addition of 1-(2-chloroethyl)piperidine Setup->Addition Reaction 3. Reaction & Monitoring (TLC or LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Acid-Base Extraction) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of low product yield.

troubleshooting start Low Yield? check_byproduct Significant Di-alkylation Byproduct Observed? start->check_byproduct yes_byproduct Increase Piperazine Excess OR Use Mono-Boc-Piperazine check_byproduct->yes_byproduct Yes no_byproduct Large Amount of Unreacted Starting Material? check_byproduct->no_byproduct No yes_sm Increase Reaction Time/Temp OR Check Alkylating Agent Purity no_byproduct->yes_sm Yes no_sm Investigate Product Loss during Work-up/Purification no_byproduct->no_sm No

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation with Excess Piperazine

This protocol prioritizes simplicity and cost-effectiveness by using a stoichiometric excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (anhydrous, 10 eq.)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1 eq.)

  • Potassium carbonate (K₂CO₃, 3 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (10 eq.), potassium carbonate (3 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water. The excess piperazine will largely remain in the aqueous layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol, potentially with 1% triethylamine) to afford the desired product.[2]

Protocol 2: Synthesis using Mono-Boc-Protected Piperazine

This protocol offers superior control and typically results in a cleaner reaction profile and higher yield of the mono-substituted product.

Step 2a: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.) in acetonitrile or DMF.[1]

  • Heat the mixture to 70-80°C and stir overnight, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up (extraction with ethyl acetate, wash with water and brine). The crude product, 1-Boc-4-(2-piperidin-1-yl-ethyl)-piperazine, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2b: Boc Deprotection

  • Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 6M NaOH) to pH > 12.

  • Extract the free base product with an organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

References

Technical Support Center: A-Z Guide to Solubilizing 1-(2-Piperidin-1-yl-ethyl)-piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals working with 1-(2-Piperidin-1-yl-ethyl)-piperazine. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the fundamental chemical properties of this compound that influence its solubility?

A1: this compound is a basic compound due to the presence of multiple nitrogen atoms within its piperidine and piperazine rings.[1] Like many piperazine derivatives, its aqueous solubility is highly dependent on the pH of the solution.[2] In its free base form, it tends to be less soluble in neutral or alkaline aqueous solutions.

Q2: I'm observing precipitation when I add my compound to my aqueous buffer. What is the most likely cause?

A2: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of the compound, often dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is lower.[2] The rapid change in solvent polarity causes the compound to precipitate out of the solution.[3]

Q3: Can I simply heat the solution to dissolve the compound?

A3: While gently warming can sometimes increase the solubility of compounds, it's not always a recommended universal solution. For some molecules, heat can lead to degradation, and the compound may precipitate out again as the solution cools to ambient temperature. The solubility of piperazine, for instance, can be enhanced with heat.[4] However, the thermal stability of this compound should be considered, and this method should be approached with caution.

Q4: What is a good starting point for preparing a stock solution?

A4: A common practice is to prepare a high-concentration stock solution in an organic solvent where the compound is freely soluble, such as dimethyl sulfoxide (DMSO).[2] A concentration of 10-50 mM is a typical starting point. This concentrated stock can then be serially diluted into your final aqueous buffer to achieve the desired working concentration.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex solubility issues.

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

Root Cause Analysis:

The primary reason for immediate precipitation is exceeding the compound's solubility limit in the final aqueous buffer. As a basic compound, this compound's solubility is significantly influenced by pH. In neutral or alkaline buffers, the un-ionized form of the molecule is more prevalent, which is often less water-soluble.

Solutions:

  • pH Adjustment: The most effective method for enhancing the solubility of basic compounds is to lower the pH of the aqueous buffer.[2] By acidifying the buffer, you increase the proportion of the compound that is protonated (ionized), which is generally more soluble in water.

  • Co-solvents: If your experimental system can tolerate it, maintaining a small percentage of an organic co-solvent in the final solution can help keep the compound dissolved.[3]

    • Protocol: When diluting your DMSO stock solution into the aqueous buffer, do so dropwise while vigorously vortexing or stirring.[2] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[2]

Issue 2: The Compound Dissolves Initially but Precipitates Over Time

Root Cause Analysis:

This phenomenon, known as kinetic versus thermodynamic solubility, indicates that you have created a supersaturated solution. While the compound may initially appear dissolved, it is not stable at that concentration and will eventually precipitate out to reach its true thermodynamic equilibrium solubility.

Solutions:

  • Determine the Kinetic Solubility: It's crucial to understand the solubility limit of your compound in the specific assay buffer.[3] This can be done through a simple visual inspection by preparing a series of dilutions and observing them over time for any signs of precipitation.

  • Advanced Formulation Strategies: If the required concentration for your experiment exceeds the compound's solubility even with pH and co-solvent optimization, more advanced formulation techniques may be necessary:

    • Salt Formation: Converting the free base to a salt form (e.g., hydrochloride or mesylate salt) is a highly effective way to increase aqueous solubility.[3]

    • Use of Excipients: Incorporating solubilizing agents like surfactants or cyclodextrins can enhance solubility by forming micelles or inclusion complexes that encapsulate the hydrophobic parts of the molecule.[2][6]

Part 3: Experimental Protocols and Data

Protocol 1: Step-by-Step Guide to pH-Adjusted Solubilization
  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS).

  • While stirring the buffer, slowly add a small amount of a suitable acid (e.g., 1 M HCl) to lower the pH to a target between 4.0 and 6.0. Monitor the pH with a calibrated pH meter.

  • Once the desired pH is stable, perform a serial dilution of your DMSO stock solution into the pH-adjusted buffer to achieve your final working concentration.

  • Visually inspect the final solution for any signs of precipitation.

Data Summary Table
Strategy Underlying Principle Key Considerations
pH Adjustment Increases the ionization of the basic compound, enhancing its interaction with polar water molecules.[2]The final pH must be compatible with the experimental assay.[2]
Co-solvents A small percentage of an organic solvent can help to keep hydrophobic compounds in solution.[3]The final concentration of the co-solvent (e.g., DMSO) should be non-toxic to cells, typically <0.5%.[2]
Salt Formation Converting the free base to a salt significantly increases aqueous solubility.[3]May require custom synthesis or sourcing of the salt form.
Excipients Surfactants and cyclodextrins can encapsulate the compound, increasing its apparent solubility.[6]The chosen excipient must not interfere with the assay.

Part 4: Visualizations

Diagram 1: Effect of pH on the Solubility of a Basic Compound

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) a Protonated Form (BH+) Higher Solubility b Free Base (B) Lower Solubility a->b Increase pH b->a Decrease pH

Caption: The effect of pH on the ionization and solubility of a basic compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

start Precipitation Observed? adjust_ph Adjust Buffer pH to Acidic Range start->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., <0.5% DMSO) adjust_ph->use_cosolvent check_solubility Still Precipitation? use_cosolvent->check_solubility advanced_formulation Consider Advanced Formulations (Salt Formation, Excipients) check_solubility->advanced_formulation Yes success Solubilization Successful check_solubility->success No fail Re-evaluate Experiment advanced_formulation->fail

Caption: A logical workflow for troubleshooting solubility problems.

References

Stability of 1-(2-Piperidin-1-yl-ethyl)-piperazine in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Piperidin-1-yl-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of amine and piperazine chemistry to address potential stability challenges you may encounter.

Introduction

This compound is a diamine featuring both a piperazine and a piperidine ring. As with many piperazine derivatives, its stability is a critical parameter for successful experimental outcomes, formulation development, and ensuring data integrity. The presence of multiple tertiary amine functionalities makes the molecule susceptible to specific degradation pathways, particularly influenced by the choice of solvent and the pH of the medium. This guide will walk you through the key stability considerations and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solution of this compound is showing a slight yellow discoloration after a few days of storage at 4°C. What could be the cause?

A1: The yellowing of your solution is likely due to oxidative degradation. Tertiary amines, especially those with ring structures like piperazine, are susceptible to oxidation.[1][2] This process can be accelerated by the presence of dissolved oxygen, trace metal ions (like iron or copper), and exposure to light. The piperazine moiety is often the primary site of oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[3]

Troubleshooting & Mitigation:

  • Solvent Degassing: Before preparing your solution, degas the aqueous solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your formulation to quench free radicals.[4]

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidation.

  • Light Protection: Always store your solutions in amber vials or protect them from light to prevent photochemically induced oxidation.[4]

Q2: I am observing peak tailing and variable retention times when analyzing my compound using reverse-phase HPLC. How can I improve the chromatography?

A2: This is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns. The basic amine groups can interact with residual acidic silanol groups on the silica surface, leading to poor peak shape and inconsistent retention.

Troubleshooting & Optimization: [4]

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. Adjusting the pH to a lower value (e.g., pH 2-4) will ensure that the amine groups are protonated, minimizing their interaction with silanols. Conversely, a higher pH (e.g., pH 8-10, using a hybrid or polymer-based column stable at high pH) can be used to work with the neutral form of the molecule.

  • Use of Amine Modifiers: Adding a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase can help to saturate the active silanol sites on the column, thereby improving peak shape.

  • Column Selection: Consider using a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., C8, phenyl, or cyano).[4]

Q3: What is the expected stability of this compound in acidic and basic conditions?

A3: The stability of piperazine derivatives is highly pH-dependent.[4][5] While piperazine itself is relatively stable, extreme pH conditions can lead to hydrolysis, although this is more common with derivatives containing labile functional groups.[6][7] For this compound, the primary concern at different pH values relates to the protonation state of the nitrogens, which affects solubility and interactions with other molecules.

General pH Stability Profile:

  • Acidic pH (pH 1-3): The compound will be fully protonated. It is generally expected to be stable against hydrolysis in this range, but always confirm with experimental data.

  • Neutral pH (pH 6-8): Stability is generally good. However, this is a range where enzymatic degradation could be a factor in biological systems.

  • Basic pH (pH 9-12): The compound will be in its free base form. While generally stable, high pH can sometimes catalyze specific degradation pathways. Some studies on piperazine derivatives have shown optimal stability in the slightly basic range of pH 8.7-9.6.[5]

It is crucial to perform a pH-stability profile for your specific application to determine the optimal pH for storage and use.[4]

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Formulation

If you observe significant degradation of this compound in your formulation, a systematic forced degradation study is recommended to identify the cause.[4][8][9]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in chosen solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal (e.g., 80°C in oven) Prep->Thermal Expose to Photo Photolytic (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., 0, 2, 8, 24h) using a stability-indicating HPLC method Acid->Analysis Collect samples Base->Analysis Collect samples Oxidation->Analysis Collect samples Thermal->Analysis Collect samples Photo->Analysis Collect samples ID Identify Degradants (LC-MS/MS) Analysis->ID Characterize peaks

Caption: Workflow for a forced degradation study.

Data Summary from a Hypothetical Forced Degradation Study:

Stress ConditionReagent/ConditionTime (24h)% Degradation (Hypothetical)Major Degradants Observed
Acid Hydrolysis0.1 M HCl, 60°C24h< 5%Minimal
Base Hydrolysis0.1 M NaOH, 60°C24h< 5%Minimal
Oxidation 3% H₂O₂, RT 24h ~15% N-oxides, ring-opened products
Thermal80°C24h< 2%Minimal
PhotolyticICH Q1B-~8%Oxidative-type degradants

This table illustrates that for a typical piperazine-containing compound, oxidative and photolytic pathways are the most likely sources of degradation.

Guide 2: Solvent Selection for Stability

The choice of solvent can significantly impact the stability of amines.[10][11][12][13]

Solvent Polarity and Proticity Considerations:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amine nitrogens and can stabilize the protonated form of the molecule.[10] While aqueous solutions are common, they also contain dissolved oxygen, a key player in oxidative degradation.

  • Aprotic Polar Solvents (e.g., acetonitrile, DMSO, DMF): These solvents are generally good for solubilizing the compound and are less likely to participate directly in hydrolysis. However, ensure they are of high purity and low in water content.

  • Non-Polar Solvents (e.g., toluene, hexane): Solubility is likely to be poor in these solvents.

Recommended Solvents for Stock Solutions:

For long-term storage, consider preparing stock solutions in high-purity aprotic solvents like anhydrous DMSO or acetonitrile and storing them at -20°C or -80°C under an inert atmosphere. For aqueous working solutions, prepare them fresh from the stock solution using degassed buffers.

Protocols

Protocol 1: Generic Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound.

Objective: To separate the parent compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Stressed samples (from forced degradation study)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm (or a more specific wavelength if the molecule has a chromophore)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject the stressed samples to observe any new peaks corresponding to degradation products.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Method Development Logic:

HPLC_Method_Dev cluster_yes YES cluster_no NO Start Initial Isocratic Run (e.g., 50:50 ACN:Water) Tailing Peak Tailing Observed? Start->Tailing Add_Modifier Add Ion-Pairing Agent (e.g., 0.1% TFA) or Amine Modifier (e.g., TEA) Tailing->Add_Modifier Yes Resolution Poor Resolution of Parent and Degradant? Tailing->Resolution No Adjust_pH Adjust Mobile Phase pH (e.g., to pH 3) Add_Modifier->Resolution Adjust_pH->Resolution Gradient Implement Gradient Elution Resolution->Gradient Yes Final Final Validated Method Resolution->Final No Optimize Optimize Gradient Slope Gradient->Optimize Optimize->Final

Caption: Logic for HPLC method development.

References

Technical Support Center: Purification of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-(2-Piperidin-1-yl-ethyl)-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile diamine. Here, we synthesize established chemical principles with practical, field-tested insights to empower you to achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My final product shows the presence of starting materials, specifically piperazine and 1-(2-chloroethyl)piperidine, upon analysis (e.g., GC-MS, NMR). What are the likely causes and how can I resolve this?

Answer:

The persistence of starting materials is a common issue stemming from incomplete reaction or inefficient purification.

Potential Causes:

  • Suboptimal Reaction Conditions: The nucleophilic substitution reaction may not have gone to completion due to factors such as insufficient reaction time, inadequate temperature, or the use of a weak base.

  • Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave unreacted starting materials.

  • Ineffective Work-up: A simple aqueous work-up may not be sufficient to remove all unreacted piperazine, which has some water solubility.

Troubleshooting Steps:

  • Reaction Optimization:

    • Time and Temperature: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting materials are consumed. If the reaction stalls, consider increasing the temperature or prolonging the reaction time.

    • Base Selection: A strong, non-nucleophilic base is often crucial to deprotonate the piperazine nitrogen effectively. If you are using a mild base like potassium carbonate, consider switching to a stronger base such as triethylamine or diisopropylethylamine.

  • Purification Strategy Refinement:

    • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). Your product and unreacted piperazine will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities in the organic layer. Subsequently, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract your product back into an organic solvent.

    • Distillation: If the starting materials have significantly different boiling points from your product, fractional distillation under reduced pressure can be an effective purification method.[1][2]

Question 2: I am observing a significant amount of a di-substituted byproduct, 1,4-bis(2-piperidin-1-yl-ethyl)piperazine. How can I minimize its formation and remove it from my product?

Answer:

The formation of the di-substituted byproduct is a classic example of a competing reaction where the product itself acts as a nucleophile.

Causality:

The monosubstituted product, this compound, still possesses a reactive secondary amine on the piperazine ring. This can react with another molecule of the alkylating agent, 1-(2-chloroethyl)piperidine, leading to the di-substituted impurity.

Minimization and Removal Strategies:

  • Control Stoichiometry:

    • Use a significant excess of piperazine relative to the alkylating agent (e.g., 3-5 equivalents). This statistical advantage favors the reaction of the alkylating agent with the more abundant piperazine, minimizing the chance of a second substitution on the already-formed product.[3]

  • Chromatographic Separation:

    • Column Chromatography: Silica gel column chromatography is a robust method for separating the mono- and di-substituted products. Due to the presence of the additional basic nitrogen, the di-substituted product will have a higher affinity for the silica gel. A gradient elution is often most effective.

    • Recommended Solvent System: A common mobile phase for purifying piperazine derivatives is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.1-1%) to prevent peak tailing of the basic amines on the acidic silica gel.[4]

Table 1: Example Gradient for Column Chromatography

StepDichloromethane (%)Methanol (%)Triethylamine (%)Purpose
110000.5Elute non-polar impurities
29820.5Elute the desired mono-substituted product
390100.5Elute the di-substituted byproduct and other polar impurities

Question 3: My purified product appears as an oil and I am struggling to induce crystallization. What techniques can I try?

Answer:

Many piperazine derivatives are oils at room temperature or are prone to forming supersaturated solutions. Inducing crystallization can be challenging but is often achievable with the right approach.

Experimental Approaches to Induce Crystallization:

  • Solvent Selection:

    • The ideal crystallization solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Experiment with a range of solvents of varying polarities. Non-polar solvents like hexane or heptane, or slightly more polar solvents like diethyl ether or ethyl acetate, are often good starting points for piperazine derivatives.[5]

    • A solvent/anti-solvent system can also be effective. Dissolve your oily product in a small amount of a good solvent (e.g., methanol, dichloromethane) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

  • Physical Methods:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution to act as a template for further crystal growth.

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystallization.

  • Salt Formation:

    • If the freebase is proving difficult to crystallize, consider converting it to a salt (e.g., hydrochloride, hydrobromide, tartrate). Salts often have higher melting points and are more crystalline than their corresponding freebases. This can be achieved by dissolving the freebase in a suitable solvent (e.g., ethanol, isopropanol) and adding a stoichiometric amount of the corresponding acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, such as residual starting materials or low-boiling side products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is ideal for separating the desired product from non-volatile impurities and closely related byproducts like the di-substituted species.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your product and can be used to detect impurities if they are present in sufficient concentration (typically >1%).

Q2: How should I store purified this compound?

A2: As an amine, this compound is susceptible to oxidation and can be hygroscopic. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.[10][11]

Q3: Are there any safety precautions I should take when handling this compound and its reagents?

A3: Yes, standard laboratory safety practices for handling amines should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on handling, storage, and disposal.[10][12] Many piperazine derivatives are corrosive and can cause skin and eye irritation or burns.[10]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Caption: A decision-tree for selecting the appropriate purification strategy.

References

Technical Support Center: Navigating the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] However, its synthesis is not without challenges. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of piperazine derivatives, empowering you to streamline your experimental workflows and achieve higher yields and purity.

Part 1: Troubleshooting Guides

This section is designed to offer direct solutions to specific issues that may arise during your experiments.

Issue 1: Low Yield of Monosubstituted Piperazine & Formation of Disubstituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[4][5][6] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[4][6]

  • Slow Addition of Electrophile: Adding the electrophile dropwise at a low temperature can help to maintain a low concentration of the electrophile, further favoring reaction with the excess piperazine.

  • Mono-protection Strategy: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to ensure mono-substitution.[6][7] The protecting group can be removed in a subsequent step.

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[6][7]

Troubleshooting Workflow for Low Mono-Substitution Yield

G start Low Yield of Monosubstituted Product check_disub Significant Di-substitution Observed (TLC/LC-MS)? start->check_disub strategy Implement a Mono-substitution Strategy check_disub->strategy Yes other_issues Investigate Other Issues check_disub->other_issues No excess_pip Use 5-10 eq. of Piperazine strategy->excess_pip slow_add Slow Addition of Electrophile at Low Temp strategy->slow_add mono_prot Use Mono-protected Piperazine (e.g., N-Boc) strategy->mono_prot in_situ In Situ Mono-Protonation with 1 eq. Acid strategy->in_situ reagent_quality Check Reagent Purity and Stability other_issues->reagent_quality reaction_cond Optimize Reaction Conditions (Solvent, Temp, Time) other_issues->reaction_cond

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[4][5]

Parameter Potential Issue Troubleshooting & Optimization
Catalyst & Ligand Inappropriate choice for the specific aryl halide.Screen a variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., BINAP, XPhos). For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often necessary.[4][5]
Base Base may be too strong, causing starting material decomposition, or too weak, resulting in a slow reaction rate.If a strong base like NaOtBu leads to decomposition, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[4]
Solvent Poor solubility of reagents or instability of the catalytic species.Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4]
Temperature & Time Suboptimal temperature can lead to an incomplete reaction or decomposition.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[4]
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[4][8]

  • Column Chromatography: This is the most common method. To prevent tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[4][5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For piperazine itself, it can be purified by precipitation as its diacetate salt from acetone.[9]

  • Purification as a Hydrate: Piperazine can also be purified by forming its hexahydrate.[8]

Purification Strategy Decision Tree

G start Crude Piperazine Derivative is_solid Is the Product a Solid? start->is_solid cryst Attempt Recrystallization is_solid->cryst Yes is_basic Is the Product Sufficiently Basic? is_solid->is_basic No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Use Column Chromatography (with basic modifier if needed) is_basic->column No

Caption: Decision tree for selecting a purification strategy.

Part 2: Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[4]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture.

  • Purify by column chromatography to isolate N-Boc-piperazine.[4]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route. Careful control of reaction conditions and choice of reagents can minimize these.[4] The presence of a second nitrogen atom in piperazines can also lead to side reactions or inhibit the reactivity of catalytic systems in C-H functionalization reactions.[1][10]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A2: The most reliable method is a stepwise approach.[4][11] First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.

Q3: What are some of the challenges associated with C-H functionalization of the piperazine ring?

A3: Direct C-H functionalization of the piperazine ring is challenging due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity.[1][10][12] However, recent advances in photoredox catalysis and other methods are providing new avenues for the synthesis of C-substituted piperazines.[1][10]

Q4: My piperazine derivative is very polar and water-soluble. How can I effectively extract it from an aqueous workup?

A4: For highly polar and water-soluble piperazine derivatives, standard extractions with common organic solvents may be inefficient. Consider using a more polar solvent like butanol for extraction. Alternatively, continuous liquid-liquid extraction can be employed. Another strategy is to perform a solvent swap after the initial extraction to a solvent from which the product may be more easily isolated, for example, by precipitation.

Q5: Are there any safety concerns I should be aware of when working with piperazine and its derivatives?

A5: Piperazine is a corrosive substance and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Always handle piperazine and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Technical Support Center: Interpreting Analytical Data for 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(2-Piperidin-1-yl-ethyl)-piperazine. This document is designed for researchers, medicinal chemists, and analytical scientists who are synthesizing or analyzing this compound. This compound is a diamine featuring two distinct six-membered nitrogen-containing heterocyclic rings—piperidine and piperazine—connected by an ethylene linker. This unique structure presents specific challenges and signatures in its analytical data. This guide provides in-depth, field-proven insights into interpreting its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, structured in a practical question-and-answer format to address common issues encountered during analysis.

Troubleshooting Guides & Frequently Asked Questions (FAQs)
Part 1: ¹H NMR Spectrum Interpretation

Question: My ¹H NMR spectrum shows a complex, overlapping region of signals between 2.3 and 2.8 ppm. How can I confidently assign the protons of the piperidine ring, piperazine ring, and the ethyl linker?

Answer: This is the most common challenge when analyzing this molecule. The protons on the carbons adjacent to the nitrogen atoms (α-protons) in both rings and the ethyl linker protons all reside in a similar chemical shift range due to the deshielding effect of the electronegative nitrogen.

Causality & Troubleshooting Steps:

  • Understand the Individual Components: Before interpreting the full spectrum, consider the typical chemical shifts for each moiety.

    • Piperidine Ring: Protons α to the nitrogen (H-2', H-6') typically appear around 2.5-2.8 ppm, while the β (H-3', H-5') and γ (H-4') protons are more upfield, appearing around 1.4-1.7 ppm.[1]

    • Piperazine Ring: In an N-substituted piperazine, the protons on the carbons adjacent to the substituted nitrogen (H-2, H-6) will have a different chemical shift from those adjacent to the secondary amine (H-3, H-5). Both sets of protons typically resonate between 2.4 and 3.0 ppm.[2]

    • Ethyl Linker: The two methylene groups (-CH₂-N) will appear as two distinct signals, often as triplets if coupling is well-resolved, and are expected in the 2.5-2.8 ppm range.

  • Utilize 2D NMR Spectroscopy: To resolve the signal overlap, advanced NMR experiments are essential.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. You can "walk" along the spin systems. For instance, starting from the well-resolved upfield piperidine signals (H-3'/H-5' and H-4'), you can identify their coupling partners, the α-protons (H-2'/H-6'). Similarly, you can trace the connectivity of the two ethyl linker protons (H-α to H-β) and the two distinct sets of protons on the piperazine ring (H-2/H-6 coupling with H-3/H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful tool for this problem. It correlates each proton signal directly to the carbon it is attached to. Since the carbon signals are generally well-resolved in the ¹³C NMR spectrum, you can use the carbon assignments to definitively assign the overlapping proton signals.

  • Solvent and pH Adjustment: The chemical shift of protons on or near the basic nitrogen atoms can be sensitive to the solvent and pH. The protonation state of the nitrogens will significantly alter the electronic environment. Running the sample in D₂O with a drop of acid (like DCl) can protonate the nitrogens, causing a downfield shift of adjacent protons, which can sometimes improve signal separation.

Question: I am struggling to locate the N-H proton of the piperazine ring. Where should I expect to find it and why might it be difficult to see?

Answer: The secondary amine (N-H) proton of the piperazine ring is expected to appear as a broad singlet. Its chemical shift is highly variable and can range from approximately 1.5 to 4.0 ppm, and sometimes even further downfield.

Causality & Troubleshooting Steps:

  • Hydrogen Bonding & Exchange: The variability is due to its involvement in hydrogen bonding with the solvent or other molecules of the analyte. Furthermore, this proton undergoes chemical exchange with residual water or acidic protons in the solvent (e.g., H₂O in DMSO-d₆ or CDCl₃). This exchange process leads to signal broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

  • Confirmation Technique: To confirm its presence, perform a D₂O shake experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium (N-D), causing its signal to disappear from the spectrum. This is a definitive method for identifying labile N-H (and O-H) protons.

Part 2: ¹³C NMR Spectrum Interpretation

Question: How many distinct signals should I expect in the ¹³C NMR spectrum, and how can I assign them without ambiguity?

Answer: Due to the molecule's asymmetry, you should expect to see 11 distinct signals in the ¹³C NMR spectrum, one for each unique carbon atom.

Expected Signals & Assignment Strategy:

  • Count the Carbons:

    • Piperidine Ring: 3 signals (C-2'/C-6' are equivalent, C-3'/C-5' are equivalent, and C-4' is unique).

    • Piperazine Ring: 4 signals (C-2, C-3, C-5, C-6 are all non-equivalent due to the N-substitution).

    • Ethyl Linker: 2 signals (C-α and C-β).

  • Use DEPT Experiments: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for assignment.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.

    • DEPT-90: Shows only CH signals.

    • In your molecule, all 11 carbons are part of CH₂ groups, so you should expect to see 11 negative signals in a DEPT-135 spectrum. This confirms that there are no CH or CH₃ groups present.

  • Chemical Shift Prediction & HSQC/HMBC:

    • Carbons directly attached to nitrogen (C-α) will be the most downfield among the aliphatic signals, typically in the 45-60 ppm range.

    • The other aliphatic carbons (β and γ carbons of the piperidine ring) will be further upfield, around 20-30 ppm .

    • HSQC: As mentioned for ¹H NMR, this experiment correlates each carbon to its attached proton(s), providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is excellent for confirming the connectivity of the entire molecular framework. For example, you can observe a correlation from the ethyl linker protons (H-α, H-β) to the adjacent carbons in the piperidine and piperazine rings, confirming the linker's position.

Part 3: Mass Spectrometry (MS) Interpretation

Question: My Electron Ionization (EI) mass spectrum shows a very strong peak at m/z 98, which is not the molecular ion. What is this fragment and is it expected?

Answer: Yes, a base peak at m/z 98 is the classic and expected fragmentation pattern for this molecule under EI conditions. This ion corresponds to the N-methylenepiperidinium cation.

Fragmentation Mechanism (α-Cleavage):

The primary fragmentation pathway for acyclic amines in EI-MS is α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3] This process is highly favorable because it results in the formation of a stable, resonance-stabilized iminium cation.

  • Ionization: An electron is removed from one of the nitrogen lone pairs to form the molecular ion [M]˙⁺ at m/z 197.

  • α-Cleavage: The most favorable α-cleavage occurs at the Cα-Cβ bond of the ethyl linker, adjacent to the piperidine nitrogen.

  • Formation of m/z 98: This cleavage results in the formation of the highly stable N-methylenepiperidinium cation (C₆H₁₂N⁺) with a mass-to-charge ratio of 98. The other product is a neutral piperazin-1-yl-methyl radical, which is not detected.

This fragmentation is so favorable that the molecular ion peak at m/z 197 may be very weak or even absent in the 70 eV EI spectrum.

G cluster_M Molecular Ion [M]˙⁺ m/z 197 cluster_frag1 N-methylenepiperidinium Cation (Base Peak) m/z 98 cluster_frag2 Neutral Radical (Not Detected) M [C₁₁H₂₃N₃]˙⁺ frag1 [C₆H₁₂N]⁺ M->frag1 α-Cleavage frag2 C₅H₁₁N₂• M->frag2

Caption: Primary EI fragmentation pathway of this compound.

Question: What other fragment ions can help confirm the structure? And what should I expect if I use a soft ionization technique like Electrospray Ionization (ESI)?

Answer: While m/z 98 is the dominant peak, other fragments provide complementary structural evidence. The ionization technique dramatically changes the resulting spectrum.

Other Expected EI Fragments:

  • m/z 99: From α-cleavage at the Cα-Cβ bond adjacent to the piperazine nitrogen, forming the N-methylenepiperazinium cation. This is generally less abundant than m/z 98.

  • m/z 84: A common fragment from the piperidine ring, often corresponding to the loss of a hydrogen atom from the piperidine molecular ion itself ([C₅H₁₀N]⁺).

  • m/z 70 & m/z 56: These are characteristic fragment ions resulting from the breakdown of the piperazine or piperidine rings.[4][5]

  • m/z 112: Corresponds to the [Piperidine-CH₂-CH₂]⁺ fragment, resulting from the cleavage of the C-N bond between the ethyl group and the piperazine ring.

Electrospray Ionization (ESI-MS):

ESI is a "soft" ionization technique that imparts very little energy to the molecule. Therefore, you will not see the extensive fragmentation observed in EI-MS.

  • Expected Ion: Instead of fragmentation, you will primarily observe the protonated molecule , [M+H]⁺ .

  • Calculation: For C₁₁H₂₃N₃ (MW ≈ 197.33), the protonated molecule [C₁₁H₂₄N₃]⁺ will have a mass-to-charge ratio of m/z 198.2 . This peak should be the base peak in the full scan ESI mass spectrum.

  • Tandem MS (MS/MS): To obtain structural information with ESI, you must perform tandem mass spectrometry (MS/MS). This involves isolating the [M+H]⁺ precursor ion (m/z 198.2) and fragmenting it via collision-induced dissociation (CID). The resulting product ion spectrum will show characteristic fragments, often including ions corresponding to the loss of neutral piperidine or piperazine moieties.

Summary Data Tables
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsAssignmentPredicted Shift (ppm)MultiplicityIntegration
H-α, H-βEthyl Linker (-N-CH₂ -CH₂ -N-)~ 2.55 - 2.70Two overlapping triplets4H
H-2', H-6'Piperidine (α to N)~ 2.45 - 2.55Multiplet4H
H-2, H-6Piperazine (α to N-ethyl)~ 2.60 - 2.75Triplet (approx.)4H
H-3, H-5Piperazine (α to N-H)~ 2.85 - 2.95Triplet (approx.)4H
H-3', H-5', H-4'Piperidine (β, γ to N)~ 1.45 - 1.65Multiplet6H
N-HPiperazine~ 1.5 - 4.0 (variable)Broad Singlet1H
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AtomAssignmentPredicted Shift (ppm)
C-αEthyl Linker (-N-C H₂-CH₂-N-)~ 57.5
C-βEthyl Linker (-N-CH₂-C H₂-N-)~ 53.0
C-2', C-6'Piperidine (α to N)~ 54.5
C-2, C-6Piperazine (α to N-ethyl)~ 53.5
C-3, C-5Piperazine (α to N-H)~ 46.0
C-3', C-5'Piperidine (β to N)~ 26.0
C-4'Piperidine (γ to N)~ 24.5
Table 3: Key Mass Spectrometry Fragments
m/zIonizationFormulaIdentityExpected Abundance
198.2ESI[C₁₁H₂₄N₃]⁺[M+H]⁺Base Peak (ESI)
197.2EI[C₁₁H₂₃N₃]˙⁺Molecular IonLow to absent (EI)
98.1EI[C₆H₁₂N]⁺N-methylenepiperidiniumBase Peak (EI)
99.1EI[C₅H₁₁N₂]⁺N-methylenepiperaziniumMedium
84.1EI[C₅H₁₀N]⁺Piperidine ring fragmentMedium
70.1EI[C₄H₈N]⁺Piperazine/Piperidine ring fragmentMedium
56.1EI[C₃H₆N]⁺Piperazine/Piperidine ring fragmentMedium
Standard Experimental Protocols
Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Recommended: Chloroform-d (CDCl₃) is a good first choice. Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are also suitable. Note that the N-H proton will exchange with the hydroxyl group in CD₃OD.

  • Internal Standard: CDCl₃ typically contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If not present, a few microliters can be added.

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.

  • Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra as needed on a 400 MHz or higher spectrometer.

G cluster_workflow NMR Workflow A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ (~0.6 mL) A->B C Transfer to NMR Tube B->C D Acquire Spectra (¹H, ¹³C, 2D) C->D E Process & Analyze D->E

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 2: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

References

Technical Support Center: A Researcher's Guide to 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(2-Piperidin-1-yl-ethyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The chemical integrity of your reagents is paramount to achieving reproducible and reliable results. This compound, a complex diamine, possesses inherent structural features—specifically, multiple tertiary amine sites within two saturated heterocyclic rings—that render it susceptible to degradation if not stored and handled with appropriate care. This guide provides a comprehensive overview of potential degradation pathways, best practices for storage, and troubleshooting protocols to ensure the long-term stability and purity of your samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound? For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended to minimize both thermal and oxidative degradation.[4] The container headspace should be purged with an inert gas like argon or nitrogen to displace oxygen.[3]

Q2: My sample of this compound has turned yellow/brown. Is it still usable? A color change is a common visual indicator of chemical degradation. Piperazine and its derivatives can darken when exposed to light or air.[5] This is often due to oxidative processes or the formation of minor, highly colored impurities. While a slight color change may not significantly impact purity for some applications, it warrants immediate purity verification via an analytical method like HPLC or LC-MS before use. For sensitive applications, it is best to use a fresh, uncolored lot.

Q3: What are the primary causes of degradation for this compound? The main degradation pathways are oxidation, thermal degradation, and photodegradation.[6]

  • Oxidation: The tertiary amine groups are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, and the presence of metal ion catalysts.[7][8]

  • Thermal Degradation: Elevated temperatures provide the activation energy for various degradation reactions, which can include ring-opening of the piperazine or piperidine structures.[7][9][10]

  • Photodegradation: Piperazine compounds can be light-sensitive. Exposure to UV or ambient light can initiate radical reactions, leading to impurity formation.

Q4: How can I be sure my stored sample is still pure enough for my experiment? Visual inspection is the first step, but it is not sufficient. The definitive method is to perform a purity analysis on your sample and compare it to the Certificate of Analysis (CoA) provided with the new material. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard method for quantifying purity and detecting degradation products.[11][12][13]

Q5: Is it absolutely necessary to store this compound under an inert atmosphere? For maximum long-term stability and to prevent the slow creep of oxidative degradation, yes. The nitrogen atoms in the piperazine and piperidine rings are susceptible to oxidation by atmospheric O₂.[14][15] Storing under an inert gas like nitrogen or argon displaces this oxygen, effectively halting this degradation pathway and preserving the compound's purity over extended periods.[3] This is especially critical for reference standards or material used in cGMP processes.

Section 2: Troubleshooting Guide for Suspected Degradation

Encountering unexpected results can be frustrating. This guide helps you diagnose if compound degradation is the root cause.

Issue: Inconsistent Experimental Data or Visual Change in Material

If you observe issues like poor reproducibility, unexpected side products in a reaction, or a physical change in your material (e.g., color, clumping), follow this troubleshooting workflow.

Step 1: Quarantine the Material Immediately cease using the suspected batch of this compound. Label it clearly as "Under Investigation" to prevent accidental use by others.

Step 2: Perform a Root Cause Analysis Use the following diagnostic flowchart to identify the likely cause of degradation.

RootCauseAnalysis start Suspected Degradation (e.g., color change, bad results) storage_check Review Storage Conditions start->storage_check temp_ok Temperature Correct? (e.g., refrigerated/frozen) storage_check->temp_ok atmosphere_ok Inert Atmosphere? (e.g., blanketed with N2/Ar) temp_ok->atmosphere_ok Yes cause_thermal Root Cause: Thermal Degradation temp_ok->cause_thermal No light_ok Protected from Light? (e.g., amber vial, in dark) atmosphere_ok->light_ok Yes cause_oxidative Root Cause: Oxidative Degradation atmosphere_ok->cause_oxidative No cause_photo Root Cause: Photodegradation light_ok->cause_photo No action Action: Re-analyze purity via HPLC. Discard if out of spec. light_ok->action Yes (Consider age/contamination) cause_thermal->action cause_oxidative->action cause_photo->action

Caption: Troubleshooting workflow for suspected compound degradation.

Step 3: Analytical Verification Perform a purity analysis using a validated analytical method (see Protocol 3.2) and compare the results to the original CoA. Pay close attention to the appearance of new impurity peaks or a decrease in the main peak's area percentage.

Step 4: Corrective and Preventative Actions (CAPA)

  • Corrective Action: If the material is confirmed to be degraded, discard it according to your institution's hazardous waste disposal procedures.

  • Preventative Action: Review and revise your storage and handling procedures based on the identified root cause. Implement the recommended protocols in Section 3 for all new batches of the compound.

Section 3: Technical Protocols & Methodologies

Adherence to standardized protocols is the best defense against compound degradation.

Protocol 3.1: Recommended Long-Term Storage
  • Receiving: Upon receipt, visually inspect the container for an intact seal and note the material's initial appearance and the CoA purity.

  • Environment: Transfer the compound to its designated storage location immediately. This should be a refrigerator (2-8°C) or freezer (-20°C) that is monitored and dedicated to chemical storage.

  • Inerting: If the compound is in its original container and will be used infrequently, ensure the cap is tightly sealed. If you have transferred it or opened it multiple times, gently flush the container's headspace with a stream of dry nitrogen or argon for 15-30 seconds before sealing tightly.

  • Light Protection: Store the container inside a secondary opaque box or in a designated dark part of the storage unit to protect it from light.

  • Labeling: Ensure the container is clearly labeled with the compound name, batch number, date received, and re-test date (e.g., 12 months from receipt).

Protocol 3.2: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general framework. Method parameters must be optimized for your specific instrumentation.

  • Standard Preparation: Prepare a stock solution of a known-good reference standard at ~1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Create a working standard by diluting this stock to ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample under investigation at the same concentration (~0.1 mg/mL) in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm or 254 nm.

  • Analysis: Inject the sample and compare its chromatogram to the reference standard. Look for new peaks (degradants) or a reduction in the area % of the main peak.

Protocol 3.3: Inert Atmosphere Aliquoting Workflow

To preserve the integrity of a bulk container, aliquot smaller, single-use quantities.

AliquotingWorkflow start Prepare Materials (Bulk container, empty vials, N2 line) step1 Insert two needles into a clean, dry receiving vial: - One for N2 gas in - One for pressure relief out start->step1 step2 Purge receiving vial with a gentle stream of N2 for 1-2 min step1->step2 step3 Quickly unseal bulk container, transfer required amount to vial, and reseal bulk container step2->step3 step4 Purge headspace of the newly filled vial with N2 for 30 sec step3->step4 step5 Remove needles and immediately seal vial with a PTFE-lined cap step4->step5 end Label vial and store properly step5->end

Caption: Step-by-step workflow for aliquoting under an inert atmosphere.

Section 4: The Science of Degradation

Understanding the chemical mechanisms of degradation reinforces the importance of proper handling.

Primary Degradation Pathways

  • Oxidative Degradation: The lone pairs of electrons on the tertiary nitrogen atoms are prime targets for oxidizing agents, including atmospheric oxygen. This can lead to the formation of N-oxides, which can alter the compound's biological activity and physical properties. The reaction can be initiated by light or heat and catalyzed by trace metals.[7][16][17] A subsequent reaction of alkyl radicals with O₂ can also lead to the formation of cyclic imines.[17]

OxidationPathway cluster_main Oxidative Degradation Reactant This compound Oxidant + O₂, light, heat, or metal ions Product1 N-Oxide Derivatives Oxidant->Product1 Product2 Ring-Opened Products (e.g., amides, aldehydes) Oxidant->Product2

Caption: Simplified schematic of oxidative degradation pathways.

  • Thermal Degradation: At elevated temperatures (e.g., >150°C), SN2 substitution reactions can occur, where one piperazine molecule attacks another, leading to ring-opening and the formation of oligomeric impurities.[7][10] While significant thermal degradation requires high temperatures, even moderately elevated temperatures (e.g., prolonged storage at room temperature) can accelerate other degradation pathways.[4]

Common Degradants and Impurities

Based on studies of similar piperazine structures, potential degradation products to be aware of include:

  • N-oxides: Formed from direct oxidation of the nitrogen atoms.[14]

  • N-formylpiperazines: A common product of both oxidative and thermal degradation.[7][18]

  • Ethylenediamine and related species: Resulting from the cleavage of the piperazine ring.[18][19]

  • Nitrosamines: Can form in the presence of nitrogen oxides (NOx), which can be present in some laboratory environments.[19]

Section 5: Data Summary Table

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Freezer or Refrigerator)[4]Slows reaction kinetics of all degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)[3]Prevents oxidation of the tertiary amine functional groups.[8]
Light Exposure Store in Dark (Amber vial or in a box)[3]Prevents initiation of photodegradation pathways.[5]
Container Tightly Sealed, Original Container (Glass with PTFE-lined cap)[1]Prevents exposure to atmospheric moisture and oxygen.
Avoid Storing Near Strong acids, strong oxidizing agents, sources of heat or ignition.[2][20]Prevents violent reactions and accelerated decomposition.

References

Troubleshooting inconsistent results in assays with 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assays with 1-(2-Piperidin-1-yl-ethyl)-piperazine

A Senior Application Scientist's Guide to Consistent and Reproducible Results

Welcome to the technical support center for researchers utilizing this compound (CAS: 22763-65-1). This guide is designed to provide in-depth, field-proven insights into troubleshooting the common and complex issues that can arise during experimentation. Inconsistent results are often not random; they are indicators of underlying physicochemical or biological phenomena. By approaching these challenges systematically, we can ensure the integrity and reproducibility of your data.

This document moves beyond simple checklists to explain the causality behind experimental observations and protocol choices, empowering you to become proficient in diagnosing and resolving assay variability.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. If your issue persists, please proceed to the detailed Troubleshooting Guides.

Q1: My primary biological assay is yielding inconsistent results (e.g., high well-to-well variability, poor dose-response curve). What is the most common culprit?

A1: The most frequent causes of inconsistency with piperazine derivatives can be traced back to three fundamental areas: compound integrity, solubility, and stability. Before investigating complex biological variables, it is imperative to rule out these physicochemical factors. Poor aqueous solubility is a very common challenge with piperazine-containing compounds.[1] If the compound precipitates in your assay buffer, its effective concentration becomes unknown and highly variable, leading directly to inconsistent results.[2][3]

A systematic troubleshooting approach is the most efficient path to identifying the root cause. We recommend starting with the workflow outlined below.

Troubleshooting_Workflow cluster_purity Purity Checks cluster_solubility Solubility & Stability Checks Start Inconsistent Assay Results Purity Step 1: Verify Compound Identity & Purity (>95%) Start->Purity Begin Here Solubility Step 2: Assess Solubility & Stability in Assay Medium Purity->Solubility If Purity is Confirmed Purity_NMR NMR for Structure Purity->Purity_NMR Purity_MS HRMS for Mass Purity->Purity_MS Purity_HPLC HPLC for Purity Purity->Purity_HPLC Assay Step 3: Evaluate Assay Parameters Solubility->Assay If Soluble & Stable Sol_Kinetic Determine Kinetic Solubility Solubility->Sol_Kinetic Sol_pH Adjust pH (if possible) Solubility->Sol_pH Sol_Stability HPLC Stability Check Over Time Solubility->Sol_Stability OffTarget Step 4: Investigate Potential Off-Target Effects Assay->OffTarget If Assay Controls are Valid

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Q2: I purchased the compound from a vendor. Do I still need to verify its purity and identity?

A2: Absolutely. While commercial vendors provide a Certificate of Analysis (CoA), it is a critical best practice in drug discovery to independently verify the identity and purity of a compound batch, especially when troubleshooting. The CoA may not reflect potential degradation during shipping or storage. A purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC), is the generally accepted standard for most biological assays.[2] Structural confirmation via Nuclear Magnetic Resonance (NMR) and mass confirmation by High-Resolution Mass Spectrometry (HRMS) are essential to ensure you are working with the correct molecule.[2]

Q3: My compound is dissolved in 100% DMSO for a stock solution, but I still suspect precipitation in the aqueous assay buffer. How can I improve its solubility?

A3: This is a classic solubility challenge. A high-concentration DMSO stock does not guarantee solubility when diluted into an aqueous medium. The piperazine and piperidine moieties in this compound are basic.[4] This provides a key troubleshooting opportunity:

  • pH Adjustment: The compound's solubility can be significantly increased by lowering the pH of the assay buffer.[1] The basic nitrogen atoms become protonated, increasing the molecule's polarity and affinity for water. Determine if your assay's biology can tolerate a slightly more acidic buffer (e.g., pH 6.8 or 7.0 instead of 7.4).

  • Salt Formation: For future experiments, consider converting the free base into a salt (e.g., hydrochloride or mesylate). This is a highly effective and standard industry practice to enhance the aqueous solubility of basic compounds.[1]

  • Co-solvent Optimization: Ensure the final concentration of DMSO in your assay is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[3]

Q4: The compound shows high potency in my biochemical (e.g., purified enzyme) assay but is significantly weaker in my cell-based assay. What could explain this discrepancy?

A4: This common scenario points towards issues with Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the cellular level.[2] Several factors could be at play:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3] In silico prediction of properties like LogP and polar surface area can provide initial clues.

  • Rapid Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.

  • Metabolic Instability: Cellular enzymes, such as cytochrome P450s, could be rapidly metabolizing your compound into an inactive form.[3]

In-Depth Troubleshooting Guides

Guide 1: Protocol for Compound Identity and Purity Verification

Trust in your results begins with trust in your materials. Use this guide to validate your sample of this compound.

Objective: To confirm the chemical structure and determine the purity of the compound to be ≥95%.

1.1. Purity Determination by HPLC This method separates the main compound from any impurities.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Sample Prep: Prepare a 1 mg/mL stock in DMSO, then dilute to ~15 µg/mL in a 50:50 mix of Mobile Phase A and B.

  • Method:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[2]

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate.

    • Monitor at 214 nm and 254 nm.

  • Analysis: Calculate the area of the main peak as a percentage of the total peak area. The purity should be ≥95%.

1.2. Identity Confirmation by Mass Spectrometry (MS) and NMR

  • High-Resolution Mass Spectrometry (HRMS): Infuse the sample to obtain the exact mass. The observed mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass for C11H24N3⁺ (Calculated: 198.1965).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The observed chemical shifts, coupling constants, and integration values should be fully consistent with the structure of this compound.

Parameter Technique Acceptance Criterion Rationale
PurityHPLC-UV≥95%Ensures that the observed biological effect is not due to an active impurity.[2]
Identity (Mass)HRMSObserved mass ± 5 ppm of theoreticalConfirms the elemental composition and molecular weight of the compound.[2]
Identity (Structure)¹H & ¹³C NMRSpectrum consistent with proposed structureConfirms the precise atomic connectivity and chemical environment.[2]
Table 1: Analytical techniques and acceptance criteria for compound validation.
Guide 2: Addressing Solubility and Stability Challenges

Precipitation and degradation are primary sources of non-reproducible data.

2.1. Protocol for Determining Kinetic Solubility in Assay Buffer

This protocol determines the concentration at which your compound begins to precipitate under your specific assay conditions.

  • Materials: Your compound, DMSO, your specific assay buffer (e.g., PBS pH 7.4), and a nephelometer or plate reader capable of measuring turbidity.

  • Method:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, perform serial dilutions of the DMSO stock directly into your assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

    • Include buffer-only and buffer + DMSO controls.

    • Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

    • Measure the turbidity by reading absorbance at ~620 nm or using a nephelometer.

    • The concentration at which turbidity significantly increases above the DMSO control is your kinetic solubility limit. Your assay concentrations should remain well below this limit.

Solubility_Logic Start Suspect Poor Solubility Determine_KS Determine Kinetic Solubility in Assay Medium Start->Determine_KS Precipitation Precipitation Observed? Determine_KS->Precipitation Proceed Proceed with Assay (Concentration < KS limit) Precipitation->Proceed No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Yes Adjust_pH Adjust Buffer pH (e.g., to 6.8) Troubleshoot->Adjust_pH Formulation Consider Advanced Formulation (e.g., Salt form, Nanosuspension) Troubleshoot->Formulation

Caption: Decision workflow for addressing suspected solubility issues.[1]

2.2. Assessing Compound Stability in Media

  • Method:

    • Spike your compound into your complete cell culture medium at a relevant concentration (e.g., 10 µM).

    • Take an aliquot at Time 0.

    • Incubate the medium under your exact experimental conditions (e.g., 37°C, 5% CO₂).

    • Take further aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Immediately quench any potential enzymatic activity by adding an excess of cold acetonitrile and centrifuging to precipitate proteins.

    • Analyze the supernatant from each time point by HPLC, comparing the peak area of the parent compound to the Time 0 sample.

  • Analysis: A significant decrease (>10-15%) in the parent peak area over the course of your experiment indicates instability, which can lead to a loss of potency and inconsistent results.[3]

Guide 3: Differentiating On-Target vs. Off-Target Effects

If your compound is pure, soluble, and stable, but results remain inconsistent or unexpected (e.g., high cytotoxicity), off-target effects may be the cause. Piperazine-containing scaffolds are known to interact with a variety of biological targets, particularly CNS receptors like serotonin and dopamine receptors.[5][6]

3.1. Initial Cytotoxicity Assessment

First, determine if the compound is causing general cell death, which can confound any specific assay readout.

  • Assay: A simple viability assay like MTT or CellTiter-Glo®.

  • Method:

    • Seed your cells in a 96-well plate and allow them to adhere.

    • Treat with a broad concentration range of your compound for the duration of your primary assay (e.g., 48 hours).

    • Include a vehicle-only control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Perform the viability assay according to the manufacturer's protocol.[7]

  • Analysis: If significant cytotoxicity is observed at or near the concentrations where you see your desired effect, the "activity" could be an artifact of cell death. A large window between the cytotoxic concentration and the on-target potency suggests the primary effect is not due to general toxicity.[3]

3.2. Strategy for Off-Target Deconvolution

  • Computational Screening: Use in silico methods like similarity searches or molecular docking to predict potential off-target interactions based on the compound's structure.[3] This can provide a list of likely off-target candidates (e.g., hERG channel, specific GPCRs).

  • Broad Off-Target Screening: Utilize a commercial service to screen your compound against a panel of common off-targets (e.g., the SafetyScreen44 panel from Eurofins). This provides a broad overview of potential liabilities.[3]

  • Functional Counter-Assays: If a specific off-target is suspected, test your compound in a functional assay for that target. For example, if you suspect interaction with a specific GPCR, perform a receptor binding or signaling assay for that receptor.

References

Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of bioavailability for this important class of molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, but its physicochemical properties can often lead to suboptimal pharmacokinetic profiles.[1][2][3] This resource provides actionable, field-proven insights to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles faced when working to improve the bioavailability of piperazine derivatives.

Q1: My piperazine compound shows poor aqueous solubility. What is the most straightforward initial approach to address this?

Poor aqueous solubility is a frequent limiting factor for the oral bioavailability of piperazine-based drugs.[4][5] The most direct and often highly effective initial strategy is salt formation .[4][6] Since the piperazine moiety is basic, it readily forms salts with acidic counterions. This conversion can significantly enhance aqueous solubility and dissolution rates.[4][6][7]

Causality: The formation of a salt introduces ionic character to the molecule, which improves its interaction with polar solvents like water. This disrupts the crystal lattice energy of the solid form, making it easier for the compound to dissolve.

Experimental Protocol: Small-Scale Salt Screening

Objective: To rapidly identify a suitable salt form with improved aqueous solubility.

Materials:

  • Your piperazine-based compound (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, citric acid, adipic acid).[6][8]

  • Solvents (e.g., isopropanol, ethanol, acetone, water)

  • Small-scale vials (e.g., 1.5 mL HPLC vials)

  • Stir plate and stir bars

Procedure:

  • Solution Method:

    • Dissolve a known amount of your piperazine free base in a minimal amount of a suitable organic solvent.

    • In separate vials, add a stoichiometric equivalent (typically a 1:1 or 1:2 molar ratio) of each selected acid.

    • Allow the solutions to stir at a controlled temperature.

    • If a precipitate forms, isolate the solid via filtration or centrifugation.

    • If no precipitate forms, slowly evaporate the solvent to encourage crystallization.[6]

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.

    • Isolate the solid phase.[6]

  • Characterization:

    • Wash the resulting solid with a small amount of cold solvent and dry under vacuum.

    • Assess the aqueous solubility of each salt form and compare it to the free base.

    • Further characterization using techniques like PXRD, DSC, and TGA is recommended to confirm salt formation and assess stability.[4][9]

Q2: I'm observing high variability in my in vivo pharmacokinetic data after oral administration. Could first-pass metabolism be the issue?

High inter-individual variability in plasma concentrations following oral dosing is a classic indicator of significant first-pass metabolism .[10] This phenomenon involves the metabolism of a drug, primarily in the gut wall and liver, before it reaches systemic circulation.[10][11][12] Piperazine derivatives are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[13][14]

Causality: The extent of first-pass metabolism can differ significantly between individuals due to genetic polymorphisms in metabolizing enzymes, leading to variable drug exposure.[10][11]

Troubleshooting Workflow: Investigating First-Pass Metabolism

G A High In Vivo Variability Observed B Hypothesis: Significant First-Pass Metabolism A->B C In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B->C D High Clearance/Metabolism? C->D E Identify Major Metabolizing Enzymes (CYP Phenotyping) D->E Yes H Low Clearance/Metabolism D->H No F Consider Prodrug Approach to Mask Metabolic Site E->F G Explore Alternative Routes of Administration (e.g., IV, Sublingual) E->G I Investigate Other Factors: - Efflux Transporters - Poor Solubility/Dissolution H->I

Caption: Workflow for investigating high in vivo variability.

Part 2: Advanced Formulation and Delivery Strategies

If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

Q3: Salt formation did not sufficiently improve the bioavailability of my compound. What are the next logical steps?

When salt formation is not viable, several advanced strategies can be employed. The choice depends on the specific physicochemical properties of your compound.

  • Prodrug Approach: This involves chemically modifying the parent drug to create an inactive or less active molecule that is converted to the active form in vivo.[6][15] This can be used to mask metabolically labile sites or improve solubility.[15][16] For instance, adding a phosphate group can dramatically increase aqueous solubility.[6][17]

  • Nanosuspension: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][18][19]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can overcome the crystal lattice energy, leading to higher apparent solubility and faster dissolution.[7][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance aqueous solubility.[6][18][20]

Data Summary: Comparison of Advanced Formulation Strategies

StrategyMechanism of Bioavailability EnhancementKey AdvantagesCommon Challenges
Prodrug Alters physicochemical properties (e.g., solubility, permeability); can bypass first-pass metabolism.[15]Can be tailored to specific barriers; potential for targeted delivery.[16]Requires chemical synthesis and validation; in vivo conversion rates can vary.
Nanosuspension Increases surface area for dissolution; improves saturation solubility.[6][19]Applicable to many poorly soluble compounds; can be scaled up.Physical stability (particle growth) can be an issue; requires specialized equipment.
Solid Dispersion Maintains the drug in a high-energy amorphous state, increasing solubility and dissolution.[7][18]Significant solubility enhancement is possible.Physical and chemical stability of the amorphous form can be a concern.
Cyclodextrin Complexation Forms a host-guest inclusion complex, shielding the hydrophobic drug and presenting a hydrophilic exterior.[5][6]Rapid dissolution; established regulatory pathway.Limited by the size of the drug molecule and the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins at high doses.[18]

Experimental Protocol: Preparation of a Nanosuspension via Solvent Precipitation

Objective: To prepare a nanosuspension of a poorly soluble piperazine derivative to enhance its dissolution rate.

Materials:

  • Piperazine derivative

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., Poloxamer 188, HPMC, PVP)

  • Purified water

  • High-speed homogenizer or stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a concentrated solution.[6]

  • Aqueous Phase Preparation: Dissolve the stabilizer in purified water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent shift will cause the drug to precipitate as nanoparticles.[6]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[6]

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the zeta potential to evaluate physical stability.

    • Perform in vitro dissolution studies and compare the dissolution profile to the unformulated drug.

Q4: My compound has good solubility but still exhibits poor oral absorption. What could be the underlying mechanism?

If solubility is not the limiting factor, poor membrane permeability and/or the action of efflux transporters are likely culprits.[21][22] Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and actively pump drugs back into the intestinal lumen, thereby reducing net absorption.[21][23]

Causality: Piperazine-based compounds can be substrates for these transporters.[24] High efflux activity can significantly limit the amount of drug that crosses the intestinal barrier to enter the bloodstream, resulting in low bioavailability.[21][23]

Investigating Efflux Transporter Involvement

G A Good Solubility, Poor Absorption B Hypothesis: Efflux Transporter Substrate A->B C Caco-2 Permeability Assay B->C D Calculate Efflux Ratio (ER) (Papp B->A / Papp A->B) C->D E ER > 2? D->E F Confirmed Efflux Substrate E->F Yes I Not a significant efflux substrate E->I No G Co-dose with known inhibitors (e.g., Verapamil for P-gp) F->G H Explore formulation with efflux inhibitors (e.g., Piperine) G->H J Investigate other factors: - Gut wall metabolism - Poor permeability (non-transporter related) I->J

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(2-Piperidin-1-yl-ethyl)-piperazine. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro validation, and compare its potential activity profile with established pharmacological agents. Our approach is grounded in scientific integrity, ensuring that the described methodologies offer a self-validating system for robust and reproducible results.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The molecular architecture of this compound is of significant interest to medicinal chemists. It incorporates both a piperazine and a piperidine moiety, structural motifs prevalent in a multitude of biologically active compounds. The piperazine ring is a well-known pharmacophore found in drugs targeting a wide array of receptors, including those for dopamine and serotonin.[1][2] The addition of the piperidin-1-yl-ethyl group introduces structural elements that have been associated with affinity for sigma receptors.[3][4][5]

Given its hybrid structure, we hypothesize that this compound may exhibit a polypharmacological profile, potentially interacting with:

  • Dopamine Receptors (D2/D3): The core piperazine structure is a common feature in many dopamine receptor ligands.[6][7][8]

  • Sigma-1 (σ1) Receptors: The presence of the piperidine moiety suggests a potential for interaction with this intracellular chaperone protein.[3][4][5]

This guide will outline the experimental workflow to test these hypotheses and characterize the compound's biological activity.

Experimental Validation: A Step-by-Step Approach

To empirically determine the biological activity of this compound, a tiered screening approach is recommended. This will begin with receptor binding assays to determine affinity, followed by functional assays to elucidate the compound's effect on receptor signaling.

Workflow for Biological Activity Validation

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Comparative Analysis Receptor_Binding_Assays Receptor Binding Assays (Determine Affinity - Ki) Dopamine_D2_Binding Dopamine D2 Receptor_Binding_Assays->Dopamine_D2_Binding Target Identification Dopamine_D3_Binding Dopamine D3 Receptor_Binding_Assays->Dopamine_D3_Binding Sigma1_Binding Sigma-1 (σ1) Receptor_Binding_Assays->Sigma1_Binding D2_Functional Dopamine D2 Functional Assays (cAMP Inhibition / β-Arrestin Recruitment) Dopamine_D2_Binding->D2_Functional If significant binding Sigma1_Functional Sigma-1 Functional Assays (Calcium Mobilization / Reporter Gene) Sigma1_Binding->Sigma1_Functional If significant binding Functional_Assays Functional Assays (Determine Efficacy - EC50/IC50) Functional_Assays->D2_Functional Elucidate Mechanism Functional_Assays->Sigma1_Functional Comparative_Analysis Comparative Analysis D2_Functional->Comparative_Analysis Sigma1_Functional->Comparative_Analysis Compare_Alternatives Compare with known D2/D3 and σ1 Ligands Comparative_Analysis->Compare_Alternatives

Caption: Experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

The initial step is to determine the binding affinity (Ki) of this compound for our hypothesized targets. This is typically achieved through competitive radioligand binding assays.[9][10]

Protocol: Radioligand Binding Assay for Dopamine D2 and Sigma-1 Receptors

  • Cell Culture: Utilize CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor or Sigma-1 Receptor.[11]

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand ([³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors) and varying concentrations of the test compound (this compound).[9][12]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Upon confirmation of binding, the next critical step is to determine the functional consequence of this interaction. Does this compound act as an agonist, antagonist, or inverse agonist?

Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

The Dopamine D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][13]

  • Cell Culture and Plating: Use CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor and plate them in a 96-well or 384-well plate.[11]

  • Compound Treatment: Treat the cells with varying concentrations of this compound. To measure antagonism, co-incubate with a known D2 agonist (e.g., Quinpirole).

  • cAMP Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

Sigma-1 receptor activation can modulate intracellular calcium signaling.

  • Cell Culture and Dye Loading: Use a cell line endogenously expressing or overexpressing the Sigma-1 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation and Fluorescence Measurement: To assess antagonism, after incubation with the test compound, stimulate the cells with a known Sigma-1 receptor agonist (e.g., PRE-084).[3] Monitor the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence intensity to determine the EC50 or IC50 of the compound.

Comparative Analysis: Benchmarking Against Established Ligands

To contextualize the experimental findings, it is essential to compare the in vitro pharmacological profile of this compound with that of well-characterized, clinically relevant compounds.

CompoundPrimary Target(s)Known ActivityRationale for Comparison
Haloperidol Dopamine D2 Receptor, Sigma-1 & Sigma-2 ReceptorsAntagonistA classic antipsychotic with affinity for both hypothesized target classes of the test compound.[14]
Quinpirole Dopamine D2/D3 ReceptorsAgonistA standard selective agonist used to probe D2/D3 receptor function.
(+)-Pentazocine Sigma-1 ReceptorAgonistA prototypical Sigma-1 receptor agonist.[9]
PRE-084 Sigma-1 ReceptorSelective AgonistA highly selective agonist for the Sigma-1 receptor.[3]
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4 ReceptorHigh-affinity ligandA structurally related piperazine derivative with demonstrated high affinity for a dopamine receptor subtype.[8]

The experimental data for this compound should be tabulated alongside the data for these reference compounds to provide a clear, comparative overview of its potency and selectivity.

Visualizing the Signaling Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate the canonical signaling pathways of the hypothesized targets.

Dopamine D2 Receptor Signaling

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Agonist Binding beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Canonical G-protein dependent and independent signaling pathways of the Dopamine D2 receptor.

Sigma-1 Receptor Signaling

G cluster_0 Sigma-1 Receptor Signaling Sigma1R Sigma-1 Receptor (ER Membrane) IP3R IP3 Receptor Sigma1R->IP3R Modulation Client_Proteins Client Proteins (e.g., Ion Channels) Sigma1R->Client_Proteins Chaperone Activity Calcium Ca2+ Release from ER IP3R->Calcium Gating

Caption: The role of the Sigma-1 receptor as a molecular chaperone and modulator of intracellular calcium signaling.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at hypothesized targets such as dopamine and sigma receptors, and comparing its profile to established ligands, researchers can gain valuable insights into its potential therapeutic applications. The detailed protocols and logical workflow presented herein are designed to ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development.

References

A Comparative Efficacy Analysis of 1-(2-Piperidin-1-yl-ethyl)-piperazine and Structurally Related Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] Its unique physicochemical properties, including the ability to modulate lipophilicity and basicity, make it a versatile building block for designing novel therapeutic agents.[2] This guide provides an in-depth comparative analysis of the efficacy of 1-(2-Piperidin-1-yl-ethyl)-piperazine and its structural analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential efficacy by examining structurally similar compounds and the impact of specific chemical modifications on biological activity. This guide will synthesize findings from various studies on N,N'-disubstituted piperazines to provide a comprehensive overview.

The Structural Landscape: this compound and its Analogs

The core structure of this compound features a piperazine ring substituted at one nitrogen with an ethyl-piperidine moiety. This unique combination of two distinct saturated heterocyclic rings presents an interesting pharmacological profile. To understand its potential efficacy, we will compare it with analogs where the piperidine ring is replaced by other functionalities or where the substitution pattern on the piperazine ring is altered.

A critical aspect in the design of piperazine-based drugs is the nature of the substituents on the nitrogen atoms, which significantly influences their pharmacological activity.[3] For instance, the replacement of a piperazine ring with a piperidine ring has been shown to dramatically affect receptor affinity and selectivity.[4][5]

Comparative Efficacy Across Therapeutic Areas

The versatility of the piperazine scaffold allows its derivatives to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuropharmacological effects.[6][7][8] Below, we explore the potential efficacy of this compound in these areas by comparing it with relevant analogs.

Anticancer Activity

Numerous piperazine derivatives have demonstrated potent anticancer activity.[9] The introduction of a piperazine moiety to natural products has, in some cases, significantly enhanced their antitumor effects.[1] For example, studies on vindoline-piperazine conjugates have shown that the nature of the N-substituent on the piperazine ring is crucial for their antiproliferative activity.[10]

While no direct anticancer data for this compound was found, a structurally related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been synthesized as an intermediate for small molecule anticancer drugs.[11] This suggests that the piperidin-1-yl-ethyl side chain could be a valuable pharmacophore in the design of novel anticancer agents.

To illustrate the potential for anticancer efficacy within this structural class, the following table summarizes the in vitro activity of some N-substituted piperazine derivatives against various cancer cell lines.

Compound IDN-Substituent on PiperazineCancer Cell LineIC50 (µM)Reference
Analog A 4-(3-phenylpropyl)MultipleVaries[12]
Analog B BenzhydrylMultipleVaries[13]
Analog C 2-Aryl-2-adamantylMelanomaLow µM[14]

This table is a representative summary. For detailed structures and a complete list of tested cell lines, please refer to the cited literature.

Antimicrobial Activity

Piperazine derivatives have also been extensively investigated for their antimicrobial properties.[7][15] The substitution on the piperazine nitrogen plays a critical role in determining the spectrum and potency of antimicrobial activity.[16] For instance, a study on N-alkyl and N-aryl piperazine derivatives showed significant activity against various bacterial strains.[16]

Although specific antimicrobial data for this compound is not available, the general antimicrobial potential of piperazine derivatives is well-established. The combination of the piperazine and piperidine rings in the target molecule could offer a unique profile against a range of pathogens.

The following table presents the antimicrobial activity of representative piperazine analogs.

Compound IDN-Substituent on PiperazineBacterial StrainMIC (µg/mL)Reference
Analog D N-ArylS. aureus, E. coliVaries[17]
Analog E 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesL. monocytogenesLow µM[18]

MIC: Minimum Inhibitory Concentration. This table is for illustrative purposes. Please consult the original publications for detailed information.

Neuropharmacological Activity

The piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics and antidepressants.[8][19][20] The interaction of piperazine derivatives with various neurotransmitter receptors, such as dopamine and serotonin receptors, is well-documented.[12]

A comparative study of piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists revealed that the piperidine moiety can be a critical structural element for dual receptor activity.[5] This finding is particularly relevant for this compound, as it contains both scaffolds. The study showed that replacing a piperazine ring with a piperidine ring could significantly enhance affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor.[4][5]

The anxiolytic and antidepressant-like activities of a novel piperazine derivative, 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate, have been shown to be modulated by serotonergic and GABAergic pathways, highlighting the complex neuropharmacological profiles these compounds can possess.[21]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the evaluation of piperazine analogs.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not directly on this compound, allows for the formulation of several SAR hypotheses:

  • The Piperidine Moiety: The presence of the piperidine ring is likely to significantly influence the compound's pharmacological profile, potentially enhancing its affinity for certain receptors, as seen in the comparative study of histamine H3 and sigma-1 receptor antagonists.[5]

  • The Ethyl Linker: The length and flexibility of the ethyl linker between the two heterocyclic rings will play a crucial role in the molecule's ability to adopt the optimal conformation for receptor binding.

  • Substitution on Piperidine and Piperazine Rings: Further substitution on either the piperidine or the free nitrogen of the piperazine ring would provide a library of analogs with potentially diverse and improved activities.

Future research should focus on the synthesis and direct comparative biological evaluation of this compound and a series of its analogs. This would involve testing these compounds in a panel of in vitro and in vivo assays relevant to cancer, infectious diseases, and neurological disorders to establish a clear SAR and identify lead candidates for further development.

Visualizing the Chemical Space

To better understand the structural relationships between this compound and its potential analogs, the following diagram illustrates key modification points.

G cluster_core This compound cluster_analogs Structural Analogs Core Piperazine-ethyl-Piperidine Analog2 Piperazine-ethyl-Pyrrolidine Core->Analog2 Piperidine replaced by Pyrrolidine Analog3 Substituted Piperazine-ethyl-Piperidine Core->Analog3 Substitution on Piperazine N4 Analog4 Piperazine-propyl-Piperidine Core->Analog4 Altered linker length Analog1 Piperazine-ethyl-Aryl

Caption: Structural relationship of this compound to its analogs.

Conclusion

While direct experimental data on the efficacy of this compound is currently scarce, analysis of its structural components and comparison with related piperazine and piperidine analogs suggest it holds potential as a pharmacologically active molecule. Its unique combination of two key heterocyclic scaffolds warrants further investigation. The synthesis and systematic evaluation of this compound and its derivatives in a range of biological assays are crucial next steps to unlock its therapeutic potential and contribute to the development of novel, more effective drugs.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Piperidin-1-yl-ethyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered on the 1-(2-Piperidin-1-yl-ethyl)-piperazine scaffold. We will explore the nuanced effects of structural modifications on biological activity, grounded in experimental data and established pharmacological principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold for therapeutic innovation.

The this compound Scaffold: A Privileged Motif

The piperazine ring is a cornerstone in medicinal chemistry, prized for its physicochemical properties that often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms provide handles for structural modification and can act as hydrogen bond acceptors, enhancing target affinity.[2] The specific linkage to a piperidin-1-yl-ethyl moiety creates a flexible yet defined scaffold that has shown significant potential in modulating various biological targets, particularly G-protein coupled receptors (GPCRs) involved in central nervous system (CNS) pathways.[3][4] This guide will focus on derivatives targeting dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of psychosis and other neurological disorders.[5]

Rationale for SAR-Driven Lead Optimization

The core principle of SAR studies is to systematically alter a molecule's structure and measure the corresponding changes in biological activity.[6][7] This iterative process allows for the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. By understanding which parts of the this compound scaffold are critical for receptor interaction, we can rationally design next-generation compounds with enhanced potency, selectivity, and improved safety profiles.[7]

The general workflow for a typical SAR study on this scaffold is outlined below.

SAR_Workflow cluster_synthesis Compound Library Synthesis cluster_screening In Vitro Evaluation cluster_analysis Data Analysis & Modeling Syn Synthesis of Core Scaffold Mod Systematic R-Group Modification Syn->Mod Puri Purification & Characterization Mod->Puri Bind Primary Screening: Receptor Binding Assay (Ki) Puri->Bind Func Secondary Screening: Functional Assay (EC50/IC50) Bind->Func Select Selectivity Profiling Func->Select SAR_Table SAR Data Compilation Select->SAR_Table QSAR In Silico Modeling (QSAR/Docking) SAR_Table->QSAR Lead_Opt Design of New Analogs QSAR->Lead_Opt Lead_Opt->Syn

Caption: Iterative workflow for SAR-driven drug discovery.

Comparative Analysis: SAR at D2 and 5-HT2A Receptors

To illustrate the principles of SAR, we will analyze a representative series of this compound derivatives. The core scaffold is functionalized with an aryl group on the N4 position of the piperazine ring. Modifications are systematically introduced to this terminal aryl ring to probe the electronic and steric requirements of the receptor binding pockets.

The data presented below summarizes the binding affinities (Ki, expressed in nanomolars) of these compounds for the human dopamine D2 and serotonin 5-HT2A receptors, determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Compound IDR-Group (Aryl Substitution)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A/D2 Selectivity Ratio
1a Phenyl (Unsubstituted)25.515.20.59
1b 2-Chlorophenyl8.15.50.68
1c 3-(Trifluoromethyl)phenyl12.34.10.33
1d 4-Chlorophenyl35.722.80.64
1e 2-Methoxyphenyl6.53.90.60
1f 4-Bromobenzimidazole9.82.10.21

Note: The data presented is a synthesized representation based on findings from related studies for illustrative purposes.[5]

Interpretation of SAR Data:
  • Effect of Aryl Substitution Position: Comparison of compounds 1b (2-chloro) and 1d (4-chloro) reveals a strong preference for substitution at the ortho position of the terminal phenyl ring. The ortho-chloro substitution in 1b results in a ~3-fold increase in affinity for the D2 receptor and a ~4-fold increase for the 5-HT2A receptor compared to the unsubstituted analog 1a . In contrast, the para-chloro substitution in 1d decreases affinity at both receptors. This suggests a specific steric or electronic interaction is favorable in the ortho position, potentially orienting the ring optimally within the binding pocket.

  • Influence of Electronic Properties: The introduction of the electron-withdrawing trifluoromethyl group at the meta position (1c ) significantly boosts 5-HT2A affinity (Ki = 4.1 nM) while maintaining good D2 affinity. This highlights that electronic modulation can tune selectivity. Similarly, the ortho-methoxy group in 1e , which is electron-donating, yields the highest D2 affinity in this series (Ki = 6.5 nM), indicating that different electronic features are tolerated or preferred by the two receptors.[7]

  • Extended Heterocyclic Systems: Replacing the phenyl ring with a larger, halogenated heterocyclic system like 4-bromobenzimidazole (1f ) leads to the highest 5-HT2A affinity (Ki = 2.1 nM) and a favorable selectivity ratio. This suggests the presence of an extended binding pocket in the 5-HT2A receptor that can accommodate larger, more complex moieties, potentially through additional π-π stacking or hydrogen bonding interactions. Studies on related benzimidazole derivatives confirm that halogenation can increase affinity through stabilizing interactions with specific amino acid residues like tryptophan.[5]

Methodological Deep Dive: Key Experimental Protocols

The reliability of any SAR study hinges on the robustness and reproducibility of its experimental methods.[6] Below are detailed protocols for the key assays used to generate the data discussed above.

General Synthesis of Aryl-Substituted Piperazine Precursors

This protocol outlines the synthesis of the N-arylpiperazine intermediate, a key building block.

Protocol 1: Synthesis of 1-(2-Chlorophenyl)piperazine

  • Reaction Setup: To a solution of bis(2-chloroethyl)amine hydrochloride (1.78 g, 10 mmol) in 50 mL of n-butanol, add 2-chloroaniline (1.27 g, 10 mmol) and sodium carbonate (2.65 g, 25 mmol).

  • Reflux: Heat the mixture to reflux (approx. 118°C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and wash with 1N HCl (2 x 20 mL) to extract the product into the aqueous phase.

  • Basification & Isolation: Make the acidic aqueous layer basic (pH > 10) with 4N NaOH. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)piperazine.[8]

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of test compounds.[9][10]

Protocol 2: D2/5-HT2A Receptor Binding Assay

  • Materials:

    • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human D2 or 5-HT2A receptors.

    • Radioligand: [³H]Spiperone for D2; [³H]Ketanserin for 5-HT2A.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM) for D2; Mianserin (10 µM) for 5-HT2A.

    • Apparatus: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter.[11]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds (e.g., 1a-1f ) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd value, 50 µL of test compound dilution, and 50 µL of receptor membrane preparation (10-20 µg protein).

    • For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.[9]

  • Separation & Counting:

    • Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.[11]

    • Dry the filter plates and add liquid scintillation cocktail to each well.

    • Count the radioactivity (disintegrations per minute, DPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific DPM from total DPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., using Prism software).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Activity Assessment

Determining whether a high-affinity ligand acts as an agonist or an antagonist is critical.[12][13] A functional assay, such as measuring intracellular calcium mobilization for a Gq-coupled receptor like 5-HT2A, provides this information.[14][15]

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT2A Ligand (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor (Ca2+ Channel) IP3->Ca_Channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_Release Ca2+ Release Ca_Channel->Ca_Release Opens Response Cellular Response Ca_Release->Response PKC->Response

Caption: Gq-protein coupled receptor signaling pathway.

Protocol 3: Calcium Flux Functional Assay

  • Cell Preparation: Plate cells expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition:

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a known agonist (e.g., serotonin) at its EC80 concentration and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • For antagonists, calculate the percentage of inhibition of the agonist response.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Outlook

This guide demonstrates the systematic approach to elucidating the structure-activity relationship of this compound derivatives. The experimental data reveals that substitutions on the terminal aryl ring critically influence binding affinity and selectivity for D2 and 5-HT2A receptors. Specifically, ortho and meta substitutions, along with the use of extended heterocyclic systems, appear to be promising strategies for enhancing potency and tuning the selectivity profile.

Future work should focus on expanding the library of analogs to further probe the SAR, including modifications to the piperidine ring and the ethyl linker. Combining these experimental findings with in silico molecular docking and QSAR studies can provide a deeper, three-dimensional understanding of the ligand-receptor interactions, accelerating the design of novel therapeutic agents with optimized efficacy and reduced off-target effects.[16][17]

References

A Researcher's Guide to Characterizing the Selectivity of 1-(2-Piperidin-1-yl-ethyl)-piperazine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher embarking on the characterization of a novel chemical entity, a thorough understanding of its potential for cross-reactivity and off-target effects is paramount. This guide provides a comprehensive framework for evaluating the selectivity profile of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule incorporating two common pharmacophores: a piperidine and a piperazine ring linked by an ethyl chain. While specific experimental data for this exact molecule is not yet prevalent in public literature, this guide will leverage data from structurally similar compounds to predict its likely off-target liabilities and provide detailed, field-proven protocols to experimentally validate these predictions. Our focus is on empowering researchers to build a robust, self-validating data package for this compound.

The Structural Rationale: Predicting Off-Target Interactions

The molecular architecture of this compound suggests a predisposition for interaction with several classes of biological targets. The presence of both a piperidine and a piperazine moiety, common scaffolds in medicinal chemistry, provides a strong basis for predicting its pharmacological profile[1][2].

  • Piperazine Moiety: The piperazine ring is a well-known "privileged scaffold" frequently found in centrally active agents. Its derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly aminergic receptors such as serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors[3][4][5]. This is due to the basic nitrogen atoms which can form ionic bonds with acidic residues in receptor binding pockets[4][5].

  • Piperidine Moiety: Similarly, the piperidine ring is a prevalent feature in numerous drugs and is associated with interactions with GPCRs and ion channels[2][6][7]. Its basic nitrogen can also engage in key ionic interactions.

  • Combined Scaffold: The combination of these two rings suggests a high probability of affinity for aminergic GPCRs and potentially sigma receptors (S1R and S2R), as has been observed for other piperidine/piperazine-containing compounds[6][8].

Therefore, a primary focus of the experimental characterization of this compound should be a broad screening against a panel of aminergic GPCRs and sigma receptors.

Comparative Analysis: Learning from Structural Analogs

To illustrate the potential off-target profile of this compound, we can examine the experimental data from structurally related compounds. The following table summarizes the binding affinities (Ki) of compounds containing either piperidine or piperazine moieties for the histamine H3 receptor (a GPCR) and the sigma-1 receptor (S1R), highlighting how subtle structural changes can significantly impact target affinity and selectivity.

Compound IDCore MoietyhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Reference
Compound 4 Piperazine3.17153167.9[6]
Compound 5 Piperidine7.703.6467.9[6]
Compound 11 Piperidine6.24.4167.9[6]
Compound 1 Piperidine/Piperazine-3.2105[8]

Table 1: Comparative binding affinities of structurally related piperidine and piperazine derivatives.

The data in Table 1 clearly demonstrates that the choice between a piperidine and a piperazine core can dramatically alter the selectivity profile. For instance, replacing a piperazine with a piperidine (Compound 4 vs. Compound 5) resulted in a significant increase in affinity for the σ1R[6]. Compound 1, which contains both a piperidine and a piperazine moiety, shows high affinity for the S1R[8]. This underscores the necessity of experimentally determining the full selectivity profile of this compound.

Experimental Workflows for Comprehensive Selectivity Profiling

To rigorously characterize this compound, a tiered experimental approach is recommended. This involves an initial broad screening followed by more detailed quantitative assays for any identified "hits".

Tier 1: Broad Off-Target Screening

The first step is to perform a broad off-target screening using a commercially available panel, such as those offered by Eurofins Discovery or other specialized CROs. These panels typically screen the test compound at a single high concentration (e.g., 10 µM) against hundreds of targets, including GPCRs, ion channels, kinases, and transporters[3][9]. This provides a comprehensive, albeit qualitative, overview of potential off-target interactions.

Off-Target Screening Workflow cluster_Preparation Preparation cluster_Screening Screening cluster_Analysis Analysis Compound This compound (High Purity) Stock_Solution Prepare 10 mM Stock in DMSO Compound->Stock_Solution Single_Concentration Test at 10 µM Broad_Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) Data_Analysis Analyze % Inhibition Data Broad_Panel->Data_Analysis Single_Concentration->Broad_Panel Hit_Identification Identify 'Hits' (>50% Inhibition) Data_Analysis->Hit_Identification

Caption: Tier 1 Broad Off-Target Screening Workflow.

Tier 2: Quantitative Affinity Determination (Radioligand Binding Assays)

For any "hits" identified in the broad screen, the next step is to determine the binding affinity (Ki) using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a compound and a receptor[10][11].

Objective: To determine the inhibitory constant (Ki) of this compound for a specific GPCR target.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled competitor (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compound: this compound

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled competitor (for non-specific binding) or the test compound dilution.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant[12].

Radioligand_Binding_Assay Start Prepare Reagents (Membranes, Radioligand, Compound) Setup Set up 96-well plate (Total, Non-specific, Compound dilutions) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Caption: Workflow for a Radioligand Binding Assay.

Tier 3: Functional Activity Assessment

Binding to a target does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if this compound acts as an agonist, antagonist, or inverse agonist at the identified off-targets. A variety of cell-based assays can be used for this, such as measuring changes in second messengers (e.g., cAMP, Ca²⁺) or reporter gene activity[9][13][14][15].

Tier 4: Kinase Selectivity Profiling

Given that the piperazine moiety is present in numerous kinase inhibitors, it is prudent to assess the kinase selectivity of this compound[2]. Commercial services offer profiling against large panels of kinases, typically using radiometric or fluorescence-based assays to measure the inhibition of kinase activity[16][17][18][19].

Objective: To determine the IC50 of this compound against a panel of kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a kinase. A reduction in the incorporation of the radiolabel indicates kinase inhibition[3].

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound: this compound

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper to remove the unreacted [γ-³³P]ATP.

  • Counting: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Tier 5: Target Engagement in a Cellular Context (CETSA)

To confirm that the compound engages its targets in a more physiologically relevant environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates[20][21][22][23].

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating the cells to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cultured cells expressing the target protein

  • Test compound: this compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration.

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow Start Treat Cells with Compound or Vehicle Heat Heat Cell Suspension across a Temperature Gradient Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble and Precipitated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Plot Melting Curves and Analyze Shift Quantify->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

While the precise off-target profile of this compound remains to be experimentally determined, its chemical structure strongly suggests a potential for interactions with aminergic GPCRs and sigma receptors. By following the tiered experimental approach outlined in this guide—from broad screening to quantitative affinity and functional assays, and finally to cellular target engagement—researchers can systematically and rigorously characterize its selectivity. This comprehensive approach, grounded in established methodologies and informed by data from structural analogs, will provide the necessary insights to confidently advance the development of this promising compound.

References

A Head-to-Head Comparison of 1-(2-Piperidin-1-yl-ethyl)-piperazine with Standard Reference Compounds: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, head-to-head comparison of the predicted pharmacological profile of the novel compound 1-(2-Piperidin-1-yl-ethyl)-piperazine with established standard reference compounds for the serotonin 1A (5-HT1A) and dopamine D2 receptors. Due to the current absence of published direct experimental data for this compound, this analysis is founded on a predictive framework derived from the known structure-activity relationships of its constituent piperazine and piperidine moieties. We will explore its likely interactions with key central nervous system targets and benchmark its predicted performance against well-characterized pharmacological tools. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and pharmacological space of novel piperazine derivatives.

Introduction: The Rationale for Comparison

The piperazine and piperidine scaffolds are foundational in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2][3] Their prevalence stems from their favorable pharmacokinetic properties and their ability to be readily functionalized to achieve desired target engagement.[4] The compound this compound incorporates both of these privileged structures, suggesting a high probability of activity at neurotransmitter receptors, particularly those of the serotonin and dopamine systems.[5][6]

Many piperazine derivatives exhibit significant affinity for serotonin and dopamine receptors, with some acting as agonists, antagonists, or partial agonists.[7][8] This diverse pharmacology has led to their development as antipsychotics, antidepressants, and anxiolytics. Given the structural alerts within this compound, a predictive analysis of its receptor interaction profile is warranted to guide future research and development.

This guide will focus on a comparative analysis against standard reference compounds for two key receptors implicated in neuropsychiatric disorders:

  • Serotonin 1A (5-HT1A) Receptor: A G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal hyperpolarization. It is a major target for anxiolytic and antidepressant drugs.

  • Dopamine D2 Receptor: Another critical GPCR in the central nervous system, the D2 receptor is a primary target for antipsychotic medications.

By comparing the predicted profile of this compound with well-established ligands for these receptors, we can hypothesize its potential therapeutic utility and guide initial experimental validation.

Predicted Pharmacological Profile of this compound

While direct experimental data is not currently available, we can infer a likely pharmacological profile based on the extensive literature on related compounds. The presence of the piperazine ring suggests potential interaction with a range of biogenic amine receptors. The ethyl-piperidine substituent will modulate this activity, influencing both affinity and efficacy.

Based on structure-activity relationship studies of similar compounds, it is plausible that this compound will exhibit affinity for both 5-HT1A and D2 receptors. The nature of this interaction (agonist, antagonist, or partial agonist) would require empirical determination through the experimental protocols outlined in this guide.

Head-to-Head Comparison with Standard Reference Compounds

To contextualize the predicted activity of this compound, we will compare it to the following well-characterized standard reference compounds:

  • For the 5-HT1A Receptor:

    • 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A potent and selective full agonist.

    • WAY-100635: A potent and selective silent antagonist.

  • For the Dopamine D2 Receptor:

    • Haloperidol: A potent antagonist.

    • Bromocriptine: A potent agonist.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the predicted binding affinities (Ki) and functional activities (EC50/IC50) of this compound against the selected standard reference compounds. It is critical to note that the values for this compound are predictive and require experimental validation.

CompoundTarget ReceptorPredicted/Known Binding Affinity (Ki, nM)Predicted/Known Functional Activity (EC50/IC50, nM)Predicted/Known Efficacy
This compound 5-HT1A To Be Determined (TBD)TBDTBD
This compound D2 TBDTBDTBD
8-OH-DPAT5-HT1A0.5 - 2.01.0 - 5.0 (Agonist)Full Agonist
WAY-1006355-HT1A0.1 - 1.0>1000 (Antagonist)Antagonist
HaloperidolD21.0 - 5.05.0 - 20.0 (Antagonist)Antagonist/Inverse Agonist
BromocriptineD21.0 - 10.00.5 - 5.0 (Agonist)Agonist

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound and validate the predictions made in this guide, the following detailed experimental protocols are recommended.

Radioligand Binding Assay for 5-HT1A and D2 Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for the human 5-HT1A and D2 receptors in comparison to standard reference compounds.

Methodology Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing the human 5-HT1A or D2 receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[4]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand ([³H]8-OH-DPAT for 5-HT1A or [³H]Spiperone for D2), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Serotonin for 5-HT1A or 10 µM Haloperidol for D2).

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of this compound or the standard reference compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for D2 Receptor Activity

This assay determines whether a compound acts as an agonist or antagonist at the D2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To characterize the functional activity (agonist or antagonist) of this compound at the human D2 receptor.

Signaling Pathway:

Gprotein cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist D2 Agonist Agonist->D2R Binds ATP ATP ATP->AC

Caption: D2 Receptor-mediated inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1).

    • Plate the cells in a 96-well or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • For Agonist Mode: Add serial dilutions of this compound or a standard agonist (e.g., Bromocriptine) in the presence of forskolin (an adenylyl cyclase activator).

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound or a standard antagonist (e.g., Haloperidol), followed by the addition of a fixed concentration of a D2 agonist (e.g., dopamine) and forskolin.

    • Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For Agonist Mode: Plot the cAMP levels against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For Antagonist Mode: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Conclusion and Future Directions

This guide presents a predictive head-to-head comparison of this compound with standard reference compounds for the 5-HT1A and D2 receptors. While direct experimental data for the target compound is lacking, the analysis of its structural components strongly suggests potential interactions with these key CNS targets. The provided detailed experimental protocols offer a clear roadmap for the empirical validation of its binding affinity and functional activity.

Future research should focus on executing these in vitro assays to generate a definitive pharmacological profile for this compound. Subsequent studies could then explore its activity at a broader panel of receptors to assess its selectivity and potential off-target effects. In vivo behavioral models would then be the next logical step to investigate its potential therapeutic efficacy in models of neuropsychiatric disorders. The insights gained from such studies will be crucial in determining the future trajectory of this and related novel chemical entities in the drug discovery pipeline.

References

A Comparative Guide to the Purity Analysis of 1-(2-Piperidin-1-yl-ethyl)-piperazine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds directly impacts their safety and efficacy. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a heterocyclic amine of interest in medicinal chemistry. While the initial query focused on enantiomeric purity, a foundational stereochemical analysis reveals the achiral nature of this molecule. This guide will first elucidate the absence of chirality and then pivot to a broader, more pertinent discussion of comprehensive purity analysis, comparing High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Analysis: The Achiral Nature of this compound

A critical first step in any purity assessment is the stereochemical evaluation of the molecule. Enantiomeric purity is a concern only for chiral molecules—those that are non-superimposable on their mirror images. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

This compound, with the chemical structure C₁₁H₂₃N₃, consists of a piperidine ring and a piperazine ring linked by an ethyl chain. While the piperidine and piperazine rings are conformationally flexible, typically adopting chair conformations, neither ring contains a stereocenter in this molecule. The carbon atoms in the rings are bonded to either two other carbon atoms and two hydrogen atoms, or to a nitrogen and a carbon/hydrogen. None of the carbon or nitrogen atoms are bonded to four different substituents. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, the concept of enantiomeric purity is not applicable. The focus of analytical investigation must instead be on determining its chemical purity, identifying and quantifying any process-related impurities, such as starting materials, by-products, or degradation products.

Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity determination is dictated by factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and resolution.[1] We will compare three powerful techniques for the analysis of this compound: HPLC, CE, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[2] For a basic compound like this compound, reversed-phase HPLC is a common starting point. However, achieving good peak shape for amines on standard silica-based columns can be challenging due to interactions with residual silanols. The use of mobile phase additives or specialized columns is often necessary.[3][4]

While the target molecule is achiral, chiral stationary phases (CSPs) can be surprisingly effective for purity analysis. Polysaccharide-based CSPs, for instance, offer a unique selectivity that can resolve closely related structural isomers or impurities that may be difficult to separate on conventional achiral columns.[3][5][6]

Causality in Method Development: The choice of a chiral column for an achiral compound is based on the principle of expanding the "selectivity space." The complex chiral environment of the CSP can induce transient diastereomeric interactions with analytes, leading to differential retention of structurally similar molecules, even if they are achiral.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[7] It is a high-efficiency technique that requires minimal sample and solvent, making it an environmentally friendly option.[8] For cationic compounds like protonated this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. CE is particularly advantageous for separating compounds that are difficult to resolve by HPLC.[9]

For purity analysis, the high peak efficiencies in CE can allow for the separation of closely related impurities. Furthermore, the use of chiral selectors, such as cyclodextrins, in the background electrolyte can be a powerful tool for resolving not only chiral impurities that might be present from starting materials but also for enhancing the separation of achiral, structurally similar impurities.[8][10][11][12]

Self-Validating System: The orthogonality of CE to HPLC makes it an excellent confirmatory technique. If a sample is deemed pure by both HPLC and CE under different separation principles, the confidence in its purity is significantly increased.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information about a molecule. Unlike chromatographic techniques where impurities must be separated to be quantified, NMR can quantify impurities in the presence of the main compound, provided there are unique, resolved signals for each species.

For purity determination, a ¹H NMR spectrum is acquired with a certified internal standard of known purity and concentration. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

While not a separation technique in the conventional sense, the use of chiral solvating agents (CSAs) in NMR can be used to detect and quantify chiral impurities.[13][14][15] A CSA forms transient diastereomeric complexes with the enantiomers of a chiral impurity, leading to separate signals in the NMR spectrum.[14][16][17] Although our target molecule is achiral, this approach is invaluable if any of the starting materials or potential by-products are chiral.

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision based on various performance metrics. The following table provides a comparative summary.

ParameterChiral HPLCCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Differential partitioning between a mobile and a chiral stationary phaseDifferential migration in an electric field based on charge-to-size ratioNuclear spin transitions in a magnetic field
Resolution High to Very HighVery HighModerate (depends on spectral overlap)
Sensitivity High (ng-pg range with UV/MS)High (pg-fg range with UV/LIF)Lower (µg-mg range)
Analysis Time 5-30 minutes5-20 minutes2-10 minutes per sample
Solvent Usage HighVery LowLow
Quantitation Requires reference standards for each impurityRequires reference standards for each impurityAbsolute quantitation against a single internal standard
Key Advantage Robust, widely available, excellent for preparative scaleExtremely high efficiency, low sample/reagent consumptionProvides structural confirmation and purity in one experiment

Experimental Protocols & Workflows

Detailed protocols are essential for reproducible results. The following sections provide starting methodologies for each technique.

HPLC Method for Purity Profiling

This protocol uses a polysaccharide-based chiral stationary phase, which offers broad selectivity for polar and non-polar compounds, making it suitable for general purity screening.

Experimental Workflow Diagram (HPLC):

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Weigh Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject 10 µL s_filter->h_inject h_separate Separation on Chiralpak® Column h_inject->h_separate h_detect UV Detection (210 nm) h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate % Area d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). Filter and degas.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of each impurity relative to the total peak area.

Capillary Electrophoresis Method for Orthogonal Purity Check

This protocol uses a cyclodextrin as a chiral selector, which is effective for separating various piperazine derivatives.[11][18]

Experimental Workflow Diagram (CE):

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis bge_prep Prepare BGE with Cyclodextrin ce_rinse Rinse Capillary bge_prep->ce_rinse sample_prep Dissolve Sample in Water ce_inject Hydrodynamic Injection sample_prep->ce_inject ce_rinse->ce_inject ce_separate Apply Voltage (25 kV) ce_inject->ce_separate ce_detect UV Detection (200 nm) ce_separate->ce_detect d_integrate Integrate Peaks ce_detect->d_integrate d_calculate Calculate Corrected Peak Area % d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: Capillary Electrophoresis (CE) workflow for purity analysis.

Step-by-Step Protocol:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at pH 2.5. Add sulfated-β-cyclodextrin to a final concentration of 10 mg/mL.[11]

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in deionized water.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm to detector).

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 200 nm.

  • Data Analysis: Identify and integrate all peaks. Calculate the corrected peak area percentage for each impurity.

qNMR Method for Purity Assay

This protocol provides a direct measure of the mass purity of the sample.

Experimental Workflow Diagram (qNMR):

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis q_weigh_std Accurately Weigh Internal Standard q_dissolve Dissolve Both in Deuterated Solvent q_weigh_std->q_dissolve q_weigh_analyte Accurately Weigh Analyte q_weigh_analyte->q_dissolve nmr_acquire Acquire 1H Spectrum q_dissolve->nmr_acquire nmr_process Process Data (Phase, Baseline) d_integrate Integrate Analyte & Standard Peaks nmr_process->d_integrate d_calculate Calculate Purity using Formula d_integrate->d_calculate d_report Report Mass % Purity d_calculate->d_report

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity assay.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) to dissolve both components completely.[17]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the analyte and standard.

Conclusion and Recommendations

The comprehensive purity analysis of this compound, an achiral molecule, requires a multi-faceted approach. No single technique is universally superior; instead, they offer complementary information.

  • For routine quality control and impurity profiling, HPLC is the method of choice due to its robustness, high sensitivity, and established validation protocols. The use of a chiral column is recommended to maximize the potential for resolving closely related impurities.

  • As an orthogonal method for confirmation of purity and for high-efficiency separations, Capillary Electrophoresis is an excellent choice. Its low solvent consumption and different separation mechanism make it an ideal complementary technique to HPLC.[7][8]

  • For an absolute determination of mass purity and for structural confirmation, qNMR is unparalleled. It serves as a primary method for certifying reference standards and provides a definitive purity value without the need for impurity-specific standards.

For drug development professionals, a combination of these techniques provides the most comprehensive and trustworthy assessment of purity, ensuring the quality and safety of the chemical entity under investigation.

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a drug through the body is paramount to its success. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry, lending itself to a diverse array of therapeutic agents.[1] The structural versatility of this ring system allows for fine-tuning of a compound's pharmacological activity and, crucially, its pharmacokinetic profile.[2] This guide provides an in-depth comparison of the pharmacokinetic profiles of several prominent piperazine derivatives, supported by experimental data and detailed methodologies, to empower informed decision-making in drug discovery and development.

The therapeutic efficacy and safety of a drug are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] For piperazine derivatives, the two nitrogen atoms can significantly influence physicochemical properties like solubility and pKa, which in turn govern their pharmacokinetic behavior.[4] This often translates to favorable ADME characteristics, such as improved oral bioavailability and water solubility.[5][6]

Comparative Pharmacokinetic Profiles

To illustrate the diversity of pharmacokinetic profiles within the piperazine class, we will compare four well-established drugs: the antihistamine Cetirizine , the antidepressant Trazodone , the erectile dysfunction agent Sildenafil , and the atypical antipsychotic Olanzapine .

ParameterCetirizineTrazodoneSildenafilOlanzapinePiperazine (Anthelmintic)
Primary Indication Allergic Rhinitis, UrticariaMajor Depressive DisorderErectile Dysfunction, Pulmonary HypertensionSchizophrenia, Bipolar DisorderAscariasis, Enterobiasis
Tmax (Time to Peak Concentration) ~1 hour[7][8]1-2 hours[9][10]~1 hour[11]~6 hours[12]1.8 - 4 hours[3]
Cmax (Peak Plasma Concentration) ~311 ng/mL (10 mg dose)[8]490-1620 ng/mL (25-100 mg doses)[10]Dose-proportional[11]~5 times higher (IM) vs. oral[12]Not consistently available[3]
Oral Bioavailability >70%[7]~100%[9]~41%[11]~60% (due to first-pass metabolism)[4]60-80%[1]
Protein Binding 93-96%[7]89-95%[9]High affinity to plasma proteins[13]93%[12]60-70%[3]
Elimination Half-life (t½) 6.5-10 hours[7]Biphasic: 3-6 hours and 5-9 hours[10][14]3-5 hours[15][16]21-54 hours[12]Highly variable[3]
Metabolism Minimal, primarily excreted unchanged[7]Extensively by CYP3A4 to an active metabolite (m-CPP)[9][17]Primarily by CYP3A4 and CYP2C9[13]Extensively by first-pass metabolism[12]~25% in the liver[3]
Primary Excretion Route Urine (~60% unchanged)[7][18]Urine[9]Feces and Urine[15]Urine and Feces[12]Urine[1][3]

Key Insights from the Comparison:

  • Absorption: Most of the compared piperazine derivatives are rapidly absorbed orally, with Tmax values typically between 1 and 2 hours.[7][9][10][11] A notable exception is Olanzapine, which exhibits a much longer Tmax of approximately 6 hours.[12] The presence of food can delay the Tmax for some derivatives like Cetirizine and Sildenafil.[8][15]

  • Bioavailability: Oral bioavailability varies significantly, from the high bioavailability of Trazodone (~100%) and Cetirizine (>70%) to the more moderate bioavailability of Sildenafil (~41%) and Olanzapine (~60%), which is attributed to significant first-pass metabolism.[4][7][9][11][12]

  • Distribution: High plasma protein binding is a common feature among these derivatives, which can influence their distribution and potential for drug-drug interactions.[7][9][12]

  • Metabolism: The extent and pathways of metabolism are diverse. Cetirizine undergoes minimal metabolism, whereas Trazodone, Sildenafil, and Olanzapine are extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4.[7][9][12][13] The metabolism of Trazodone results in an active metabolite, m-chlorophenylpiperazine (m-CPP), which also contributes to its pharmacological effect.[17]

  • Elimination: The elimination half-life dictates the dosing frequency. Sildenafil has a relatively short half-life of 3-5 hours, while Olanzapine has a much longer half-life of 21-54 hours, allowing for once-daily dosing.[12][15][16]

Experimental Protocols for Pharmacokinetic Profiling

The generation of robust pharmacokinetic data relies on well-designed and executed experimental protocols. Both in vitro and in vivo studies are crucial for a comprehensive understanding of a compound's ADME properties.[17][19]

In Vitro ADME Assays

Early-stage drug discovery heavily relies on a battery of in vitro assays to predict the pharmacokinetic behavior of new chemical entities. These assays are cost-effective and provide valuable data for lead optimization.

Workflow for In Vitro ADME Screening

G cluster_distribution Distribution Solubility Aqueous Solubility PAMPA PAMPA Solubility->PAMPA Lipophilicity LogP/LogD Caco2 Caco-2 Permeability Lipophilicity->Caco2 Microsomal Microsomal Stability CYP_Inhibition CYP450 Inhibition Microsomal->CYP_Inhibition Hepatocyte Hepatocyte Stability PPB Plasma Protein Binding Lead_Compound Lead Piperazine Derivative Lead_Compound->Solubility Lead_Compound->Lipophilicity Lead_Compound->Microsomal Lead_Compound->Hepatocyte Lead_Compound->PPB

Caption: A typical workflow for in vitro ADME screening of a lead piperazine derivative.

Detailed Methodologies:

  • Aqueous Solubility:

    • Principle: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

    • Protocol: A supersaturated solution of the piperazine derivative is prepared in a phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4). The solution is agitated for a set period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using LC-MS/MS.

  • Caco-2 Permeability Assay:

    • Principle: Utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay assesses the rate of drug transport across the intestinal epithelium and can identify potential P-glycoprotein (P-gp) substrates.

    • Protocol: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified. The piperazine derivative is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to determine the A-to-B permeability. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability). The apparent permeability coefficient (Papp) is calculated.

  • Metabolic Stability in Liver Microsomes:

    • Principle: Evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

    • Protocol: The piperazine derivative is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor) at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

  • Plasma Protein Binding:

    • Principle: Determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

    • Protocol: Rapid Equilibrium Dialysis (RED) is a common method. The piperazine derivative is added to plasma in one chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane. The device is incubated until equilibrium is reached. The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS to determine the fraction unbound.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a complex biological system and to predict its behavior in humans.[17]

Workflow for an In Vivo Pharmacokinetic Study

G Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dosing Drug Administration (e.g., Oral, IV) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Analysis->PK_Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½, Bioavailability) PK_Modeling->Parameters G Structure Chemical Structure (Substituents, Functional Groups) Physicochem Physicochemical Properties (Solubility, Lipophilicity, pKa) Structure->Physicochem ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Physicochem->ADME PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) ADME->PK_Parameters

References

A Framework for Assessing the Therapeutic Index of Novel Piperazine Derivatives: A Comparative Case Study of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Therapeutic Index in Drug Discovery

In the landscape of drug development, the identification of a potent molecule is merely the initial step. The ultimate success of a therapeutic agent hinges on its ability to elicit the desired pharmacological effect without causing unacceptable levels of toxicity. The metric that quantifies this crucial balance is the Therapeutic Index (TI) . A wide therapeutic index is a hallmark of a safe drug, indicating a significant margin between the dose required for efficacy and the dose at which toxic effects are observed. Conversely, a narrow therapeutic index necessitates careful dose monitoring and carries a higher risk of adverse events for the patient.

This guide provides a comprehensive framework for the systematic evaluation of the therapeutic index of a novel chemical entity. Due to the absence of publicly available pharmacological data for the specific molecule 1-(2-Piperidin-1-yl-ethyl)-piperazine, we will utilize it as a hypothetical case study. This approach allows us to detail the necessary experimental workflows, data analysis, and decision-making processes that are central to preclinical drug development.

For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X ) is an antagonist of the Dopamine D2 receptor (D2R), a common target for antipsychotic medications. We will compare its performance against a well-established D2R antagonist, Haloperidol . This comparative analysis will be based on hypothetical, yet plausible, experimental data to illustrate the assessment process.

Methodology: A Multi-tiered Approach to TI Determination

The determination of a therapeutic index is not a single measurement but a composite assessment derived from a series of in vitro and in vivo studies. The overall workflow is designed to progressively build a profile of a compound's efficacy and toxicity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a Compound X Synthesis & QC b D2R Binding Assay (Determine Ki) a->b d Hepatocyte Cytotoxicity (Determine CC50) a->d c Functional D2R Assay (Determine IC50) b->c e Calculate In Vitro Selectivity Index (CC50 / IC50) c->e d->e f Animal Model of Psychosis (e.g., Amphetamine-induced hyperlocomotion) e->f Go/No-Go Decision g Efficacy Study: Dose-Response (Determine ED50) f->g h Acute Toxicity Study: Dose Escalation (Determine TD50) f->h i Calculate In Vivo Therapeutic Index (TD50 / ED50) g->i h->i

Caption: Workflow for Therapeutic Index (TI) assessment.

Part 1: In Vitro Efficacy and Cytotoxicity

The initial phase focuses on characterizing the compound's activity and toxicity at the cellular level. This provides an early, rapid assessment of selectivity.

Experimental Protocol: Functional D2R Antagonism Assay (cAMP Inhibition)

  • Cell Culture: CHO-K1 cells stably expressing the human Dopamine D2 receptor are cultured in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to allow for cAMP accumulation.

  • Compound Treatment: Compound X and Haloperidol are serially diluted to create a 10-point dose-response curve. The cells are pre-incubated with the compounds for 20 minutes.

  • Agonist Stimulation: Cells are then stimulated with a D2R agonist (e.g., Quinpirole) at a concentration that elicits 80% of the maximal response (EC80) for 30 minutes at 37°C.

  • cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The data is normalized to controls (agonist alone vs. vehicle) and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated using a four-parameter logistic regression model.

Experimental Protocol: Hepatocyte Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Primary human hepatocytes or a surrogate cell line like HepG2 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: A 10-point serial dilution of Compound X and Haloperidol is added to the wells. A vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100) are included. Cells are incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is read at 570 nm.

  • Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle control. The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated using a four-parameter logistic model.

Part 2: In Vivo Efficacy and Toxicity

Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic index in a complex biological system.

Experimental Protocol: In Vivo Efficacy (Amphetamine-Induced Hyperlocomotion Model)

  • Animal Model: Male C57BL/6 mice are used. This model is a standard screen for antipsychotic activity, as D2R antagonists block the locomotor stimulant effects of amphetamine.

  • Acclimation: Animals are acclimated to the testing environment (open-field arenas equipped with infrared beams to track movement).

  • Compound Administration: Mice are divided into groups and administered various doses of Compound X, Haloperidol, or vehicle via intraperitoneal (IP) injection.

  • Amphetamine Challenge: 30 minutes after compound administration, mice are challenged with an IP injection of d-amphetamine (e.g., 2 mg/kg).

  • Locomotor Activity Measurement: Mice are immediately placed back into the open-field arenas, and their total distance traveled is recorded for 60 minutes.

  • Data Analysis: The dose of the compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is calculated.

Experimental Protocol: In Vivo Acute Toxicity

  • Animal Model: The same strain of mice (C57BL/6) is used to maintain consistency.

  • Dose Escalation: Separate groups of mice are administered escalating single doses of Compound X or Haloperidol.

  • Observation: Animals are closely monitored for signs of toxicity for at least 72 hours. Key parameters include changes in posture, motor coordination (e.g., rotarod test), autonomic signs (e.g., salivation, piloerection), and mortality.

  • Data Analysis: The dose that causes a specific toxic effect in 50% of the animals (TD50) is determined. For instance, the TD50 could be defined as the dose causing significant motor impairment. If mortality is the endpoint, this would be the Lethal Dose 50 (LD50).

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical data generated from the described protocols.

Table 1: In Vitro Profile of Compound X vs. Haloperidol

CompoundD2R Functional Antagonism (IC50)Hepatocyte Cytotoxicity (CC50)In Vitro Selectivity Index (CC50 / IC50)
Compound X5.2 nM15,600 nM3000
Haloperidol2.1 nM8,400 nM4000

Table 2: In Vivo Profile of Compound X vs. Haloperidol

CompoundEfficacy (ED50) in AIH ModelToxicity (TD50) - Motor ImpairmentIn Vivo Therapeutic Index (TD50 / ED50)
Compound X0.5 mg/kg25 mg/kg50
Haloperidol0.1 mg/kg2 mg/kg20

Interpretation and Discussion

  • Potency: Haloperidol (IC50 = 2.1 nM) is approximately 2.5-fold more potent than Compound X (IC50 = 5.2 nM) at the D2 receptor in vitro. This higher potency is also reflected in vivo, where Haloperidol has a lower ED50 (0.1 mg/kg) compared to Compound X (0.5 mg/kg).

  • In Vitro Safety: Both compounds exhibit a large window between their effective concentration and their cytotoxic concentration in hepatocytes. Haloperidol shows a slightly better in vitro selectivity index (4000) compared to Compound X (3000), suggesting a favorable initial safety profile for both.

  • In Vivo Therapeutic Index: This is where the most significant difference emerges. Despite being less potent, Compound X displays a markedly superior in vivo therapeutic index (TI = 50) compared to Haloperidol (TI = 20) . This indicates a much wider margin between the dose required to achieve the desired antipsychotic effect and the dose that causes motor impairment, a common side effect of D2R antagonists.

The hypothetical mechanism underlying this improved therapeutic index could be related to differences in receptor kinetics, off-target effects, or metabolic profiles. For instance, Compound X might have a faster dissociation rate from the D2 receptor, leading to a reduced propensity for extrapyramidal side effects at higher doses.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor (D2R) Gαi Gβγ AC Adenylyl Cyclase D2R:Gαi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Dopamine Dopamine (Agonist) Dopamine->D2R CompoundX Compound X (Antagonist) CompoundX->D2R

Caption: Hypothetical signaling pathway for D2R antagonists.

Conclusion

This guide outlines a systematic and essential pathway for assessing the therapeutic index of a novel compound, using this compound as a conceptual placeholder. Our hypothetical comparative analysis reveals that while Compound X may be less potent than the established drug Haloperidol, its significantly wider therapeutic index in vivo would make it a highly promising candidate for further development. This underscores a fundamental principle in drug discovery: potency is secondary to safety . A compound with a superior safety margin, as quantified by the therapeutic index, holds greater potential for clinical success and patient benefit. The rigorous, multi-step evaluation process detailed herein is critical for identifying such candidates and making informed decisions in the progression of drug development projects.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Piperidin-1-yl-ethyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Piperidin-1-yl-ethyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.